MS-PEG5-t-butyl ester
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWEENGLLFLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG5-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG5-t-butyl ester, a heterobifunctional linker widely utilized in biomedical research and drug development. It details its chemical properties, applications, and experimental protocols, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Introduction to Amino-PEG5-t-butyl ester
Amino-PEG5-t-butyl ester is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini:
-
A primary amine (-NH2): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]
-
A t-butyl ester (-COOtBu): This is a protecting group for a carboxylic acid. The t-butyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[2][3]
This orthogonal reactivity allows for a stepwise and controlled approach to bioconjugation, making it a valuable component in the synthesis of complex biomolecules.[2]
Physicochemical Properties
The key physicochemical properties of Amino-PEG5-t-butyl ester are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C17H35NO7 | [1] |
| Molecular Weight | 365.46 g/mol | [1] |
| CAS Number | 1446282-18-3 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in aqueous and organic solvents | [3] |
| Synonyms | tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, H2N-PEG5-CH2CH2COOtBu | [1] |
Applications in Drug Development
The unique structure of Amino-PEG5-t-butyl ester makes it a valuable linker in several drug development applications, most notably in the fields of Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. Amino-PEG5-t-butyl ester can be used to attach a drug payload to an antibody. The PEG component enhances the solubility and stability of the ADC, while the bifunctional nature of the linker allows for controlled conjugation.[3][]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] PEG linkers like Amino-PEG5-t-butyl ester are commonly used in PROTAC design due to their hydrophilicity and tunable length.[8][9]
Experimental Protocols
The following are illustrative experimental protocols for the use of Amino-PEG5-t-butyl ester. These should be adapted and optimized for specific applications.
Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
-
Amino-PEG5-t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the Amino-PEG5-t-butyl ester in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with water (2x) and then with saturated sodium chloride solution (1x).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.
Conjugation to a Payload (via Amide Bond Formation)
This protocol describes the conjugation of the deprotected linker to a payload containing a primary amine.
Materials:
-
Deprotected Amino-PEG5-acid
-
Payload with a primary amine (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected Amino-PEG5-acid and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
-
In a separate flask, dissolve the amine-containing payload in anhydrous DMF.
-
Add the activated Amino-PEG5-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
Antibody Conjugation (via NHS Ester)
This protocol outlines a general procedure for conjugating the payload-linker construct to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-linker construct with an NHS ester
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.
-
Dissolve the payload-linker-NHS ester construct in an organic solvent like DMSO immediately before use.
-
Add a 5-20 fold molar excess of the payload-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated payload-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR).
Mandatory Visualizations
Logical Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
References
- 1. Amino-PEG5-t-butyl ester = 95 1446282-18-3 [sigmaaldrich.com]
- 2. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to PEG5-t-butyl Esters in Research and Drug Development
This guide provides a comprehensive overview of methoxy-PEG5-t-butyl ester (mPEG5-t-butyl ester) and related functionalized PEG5-t-butyl ester derivatives, which are pivotal tools in modern drug development and biomedical research. These molecules serve as versatile linkers and spacers, enhancing the solubility, stability, and pharmacokinetic profiles of various therapeutic agents.
Core Concepts: Understanding mPEG5-t-butyl Ester
It is probable that "MS-PEG5-t-butyl ester" refers to methoxy-PEG5-t-butyl ester, commonly abbreviated as mPEG5-t-butyl ester. This molecule consists of a monomethyl ether-capped polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, terminating in a t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation reactions.
A summary of the key quantitative data for mPEG5-t-butyl ester is presented below.
| Property | Value | Source |
| Molecular Formula | C16H32O7 | PubChem[1] |
| Molecular Weight | 336.42 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | PubChem[1] |
| CAS Number | 874208-93-2 | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | PubChem[1] |
The Versatility of Functionalized PEG5-t-butyl Esters
The core PEG5-t-butyl ester structure can be modified with various functional groups to create heterobifunctional linkers. These linkers are instrumental in connecting different molecular entities, such as a targeting ligand and a therapeutic payload in an antibody-drug conjugate (ADC), or a target-binding moiety and an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC).
Below is a table summarizing various functionalized PEG5-t-butyl ester derivatives and their respective molecular weights.
| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Key Applications |
| Hydroxy-PEG5-t-butyl ester | C17H34O8 | 366.45 | Building block for more complex linkers, bioconjugation. |
| Bis-PEG5-t-butyl ester | C22H42O9 | 450.57 | PROTAC linker.[2] |
| Amino-PEG5-t-butyl ester | C17H35NO7 | 365.47 | Bioconjugation to carboxylic acids or activated esters, used in ADCs and PROTACs.[3][4][5][6][7][8][9][10] |
| Aldehyde-Phenyl-PEG5-t-butyl ester | C22H34O8 | 426.5 | Selective coupling with amines, reversible modifications, drug delivery.[11] |
Experimental Protocols: A General Workflow for Bioconjugation
The following is a generalized experimental workflow for the use of a heterobifunctional PEG5-t-butyl ester linker, for instance, Amino-PEG5-t-butyl ester, in a bioconjugation reaction.
-
Deprotection of the t-butyl ester: The t-butyl ester group is typically removed under acidic conditions to yield the free carboxylic acid. A common method involves treating the PEG linker with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is usually performed at room temperature and monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Activation of the Carboxylic Acid: The newly deprotected carboxylic acid is then activated to facilitate reaction with an amine group on the target molecule. This is often achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Conjugation to the Target Molecule: The activated PEG linker (e.g., the NHS ester) is then reacted with the target molecule, which typically possesses a primary amine (e.g., the lysine (B10760008) residues on a protein or antibody). The reaction is usually carried out in a buffer at a specific pH to ensure the reactivity of the amine groups.
-
Purification and Characterization: The final conjugate is purified to remove any unreacted components. Common purification techniques include size-exclusion chromatography (SEC), affinity chromatography, or dialysis. The purified conjugate is then characterized to confirm its identity, purity, and the degree of labeling, often using methods like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Applications in Drug Development
PEG-t-butyl ester derivatives are widely used in the pharmaceutical industry to improve the properties of therapeutic molecules.[12]
-
PEGylation: The attachment of PEG chains (PEGylation) to proteins, peptides, or small molecules can enhance their solubility and stability, reduce immunogenicity, and prolong their circulation half-life.[13]
-
Antibody-Drug Conjugates (ADCs): Heterobifunctional PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.[4]
-
PROTACs: In the development of PROTACs, PEG linkers are crucial for tethering a target-binding molecule to an E3 ligase-recruiting molecule, leading to the targeted degradation of a specific protein.[4]
-
Drug Delivery and Surface Modification: These linkers are used to functionalize nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.[11][12][13]
Logical Relationships in Application
The following diagram illustrates the logical relationship of how a functionalized PEG5-t-butyl ester is utilized in the construction of a complex therapeutic agent like an ADC or a PROTAC.
References
- 1. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. Amino-PEG5-t-butyl ester ≥95% | 1446282-18-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. PubChemLite - Amino-peg5-t-butyl ester (C17H35NO7) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
- 9. Amino-PEG5-t-butyl ester, 1446282-18-3 | BroadPharm [broadpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Ald-Ph-PEG5-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 12. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 13. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
An In-depth Technical Guide to MS-PEG5-t-butyl Ester
This guide provides a comprehensive overview of MS-PEG5-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Designed for researchers, scientists, and professionals in the field, this document details the structure, properties, and applications of this compound, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound, more commonly known as methoxy-PEG5-t-butyl ester (mPEG5-t-butyl ester), is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It features a methoxy (B1213986) group at one terminus, providing chemical stability and reducing non-specific binding, and a t-butyl ester group at the other. The PEG linker itself is composed of five ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecules it is incorporated into, often improving their solubility and pharmacokinetic properties.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation.[1][2]
Structure and Chemical Properties
The fundamental structure of mPEG5-t-butyl ester consists of a short PEG chain capped with a methoxy group and a t-butyl ester.
Chemical Structure:
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C16H32O7 | [3] |
| Molecular Weight | 336.42 g/mol | [3] |
| IUPAC Name | tert-butyl 3-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)propanoate | [3] |
| CAS Number | 874208-93-2 | [2][3] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| logP | 0.3 | [3] |
Table 1: Physicochemical Properties of mPEG5-t-butyl ester
Synthesis
A general methodology for the synthesis of methoxypoly(ethylene glycol) and its derivatives, including esters, has been described in the patent literature. While a specific protocol for the 5-unit PEG chain is not detailed, the general approach involves the reaction of a methoxy-PEG alcohol with a suitable activated carboxylic acid derivative in the presence of a coupling agent, or the alkoxylation of a t-butyl ester containing a halide.
A plausible synthetic route, adapted from general esterification procedures, is outlined below.
Caption: General synthetic scheme for mPEG5-t-butyl ester.
Applications in Drug Development and Research
The primary application of mPEG5-t-butyl ester is as a heterobifunctional linker in the construction of more complex molecules, particularly in the fields of bioconjugation and targeted protein degradation.
Bioconjugation
PEGylation, the process of covalently attaching PEG chains to proteins, peptides, or small molecules, is a widely used strategy to improve the pharmacological properties of therapeutics. The hydrophilic PEG chain can increase solubility, extend circulation half-life by reducing renal clearance, and shield the conjugated molecule from enzymatic degradation and immune recognition.
The t-butyl ester of mPEG5-t-butyl ester can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.
Caption: Workflow for protein conjugation using mPEG5-t-butyl ester.
PROTACs and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
PEG linkers are frequently incorporated into PROTACs to enhance their solubility and cell permeability. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation. mPEG5-t-butyl ester can serve as a building block for the synthesis of these linkers.
Caption: Role of mPEG5 linker in PROTAC-mediated protein degradation.
Experimental Protocols
General Protocol for Deprotection of the t-Butyl Ester
The t-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.
-
Dissolve the mPEG5-t-butyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The resulting mPEG5-carboxylic acid can be used in the next step with or without further purification.
General Protocol for Protein Conjugation via NHS Ester Activation
This protocol describes the conjugation of the deprotected and activated mPEG5 linker to a protein.
-
Activation of mPEG5-carboxylic acid:
-
Dissolve the mPEG5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in equimolar amounts or slight excess.
-
Stir the reaction at room temperature for several hours to overnight.
-
The formation of the mPEG5-NHS ester can be confirmed by LC-MS.
-
-
Protein Conjugation:
-
Dissolve the target protein in an amine-free buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS).[4]
-
Prepare a stock solution of the mPEG5-NHS ester in a water-miscible organic solvent like DMSO or DMF.[4][5]
-
Add the desired molar excess of the mPEG5-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% (v/v) to avoid protein denaturation.[6]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][6]
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).
-
Remove the unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.[4][5]
-
Conclusion
This compound is a versatile chemical tool with significant applications in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal building block for modifying proteins and constructing complex therapeutic modalities like PROTACs. The protocols and data presented in this guide offer a technical foundation for researchers and scientists to effectively utilize this compound in their work.
References
- 1. mPEG5-t-Butyl ester - Taskcm [taskcm.com]
- 2. mPEG5-t-buyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis of MS-PEG5-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of MS-PEG5-t-butyl ester, a monodisperse polyethylene (B3416737) glycol (PEG) derivative. This compound is valuable in bioconjugation and drug delivery systems, where the PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. The t-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions in complex synthetic schemes.
Chemical Properties and Data
Quantitative data for this compound is summarized in the table below. This information is crucial for reaction planning, characterization, and downstream applications.
| Property | Value | Source |
| Molecular Formula | C16H32O7 | PubChem |
| Molecular Weight | 336.42 g/mol | PubChem |
| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | PubChem |
| CAS Number | 874208-93-2 | PubChem |
Proposed Synthesis Protocol
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in the provided search results, a scientifically sound and common method involves the esterification of the corresponding carboxylic acid precursor, Methoxy-PEG5-propionic acid. This precursor is commercially available from various suppliers.[1] The tert-butylation can be achieved using several established methods for forming tert-butyl esters.
One common and effective method is the reaction of the carboxylic acid with a tert-butylating agent such as tert-butyl alcohol in the presence of a catalyst, or with isobutylene (B52900) under acidic conditions. Another approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O).
Below is a detailed, proposed experimental protocol for the synthesis of this compound from Methoxy-PEG5-propionic acid using di-tert-butyl dicarbonate, a method known for its mild and efficient conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methoxy-PEG5-propionic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methoxy-PEG5-propionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Signaling Pathways and Applications
This compound itself is not directly involved in signaling pathways. Instead, it serves as a versatile linker and building block in the synthesis of more complex molecules that are used in biological research and drug development. The tert-butyl ester acts as a protected form of a carboxylic acid. This protecting group can be removed under acidic conditions to reveal the free carboxylic acid.[2]
The deprotected molecule, a carboxylic acid-terminated methoxy-PEG5, can then be conjugated to various biomolecules, such as peptides, proteins, or small molecule drugs. This process, known as PEGylation, is widely used to:
-
Enhance Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs in aqueous environments.
-
Increase Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their in vivo half-life.
-
Reduce Immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenicity.
-
Improve Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance and prolong circulation time.
The logical workflow for the use of this compound in bioconjugation is depicted below.
Caption: Application workflow of this compound.
References
The Strategic Role of MS-PEG5-t-butyl Ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing its solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are the most common, found in over half of all reported PROTACs. This guide provides a detailed technical overview of a specific and widely used PEG linker precursor, MS-PEG5-t-butyl ester , and its role in the synthesis and function of potent protein degraders.
Core Concepts: The Function of the Linker in PROTACs
The linker in a PROTAC molecule is not a passive spacer. Its length, composition, and attachment points are critical parameters that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.
The general mechanism of PROTAC action is depicted in the signaling pathway below.
References
The Strategic Role of MS-PEG5-t-butyl Ester in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins[2][3]. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[2][]. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase[1][5].
This technical guide provides an in-depth overview of MS-PEG5-t-butyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the synthesis of PROTACs for targeted protein degradation.
The Importance of the Linker in PROTAC Design
The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points significantly impact the molecule's overall performance. A well-designed linker optimizes the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to efficient ubiquitination and subsequent degradation of the target protein[1][5]. PEG linkers have become particularly prevalent in PROTAC design, with some analyses indicating their use in over 50% of reported PROTACs[2].
The popularity of PEG linkers stems from several key advantages:
-
Enhanced Solubility and Hydrophilicity: The repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules[5].
-
Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can influence its ability to cross cell membranes[6].
-
Flexibility and Conformational Control: The flexibility of the PEG chain can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex[7][8].
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the POI and E3 ligase ligands to achieve maximal degradation efficiency[9][10].
This compound: A Key Building Block
This compound is a heterobifunctional linker featuring a methanesulfonyl (Ms) group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a five-unit PEG chain. This structure provides key functionalities for PROTAC synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H32O7 | [11] |
| Molecular Weight | 336.42 g/mol | [11] |
| XLogP3 | 0.3 | [11] |
| Hydrogen Bond Donor Count | 0 | [11] |
| Hydrogen Bond Acceptor Count | 7 | [11] |
| Rotatable Bond Count | 16 | [11] |
Note: These properties are for Mpeg5-t-butyl ester and are intended to be representative.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Quantitative Analysis of PEG Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax)[6]. While specific data for PROTACs utilizing an this compound linker is not available, comparative studies on PROTACs with varying PEG linker lengths provide valuable insights into the importance of linker optimization.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [6] |
| Alkyl/Ether | 21 | 3 | 96 | [2] | |
| Alkyl/Ether | 29 | 292 | 76 | [2] | |
| ERα | PEG | 12 | ~5000 | ~75 | [10] |
| PEG | 16 | ~1000 | ~95 | [10] | |
| BRD4 | PEG | 0 PEG units | < 500 | >90 | [2] |
| PEG | 1-2 PEG units | > 5000 | <50 | [2] | |
| PEG | 4-5 PEG units | < 500 | >90 | [2] | |
| HDAC6 | Click Chemistry | - | 3.2 | >90 | [2] |
This table summarizes data from various studies and is intended to illustrate the impact of linker length and composition on PROTAC performance. The specific linker chemistry in these studies may differ from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using a functionalized PEG5-t-butyl ester linker.
General PROTAC Synthesis Workflow
Caption: A general workflow for the synthesis of a PROTAC molecule.
Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand
This protocol describes the initial step of attaching the linker to the E3 ligase ligand via nucleophilic substitution.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG5-t-butyl ester conjugate.
Protocol 2: Deprotection of the t-butyl Ester
This protocol outlines the removal of the t-butyl protecting group to reveal the carboxylic acid necessary for the subsequent coupling step.
Materials:
-
E3 ligase ligand-PEG5-t-butyl ester conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the E3 ligase ligand-PEG5-t-butyl ester conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting crude E3 ligase ligand-PEG5-carboxylic acid can often be used in the next step without further purification.
Protocol 3: Amide Coupling to the Target Protein Ligand
This protocol describes the final step of coupling the linker-E3 ligase construct to the target protein ligand.
Materials:
-
E3 ligase ligand-PEG5-carboxylic acid
-
Amine-functionalized target protein ligand
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
Procedure:
-
Dissolve the E3 ligase ligand-PEG5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized target protein ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Protocol 4: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein after treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of protein degradation at each PROTAC concentration.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG-based structure offers advantages in terms of solubility and biocompatibility, while the terminal functional groups allow for straightforward and modular assembly of PROTAC molecules. The rational design of the linker is paramount to the success of a PROTAC, and a systematic approach to linker selection and optimization is crucial for developing potent and selective protein degraders. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize PEGylated linkers like this compound in their drug discovery and development efforts. Further research and the generation of specific quantitative data for PROTACs incorporating this linker will continue to enhance our understanding and application of this important chemical tool.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the realm of bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal technology. These versatile molecules are integral to the design and function of advanced therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based drug delivery systems. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[1][2][3] PEG linkers enhance drug solubility and stability, extend circulation half-life, and reduce immunogenicity.[4][5][6] This technical guide provides an in-depth exploration of PEG linkers, covering their fundamental properties, diverse applications, and the critical considerations for their use in drug development.
Core Concepts of PEG Linkers
Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[7][8] These characteristics make it an ideal candidate for use in pharmaceutical applications. PEG linkers are synthesized with a defined number of these repeating units and are functionalized at their termini with reactive groups to enable covalent attachment to biomolecules.[9][10]
Types of PEG Linkers
PEG linkers can be broadly categorized based on their structure and reactivity:
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.[9][11] They are commonly used to connect a drug molecule to a targeting moiety, such as an antibody.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[9][11] This architecture allows for the attachment of multiple molecules, which can be advantageous for increasing drug payload or creating multivalent targeting constructs.[5][12]
-
Multi-Arm PEG Linkers: Similar to branched PEGs, these have multiple functional groups, enabling the conjugation of several molecules.[13]
-
Cleavable vs. Non-Cleavable Linkers: A critical distinction in PEG linker design is the stability of the bond connecting the drug to the linker.
-
Cleavable Linkers: These are designed to release the therapeutic payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a cell.[11][14][15] This controlled release mechanism is crucial for minimizing off-target toxicity.[16]
-
Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the targeting molecule.[14][16] The drug is typically released upon the complete degradation of the conjugate within the target cell.[11]
-
The choice of PEG linker type is a critical design parameter that depends on the specific application and the desired therapeutic outcome.
Impact of PEG Linkers on Drug Properties: Quantitative Insights
The inclusion of a PEG linker can have a profound and measurable impact on the properties of a drug conjugate. The length and architecture of the PEG chain are key determinants of these effects.
Pharmacokinetics and In Vivo Efficacy
Longer PEG chains generally lead to an increased hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends the plasma half-life.[17][18] This prolonged circulation can result in greater accumulation of the drug in the target tissue, leading to enhanced in vivo efficacy.[19]
| PEG Linker Modification | Change in Half-Life (t½) | In Vitro Cytotoxicity (IC50) Change | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG vs. 4 kDa PEG (Affibody Conjugate) | 2.5-fold increase | 4.5-fold reduction | - | [14] |
| No PEG vs. 10 kDa PEG (Affibody Conjugate) | 11.2-fold increase | 22-fold reduction | Most ideal tumor therapeutic ability | [14] |
| 2/4 PEG Units vs. 8/12/24 PEG Units (ADC) | Increased plasma exposure | - | 35-45% vs. 75-85% decrease in tumor weight | [20] |
Table 1: Impact of PEG Linker Length on Pharmacokinetics and Efficacy. This table summarizes quantitative data from studies comparing different PEG linker lengths on key performance metrics of drug conjugates.
Drug-to-Antibody Ratio (DAR) and In Vitro Potency
In the context of ADCs, PEG linkers can help to mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[19] However, there can be a trade-off between increased PEG length and in vitro potency. Longer PEG chains can sometimes lead to a decrease in cytotoxicity, highlighting the need for careful optimization for each specific ADC.[16][17]
| ADC Construct | Average DAR | In Vitro Cytotoxicity (IC50) | Reference |
| Non-PEGylated ADC | ~3-4 | Baseline | [6] |
| PEGylated ADC (e.g., mPEG24) | 4 or 8 | Maintained or slightly decreased | [21] |
| Affibody-MMAE (No PEG) | 1 | Baseline | [14] |
| Affibody-PEG4k-MMAE | 1 | 6.5-fold higher | [14] |
| Affibody-PEG10k-MMAE | 1 | 22.5-fold higher | [14] |
Table 2: Influence of PEG Linkers on DAR and In Vitro Cytotoxicity. This table provides a comparative overview of how PEGylation can affect the drug-to-antibody ratio and the in vitro potency of antibody-drug conjugates.
Experimental Protocols
Detailed methodologies are essential for the successful design, synthesis, and evaluation of PEGylated drug conjugates. The following sections provide representative protocols for key experiments.
Protocol 1: NHS-Ester PEGylation of a Monoclonal Antibody
This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mal-(PEG)n-NHS Ester crosslinker
-
Conjugation buffer (e.g., PBS, pH 7-9)
-
Desalting column
-
Reaction tubes
Procedure:
-
Antibody Preparation: If necessary, exchange the mAb into the conjugation buffer using a desalting column.
-
Crosslinker Preparation: Dissolve the Mal-(PEG)n-NHS Ester in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the crosslinker to the mAb solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[22]
-
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the desired buffer for the next step.[22]
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the reaction between a maleimide-functionalized PEG and a thiol-containing molecule, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Thiol-containing molecule
-
PEG-Maleimide
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, thiol-free)
-
Reaction tubes
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If starting with a molecule with disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.
-
PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.
-
Conjugation Reaction:
-
Purification: The final conjugate can be purified by size exclusion chromatography (SEC) or dialysis to remove unreacted PEG-Maleimide.[7][23]
Protocol 3: Characterization of PEGylated Conjugates
A. Size Exclusion Chromatography (SEC) for Purification and Analysis
SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and native protein from the PEGylated conjugate.[]
Typical SEC Protocol:
-
Equilibrate an appropriate SEC column with the desired mobile phase (e.g., PBS).
-
Inject the reaction mixture onto the column.
-
Monitor the elution profile using UV detection (e.g., at 280 nm for proteins). The PEGylated conjugate will typically elute earlier than the unconjugated protein due to its larger size.[25]
B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.[5][26]
Generic HIC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7).
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
-
Data Analysis: The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.[18]
C. Mass Spectrometry (MS) for DAR Determination
LC-MS is a powerful technique for accurately determining the mass of the intact ADC and its fragments, allowing for precise DAR calculation.[27][28]
General LC-MS Workflow:
-
Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.[29]
-
LC Separation: Separate the ADC species using reversed-phase liquid chromatography (RPLC) or SEC.
-
MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Deconvolution: Deconvolute the mass spectra to determine the masses of the different species.
-
DAR Calculation: Calculate the average DAR based on the masses and relative abundances of the different drug-loaded species.[30][31]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a drug conjugate.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the PEGylated drug conjugate and control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).[32]
Protocol 5: In Vivo Xenograft Model for Efficacy Studies
Xenograft models are used to evaluate the anti-tumor efficacy of a drug conjugate in a living organism.[33][34]
General Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[35]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups and administer the PEGylated drug conjugate, vehicle control, and other relevant controls (e.g., unconjugated antibody) via an appropriate route (e.g., intravenous injection).[36]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[16]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[19]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by drugs that utilize PEG linkers, such as ADCs directed against HER2 or EGFR.
Caption: HER2 signaling pathway, a key target in cancer therapy.[15][37][38]
Caption: EGFR signaling cascade, frequently dysregulated in cancer.[4][10][13][39]
Experimental Workflows
The following diagrams outline typical experimental workflows in the development and evaluation of PEGylated drug conjugates.
Caption: A streamlined workflow for the development of ADCs.[16]
Caption: Workflow for assessing ADC efficacy in xenograft models.[35]
Conclusion
PEG linkers are a cornerstone of modern drug delivery and bioconjugation, offering a powerful toolkit to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and length, researchers can optimize the pharmacokinetics, efficacy, and safety profile of novel drug candidates. The methodologies and data presented in this guide provide a framework for the rational design and evaluation of PEGylated therapeutics, paving the way for the development of more effective and safer medicines. As our understanding of the interplay between linker chemistry and biological activity continues to grow, so too will the innovative applications of PEG linkers in addressing unmet medical needs.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. adcreview.com [adcreview.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. confluore.com [confluore.com]
- 25. lcms.cz [lcms.cz]
- 26. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. enovatia.com [enovatia.com]
- 28. agilent.com [agilent.com]
- 29. lcms.cz [lcms.cz]
- 30. hpst.cz [hpst.cz]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 34. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 39. creative-diagnostics.com [creative-diagnostics.com]
Solubility Characteristics of Functionalized PEG5-t-butyl Esters: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of MS-PEG5-t-butyl ester compounds, a class of heterobifunctional linkers critical in bioconjugation, drug delivery, and proteomics. Given that "this compound" is a general designation, this document addresses the solubility of the core PEG5-t-butyl ester structure when functionalized with various reactive groups (represented by "MS" or "X").
The insights and protocols herein are curated for researchers, scientists, and drug development professionals to facilitate the effective use of these versatile molecules in their experimental designs.
Introduction to PEG5-t-butyl Ester Linkers
Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmaceutical properties of molecules, including their solubility, stability, and pharmacokinetic profiles.[1][2] The PEG5-t-butyl ester moiety serves as a foundational structure for a range of valuable crosslinkers. These linkers are characterized by a five-unit PEG chain, which imparts hydrophilicity, and a tert-butyl ester group, which acts as a protecting group for a carboxylic acid that can be deprotected under acidic conditions.[3][4] The "MS" component represents a functional group (e.g., an amine, aldehyde, or N-hydroxysuccinimide ester) that provides a reactive site for conjugation to biomolecules. The overall solubility of the linker is a crucial parameter for its successful application in bioconjugation protocols.
Physicochemical Properties
The fundamental properties of these linkers, such as molecular weight and chemical formula, are dependent on the specific functional group attached. Below are the properties for a representative compound, Amino-PEG5-t-butyl ester.
| Property | Value | Reference |
| Synonym | tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate | [5] |
| CAS Number | 1446282-18-3 | [5] |
| Molecular Formula | C17H35NO7 | [5] |
| Molecular Weight | 365.46 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
Solubility Profile
The amphiphilic nature of this compound, with its hydrophilic PEG chain and more hydrophobic alkyl and t-butyl ester components, allows for its solubility in a range of solvents.
Qualitative Solubility
The following table summarizes the general solubility of functionalized PEG5-t-butyl ester compounds in common laboratory solvents, as indicated by chemical suppliers and literature. The hydrophilic PEG spacer is a key contributor to solubility in aqueous media and polar organic solvents.[4][7]
| Solvent Class | Solvent | Solubility |
| Aqueous | Water | Soluble (Enhanced by PEG chain) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[7] |
| Dimethylformamide (DMF) | Soluble[8] | |
| Acetonitrile (ACN) | Soluble[3] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[3] |
| Alcohols | Ethanol | Soluble[8] |
Quantitative Solubility
Publicly available literature and datasheets do not provide specific quantitative solubility data (e.g., mg/mL at a defined temperature) for the broad class of this compound compounds. Due to the influence of the specific functional group ("MS") and environmental factors, experimental determination is essential for precise applications.
Factors Influencing Solubility
Several factors can significantly impact the solubility of these linkers:
-
PEG Chain Length: The five-unit PEG chain is a primary driver of aqueous solubility. Longer PEG chains generally lead to higher water solubility.[7]
-
Functional Group ("MS"): The nature of the terminal functional group can alter the polarity and charge of the molecule. For instance, an ionizable group like a primary amine can be protonated at lower pH, increasing its solubility in aqueous buffers.
-
Temperature: For solid forms of these linkers, solubility in liquid solvents typically increases with temperature.
-
pH: For linkers with pH-sensitive functional groups (e.g., amines, carboxylic acids), the pH of the aqueous solution will dictate the charge state and, consequently, the solubility.
-
Solvent Polarity: The principle of "like dissolves like" applies. The PEG component favors polar solvents, while the t-butyl ester and alkyl chain have an affinity for less polar organic solvents. This dual nature allows for broad solvent compatibility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the well-established "shake-flask" method, which is reliable for determining the thermodynamic solubility of compounds.[9]
Objective: To determine the saturation solubility of an this compound compound in a specific solvent.
Materials:
-
This compound compound
-
Selected solvent (e.g., phosphate-buffered saline, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analysis equipment.
Procedure:
-
Preparation: Add an excess amount of the this compound compound to a pre-determined volume of the solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess solid.
-
Sample Collection: Carefully extract an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
Visualizations
The following diagrams illustrate key concepts related to the solubility and application of this compound linkers.
Caption: Factors influencing the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Role of a heterobifunctional PEG5-t-butyl ester in bioconjugation.
Conclusion
This compound and its derivatives are versatile heterobifunctional linkers whose solubility is governed by the interplay between their hydrophilic PEG chain, the nature of their terminal functional group, and the properties of the solvent system. While generally soluble in a wide range of aqueous and organic solvents, precise quantitative solubility data is application-specific and necessitates experimental determination. The provided protocol for the shake-flask method offers a reliable framework for obtaining this critical data, ensuring the successful design and execution of bioconjugation and drug delivery strategies.
References
- 1. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 2. nbinno.com [nbinno.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tert-Butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 [chemicalbook.com]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to MS-PEG5-t-butyl Ester: A Versatile Tool for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS-PEG5-t-butyl ester, a heterobifunctional crosslinker increasingly utilized in the fields of bioconjugation, drug delivery, and nanotechnology. We will delve into its chemical properties, synthesis, and purification, and provide detailed experimental protocols for its application in modifying biomolecules and functionalizing nanoparticles.
Introduction to this compound
This compound, also known as Mesyl-PEG5-tert-butyl ester, is a versatile chemical tool featuring a methanesulfonyl (mesyl) group at one end of a five-unit polyethylene (B3416737) glycol (PEG) chain and a tert-butyl ester protecting group at the other. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins. The tert-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation reactions. The hydrophilic PEG linker enhances the solubility and biocompatibility of the conjugated molecule, reduces steric hindrance, and provides a flexible spacer arm.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 870487-48-2 | N/A |
| Molecular Formula | C₁₆H₃₂O₉S | N/A |
| Molecular Weight | 400.48 g/mol | N/A |
| Appearance | Typically a colorless to pale yellow oil or liquid | N/A |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some water solubility due to the PEG chain. | N/A |
| Storage | Recommended to be stored at -20°C for long-term stability. | N/A |
Synthesis and Purification
The synthesis of this compound typically starts from a commercially available Hydroxy-PEG5-t-butyl ester. The terminal hydroxyl group is then converted to a mesylate.
General Synthesis Protocol
A generalized protocol for the synthesis of this compound is as follows:
-
Dissolution: Dissolve Hydroxy-PEG5-t-butyl ester in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for a specified time, and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically purified using column chromatography on silica (B1680970) gel.
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocols and Applications
The unique bifunctional nature of this compound makes it a valuable reagent in various bioconjugation and drug delivery applications.
Bioconjugation: S-Alkylation of Cysteine Residues in Proteins
The mesyl group of this compound is highly reactive towards nucleophilic thiol groups of cysteine residues in proteins, forming a stable thioether bond. This site-specific modification is advantageous for creating well-defined protein-PEG conjugates.
Experimental Protocol for Protein PEGylation:
-
Protein Preparation: Prepare a solution of the protein containing a free cysteine residue in a suitable buffer, typically at a pH range of 7.0-8.5. Ensure the buffer is free of primary amines and thiols.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a duration ranging from a few hours to overnight.
-
Purification: Remove the excess unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE to observe the increase in molecular weight, and LC-MS to confirm the mass of the conjugate and determine the degree of PEGylation.
The following diagram illustrates the reaction between this compound and a cysteine residue on a protein.
Caption: S-Alkylation of a protein's cysteine residue with this compound.
Nanoparticle Functionalization
This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), to improve their stability, biocompatibility, and circulation time in vivo. The mesyl group can react with thiol-modified surfaces or ligands pre-attached to the nanoparticle surface.
Experimental Protocol for Gold Nanoparticle Functionalization:
-
Nanoparticle Synthesis: Synthesize gold nanoparticles using a standard method (e.g., citrate (B86180) reduction).
-
Surface Modification (Optional): If the nanoparticle surface does not have reactive groups, it can be first modified with a thiol-containing ligand.
-
PEGylation: Add a solution of this compound to the gold nanoparticle suspension. The concentration will need to be optimized.
-
Incubation: Allow the mixture to react for several hours at room temperature with gentle stirring.
-
Purification: Remove excess PEG linker by centrifugation and resuspension of the nanoparticles in a fresh buffer. Repeat this washing step multiple times.
-
Characterization: Characterize the PEG-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, UV-Vis spectroscopy to observe any shift in the surface plasmon resonance peak, and Transmission Electron Microscopy (TEM) to visualize the particles.
The following diagram shows a general workflow for the functionalization of gold nanoparticles.
Caption: Workflow for the functionalization of gold nanoparticles with this compound.
Deprotection of the t-butyl Ester Group
The t-butyl ester group can be readily removed under acidic conditions to reveal a free carboxylic acid. This carboxylic acid can then be used for further conjugation, for example, to attach a targeting ligand or a drug molecule using carbodiimide (B86325) chemistry (e.g., with EDC/NHS).
Experimental Protocol for Deprotection:
-
Dissolution: Dissolve the PEGylated molecule or nanoparticle in a suitable solvent.
-
Acid Treatment: Treat the solution with an acid such as trifluoroacetic acid (TFA), often in a co-solvent like DCM. The concentration of TFA and reaction time will need to be optimized.
-
Removal of Acid: After the reaction is complete, remove the acid and solvent under reduced pressure.
-
Purification: Purify the deprotected product using an appropriate method, such as HPLC or dialysis, to remove any remaining acid and byproducts.
Role in Drug Delivery and Signaling Pathways
The use of this compound in drug delivery systems, such as in the construction of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), can significantly impact their therapeutic efficacy. The PEG linker can influence the pharmacokinetics and biodistribution of the drug, potentially leading to enhanced tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
While the linker itself does not directly participate in signaling pathways, its role in delivering a therapeutic agent to a specific target can indirectly modulate various cellular processes. For instance, an ADC constructed with this linker that delivers a cytotoxic payload to a cancer cell will trigger apoptosis pathways. A PROTAC utilizing this linker will induce the degradation of a target protein, thereby inhibiting its downstream signaling cascade.
The following diagram illustrates the general concept of a PROTAC, where a PEG linker connects a ligand for a target protein and a ligand for an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: General mechanism of action for a PROTAC, often utilizing a PEG linker.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for researchers in drug development and nanotechnology. Its well-defined structure, combined with the reactivity of the mesyl group and the protected carboxylic acid, allows for controlled and sequential bioconjugation. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates, making it an invaluable tool for creating next-generation therapeutics and diagnostic agents. Careful consideration of the experimental protocols and characterization methods outlined in this guide will enable scientists to effectively harness the potential of this important chemical entity.
The Tert-Butyl Ester: A Cornerstone Protecting Group in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Among the arsenal (B13267) of protective functionalities available to the modern chemist, the tert-butyl (t-Bu) ester stands out as a versatile and widely employed protecting group for carboxylic acids. Its unique stability profile and selective lability under specific acidic conditions have established it as an indispensable tool, most notably in the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the function, application, and methodology associated with the t-butyl ester protecting group.
Core Function and Properties
The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid moiety, preventing its participation in undesired side reactions during subsequent synthetic steps. The bulky tert-butyl group sterically hinders the carboxyl carbon, rendering it significantly less susceptible to nucleophilic attack and basic hydrolysis.
Key Properties:
-
Stability: t-Butyl esters exhibit exceptional stability under a wide range of conditions, including exposure to bases, nucleophiles, and reducing agents. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.
-
Acid Lability: The defining characteristic of the t-butyl ester is its susceptibility to cleavage under acidic conditions. This deprotection proceeds via a stable tertiary carbocation intermediate, facilitating its removal under relatively mild acidic environments.
-
Orthogonality: The acid-labile nature of the t-butyl ester, combined with its stability to bases, makes it an ideal component of orthogonal protection strategies. This is exemplified in the Fmoc/tBu strategy, where the base-labile Fmoc group (protecting amines) can be removed selectively in the presence of t-butyl esters, and vice versa.
Protection of Carboxylic Acids as Tert-Butyl Esters
Several methods exist for the formation of t-butyl esters, with the choice of method often depending on the substrate's sensitivity and the desired scale of the reaction.
Table 1: Comparison of Common Tert-Butyl Ester Protection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Addition to Isobutylene | Isobutylene, cat. H₂SO₄ or TsOH | Dichloromethane (B109758) or Dioxane, rt | Economical for large-scale synthesis. | Requires handling of a flammable gas; strongly acidic conditions may not be suitable for all substrates. |
| Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) | Boc₂O, DMAP (cat.) | Dichloromethane or Acetonitrile (B52724), rt | Mild reaction conditions; high yields. | Can be expensive for large-scale synthesis; potential for side reactions if not controlled. |
| Transesterification with Tert-Butyl Acetate | Tert-butyl acetate, cat. Tf₂NH or HClO₄ | Neat or in a co-solvent, 0 °C to rt | Safe and simple procedure; avoids hazardous reagents. | May require longer reaction times for less reactive carboxylic acids. |
Experimental Protocol: Protection of a Carboxylic Acid using Di-tert-butyl Dicarbonate (Boc₂O) and DMAP
This protocol describes a general procedure for the protection of a carboxylic acid using Boc anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Materials:
-
Carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Add DMAP to the solution.
-
Slowly add Boc₂O to the reaction mixture at room temperature. Effervescence (CO₂ evolution) is typically observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude t-butyl ester can be purified by flash column chromatography if necessary.
Deprotection of Tert-Butyl Esters
The removal of the t-butyl ester protecting group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the presence of other acid-labile protecting groups.
Table 2: Comparison of Common Tert-Butyl Ester Deprotection Methods
| Method | Reagents | Typical Conditions | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA (neat or in DCM) | DCM, 0 °C to rt, 1-5 h | >95 | The most common method; volatile byproducts are easily removed. Scavengers (e.g., triisopropylsilane) are often added to trap the liberated t-butyl cation.[1] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in an organic solvent | Dioxane or THF, rt to 50 °C | 80-95 | Milder and more environmentally benign than TFA.[2] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM | DCM, rt, 12-24 h | 75-90 | Offers selectivity for t-butyl ester deprotection in the presence of certain other acid-labile groups.[3][4] |
| Thermal Deprotection | Heat (conventional or microwave) | High-boiling solvent (e.g., toluene, xylenes) or in a flow reactor | 70-95 | Reagent-free method, but requires high temperatures which may not be suitable for all substrates.[5] |
Experimental Protocol: TFA-Mediated Deprotection of a Tert-Butyl Ester
This protocol describes a general procedure for the cleavage of a t-butyl ester using trifluoroacetic acid.
Materials:
-
t-Butyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
(Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS) (1-5 equiv)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add it to the solution.
-
Slowly add TFA to the stirred solution. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected carboxylic acid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Orthogonality in Action: The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis
The orthogonal nature of the t-butyl ester is most prominently utilized in the Fmoc/tBu strategy for SPPS. In this methodology, the α-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the reactive side chains of certain amino acids (e.g., aspartic acid, glutamic acid) are protected as t-butyl esters.
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
This strategy allows for the iterative deprotection of the N-terminal Fmoc group with a mild base (e.g., 20% piperidine in DMF) to allow for the coupling of the next amino acid, while the acid-labile t-butyl ester protecting groups on the side chains remain intact. Once the desired peptide sequence is assembled, a strong acid cocktail, typically containing TFA, is used to simultaneously cleave the peptide from the resin and remove the t-butyl ester side-chain protecting groups.
Experimental Protocol: Manual Fmoc-SPPS of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol provides a practical example of the Fmoc/tBu strategy in the manual synthesis of a pentapeptide.
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker.
-
First Amino Acid Coupling (Leu): Activate Fmoc-Leu-OH with DIC and OxymaPure® in DMF and couple it to the deprotected resin.
-
Chain Elongation (Phe, Gly, Gly, Tyr):
-
Fmoc Deprotection: Remove the Fmoc group from the previously coupled amino acid with 20% piperidine in DMF.
-
Coupling: Couple the next activated Fmoc-amino acid (Fmoc-Phe-OH, then Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH).
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the t-butyl protecting group from the tyrosine side chain.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, wash, and dry. The crude peptide is then typically purified by HPLC.
Orthogonal Deprotection Strategies in Complex Molecule Synthesis
The concept of orthogonality extends beyond peptide synthesis and is a powerful tool in the total synthesis of complex natural products and drug candidates. By employing a suite of protecting groups with distinct cleavage conditions, specific functional groups can be unmasked in a predetermined order to allow for selective transformations.
Caption: Orthogonal Deprotection Strategy.
In this illustrative scheme, a molecule with three different functional groups is protected with orthogonal protecting groups: an Fmoc group for the amine, a t-butyl ester for the carboxylic acid, and a benzyl ether for a hydroxyl group. Each of these protecting groups can be removed under specific conditions that do not affect the others, allowing for the selective functionalization of each part of the molecule.
Deprotection Mechanism of Tert-Butyl Esters
The acid-catalyzed deprotection of a t-butyl ester proceeds through a unimolecular elimination (E1) mechanism.
Caption: Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This is followed by the cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tertiary tert-butyl carbocation. The carbocation is then deprotonated to yield isobutylene, a volatile gas.[6] In the presence of scavengers like triisopropylsilane, the tert-butyl cation is reduced to isobutane.
Conclusion
The t-butyl ester protecting group is a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its unique combination of stability to a wide range of reagents and lability under acidic conditions makes it an ideal choice for the protection of carboxylic acids in complex, multi-step syntheses. Its central role in the highly successful Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis underscores its importance in the development of therapeutics and other bioactive molecules. A thorough understanding of its properties, methods of introduction and removal, and its application in orthogonal protection schemes is essential for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of cellular biology and therapeutic development, understanding and manipulating molecular interactions is paramount. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing critical insights into protein-protein interactions, stabilizing therapeutic conjugates, and enabling novel diagnostic and research applications. This guide offers a comprehensive overview of bifunctional crosslinkers, their classification, reaction chemistries, and practical applications, complete with detailed experimental protocols and quantitative data.
Core Concepts of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents with two reactive ends connected by a spacer arm.[1] These reactive ends are designed to form covalent bonds with specific functional groups on other molecules, such as proteins, nucleic acids, and drugs.[2][3] The spacer arm determines the distance between the conjugated molecules and can be designed with various properties, such as cleavability and solubility.[4]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the identity of their reactive groups:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[2][5] They are often employed for intramolecular crosslinking, polymerizing monomers, and studying protein interactions.[4][5]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for joining molecules with distinct functional groups in a controlled, sequential manner.[2][5] This two-step approach minimizes undesirable self-conjugation and polymerization.[2]
-
Photoreactive Crosslinkers: This subclass of heterobifunctional crosslinkers has one thermally or spontaneously reactive group and one photoreactive group that is activated by UV or visible light.[5] This allows for non-specific conjugation to nearby molecules upon photoactivation.[5]
The choice between these classes depends on the specific application, the functional groups available on the target molecules, and the desired level of control over the conjugation reaction.
Common Chemistries of Bifunctional Crosslinkers
The functionality of a crosslinker is defined by its reactive groups, which target specific amino acid residues or other chemical moieties.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are among the most common reactive groups in crosslinkers. They react with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[6][7]
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimides are highly specific for sulfhydryl groups (-SH), found on cysteine residues. The reaction, a Michael addition, proceeds rapidly at neutral pH to form a stable thioether bond.[8][9][10]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for experimental success. The following tables summarize the key quantitative characteristics of several widely used crosslinkers.
| Homobifunctional Crosslinkers (Amine-to-Amine) | ||||
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | Water-insoluble |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Water-soluble |
| Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl) | ||||
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Water-insoluble |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Water-soluble |
Applications in Research and Drug Development
Bifunctional crosslinkers are indispensable tools with a wide range of applications.
Probing Protein-Protein Interactions
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[3][15] By covalently linking interacting proteins, even transient or weak interactions can be captured and subsequently analyzed.[16][17] This can be performed in vivo, capturing interactions in their native cellular environment, or in vitro with purified components.[17]
Antibody-Drug Conjugates (ADCs)
In the field of drug development, bifunctional crosslinkers are the critical link in antibody-drug conjugates (ADCs).[][19] ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[20][21] The linker's properties, such as its cleavability, significantly impact the ADC's stability in circulation and the mechanism of drug release at the target site.[14][]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the target cell, such as low pH or the presence of certain enzymes, to release the cytotoxic payload.[14][23]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the degradation of the antibody within the lysosome to release the drug.[14][24]
Experimental Protocols
The following are detailed protocols for common crosslinking applications.
Protocol 1: Protein-Protein Interaction Study using DSS (Homobifunctional)
Objective: To crosslink interacting proteins in a complex for subsequent analysis by SDS-PAGE and mass spectrometry.
Materials:
-
DSS (Disuccinimidyl suberate)[11]
-
Dry, amine-free solvent (e.g., DMSO or DMF)[11]
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7-9)[25]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[26]
-
Desalting column or dialysis equipment[11]
Procedure:
-
Sample Preparation: Prepare your protein sample in an appropriate amine-free buffer.[25]
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to create a stock solution (e.g., 25 mM).[7][26] DSS is moisture-sensitive and hydrolyzes in aqueous solutions.[25]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM.[7] The optimal molar excess of DSS over the protein will need to be determined empirically but is often in the range of 20- to 50-fold for dilute protein solutions.[25]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][25]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[25][26] Incubate for 15 minutes at room temperature.[25]
-
Removal of Excess Crosslinker: Remove unreacted and quenched DSS using a desalting column or dialysis against an appropriate buffer.[11]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[26]
Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC (Heterobifunctional)
Objective: To conjugate an enzyme to an antibody in a controlled, two-step process.
Materials:
-
Sulfo-SMCC[13]
-
Amine-containing protein (Protein 1, e.g., antibody)
-
Sulfhydryl-containing protein (Protein 2, e.g., enzyme)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)[27]
-
Desalting column[28]
Procedure: Step 1: Maleimide-Activation of Protein 1 (Antibody)
-
Protein 1 Preparation: Dissolve the antibody in the conjugation buffer.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of approximately 10 mg/mL.[13]
-
Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[13][29]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[28]
-
Desalting: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[28] The maleimide-activated antibody is now ready for the next step.
Step 2: Conjugation of Maleimide-Activated Protein 1 to Sulfhydryl-Containing Protein 2 (Enzyme)
-
Protein 2 Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.
-
Conjugation: Immediately add the sulfhydryl-containing enzyme to the desalted, maleimide-activated antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[27]
-
Analysis and Purification: The resulting antibody-enzyme conjugate can be analyzed by SDS-PAGE and purified using size-exclusion chromatography if necessary.[27]
Protocol 3: Cell Surface Protein Crosslinking using BS3 (Homobifunctional, Water-Soluble)
Objective: To crosslink proteins on the surface of intact cells.
Materials:
-
BS3 (Bis(sulfosuccinimidyl) suberate)[12]
-
Intact cells in suspension
-
Ice-cold PBS (pH 8.0)[25]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[30]
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[25] Resuspend the cells in PBS at the desired concentration.[25]
-
BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.4).[12][31]
-
Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[25]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[25] To minimize internalization, the incubation can be performed at 4°C.[25]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[12] Incubate for 15 minutes at room temperature.[30]
-
Cell Lysis and Analysis: The cells can now be pelleted, lysed, and the crosslinked proteins analyzed by immunoprecipitation, SDS-PAGE, and Western blotting.
Visualizing Crosslinking Concepts
Diagrams can help to illustrate the complex processes involved in crosslinking experiments and their biological context.
Caption: A general experimental workflow for crosslinking mass spectrometry (XL-MS).
Caption: Workflow for a two-step heterobifunctional crosslinking reaction.
Caption: Probing a signaling pathway using bifunctional crosslinkers.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. Crosslinkers Selection Guide [sigmaaldrich.com]
- 7. store.sangon.com [store.sangon.com]
- 8. bachem.com [bachem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. longdom.org [longdom.org]
- 19. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 20. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 21. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 31. interchim.fr [interchim.fr]
An In-depth Technical Guide on the Core Mechanism of Action of Heterobifunctional PEG5-t-butyl Ester Linkers
Audience: Researchers, scientists, and drug development professionals.
This technical guide delineates the fundamental mechanism of action of heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers featuring a five-unit PEG chain and a tert-butyl (t-butyl) ester protecting group. As these molecules are not therapeutic agents but rather chemical tools, their "mechanism of action" is defined by their chemical reactivity and utility in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These linkers are characterized by a central hydrophilic PEG5 spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate.[1][2] One terminus of the linker possesses a reactive functional group for conjugation to a molecule of interest, while the other end is capped with a t-butyl ester, a protecting group for a carboxylic acid. This t-butyl ester allows for selective, staged conjugation by preventing the carboxyl group from reacting until it is intentionally deprotected.[3][4]
Core Principles of PEG5-t-butyl Ester Linkers
Heterobifunctional PEG5-t-butyl ester linkers are crucial components in modern drug development, providing a bridge between two distinct molecules, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[1][5]
The core utility of these linkers is derived from three key features:
-
The Heterobifunctional Nature : These linkers possess two different reactive groups at their termini. This allows for specific, controlled, and sequential conjugation reactions, which is critical when constructing complex molecular architectures.[3][6]
-
The PEG5 Spacer : The polyethylene glycol chain, consisting of five repeating ethylene (B1197577) glycol units, imparts several desirable properties to the conjugate. It increases hydrophilicity, which can prevent aggregation and improve the solubility of often hydrophobic drug molecules.[7][8] This modification can also favorably alter the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life.[9]
-
The t-butyl Ester Protecting Group : The t-butyl ester serves as a temporary mask for a carboxylic acid functional group. It is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid for a subsequent conjugation step.[4][10] This "orthogonal" reactivity is fundamental to multi-step bioconjugation strategies.
Physicochemical and Quantitative Data
The properties of these linkers can vary based on the terminal functional group. The following table summarizes key quantitative data for representative Amino-PEG5-t-butyl ester and Acid-PEG5-t-butyl ester linkers.
| Property | Amino-PEG5-t-butyl ester | Acid-PEG5-t-butyl ester | Reference(s) |
| CAS Number | 1446282-18-3 | 1309460-29-4 | [11] |
| Molecular Formula | C17H35NO7 | C18H34O9 | [11] |
| Molecular Weight | 365.46 g/mol | 394.45 g/mol | [11] |
| Purity | Typically ≥95% | Typically ≥95% | [11] |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF | [11] |
| Storage Condition | -20°C | -20°C | [11] |
| Appearance | Liquid | Liquid or solid | [11] |
Mechanism of Action: Chemical Transformations
The "action" of these linkers is a series of chemical reactions that enable the assembly of the final bioconjugate. This section details the primary chemical mechanisms involved.
Amine-Reactive Conjugation
For linkers with a terminal amine group (e.g., Amino-PEG5-t-butyl ester), a common strategy is to react them with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule. This reaction forms a stable amide bond.
Carboxylic Acid-Reactive Conjugation
For linkers with a terminal carboxylic acid (e.g., Acid-PEG5-t-butyl ester), the carboxyl group is typically activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with a primary amine on the target molecule to form a stable amide bond.
Deprotection of the t-butyl Ester
After the first conjugation step, the t-butyl ester must be removed to reveal the terminal carboxylic acid for the second conjugation. This is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) gas.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Amino-PEG2-t-butyl ester, 756525-95-8 -Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. nbinno.com [nbinno.com]
- 7. adcreview.com [adcreview.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 10. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]
- 11. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]
- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Use of MS-PEG5-t-butyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3]
Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance the physicochemical properties of these often large and hydrophobic molecules.[3][4] Specifically, PEG linkers can improve aqueous solubility and cell permeability.[5] This document provides detailed application notes and protocols for the use of MS-PEG5-t-butyl ester, a versatile bifunctional PEG linker, in the synthesis of PROTACs.
Overview of this compound
This compound is a heterobifunctional linker featuring a methanesulfonyl (mesyl or Ms) group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a five-unit polyethylene glycol chain.
-
Mesyl Group: The mesyl group is an excellent leaving group, making this end of the linker susceptible to nucleophilic substitution by functional groups such as amines or hydroxyls present on a POI ligand or an E3 ligase ligand.
-
PEG5 Chain: The five-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its solubility and permeability characteristics.[5]
-
t-Butyl Ester: The t-butyl ester serves as a protecting group for the carboxylic acid. It is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[6][7] This carboxylic acid can then be coupled to an amine-containing binding moiety via standard amide bond formation reactions.[8][9]
PROTAC Synthesis Strategy using this compound
A common strategy for synthesizing a PROTAC using this compound involves a sequential, two-step process:
-
First Coupling Reaction: Reaction of the mesyl group of the linker with a nucleophilic handle (e.g., an amine or phenol) on either the POI ligand or the E3 ligase ligand.
-
Deprotection: Removal of the t-butyl ester protecting group to expose the carboxylic acid.
-
Second Coupling Reaction: Amide bond formation between the newly exposed carboxylic acid and an amine group on the other binding ligand.
This stepwise approach allows for the controlled and directional assembly of the PROTAC molecule.
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Containing Ligand
This protocol describes the reaction of the mesyl group of the linker with a primary or secondary amine on a binding ligand (either for the POI or E3 ligase).
Materials:
-
Amine-containing ligand (e.g., Pomalidomide-amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amine-containing ligand (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the ligand-PEG5-t-butyl ester conjugate.
| Reagent/Solvent | Role | Stoichiometry/Concentration |
| Amine-containing ligand | Reactant | 1.0 eq |
| This compound | Reactant | 1.2 eq |
| Anhydrous DMF | Solvent | - |
| DIPEA | Base | 3.0 eq |
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Ligand-PEG5-t-butyl ester conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the ligand-PEG5-t-butyl ester conjugate (1.0 eq) in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting ligand-PEG5-acid can be used in the next step without further purification.
| Reagent/Solvent | Role | Concentration |
| Ligand-PEG5-t-butyl ester | Reactant | 1.0 eq |
| Dichloromethane (DCM) | Solvent | - |
| Trifluoroacetic acid (TFA) | Deprotecting agent | 20-50% v/v |
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the deprotected carboxylic acid and an amine-containing second ligand.
Materials:
-
Ligand-PEG5-acid
-
Amine-containing second ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the ligand-PEG5-acid (1.0 eq) and the amine-containing second ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
| Reagent/Solvent | Role | Stoichiometry |
| Ligand-PEG5-acid | Reactant | 1.0 eq |
| Amine-containing second ligand | Reactant | 1.1 eq |
| Anhydrous DMF | Solvent | - |
| HATU | Coupling agent | 1.2 eq |
| DIPEA | Base | 3.0 eq |
Characterization of the Final PROTAC
The final PROTAC product should be characterized to confirm its identity and purity.
| Technique | Purpose |
| LC-MS | To confirm the molecular weight and assess the purity of the PROTAC. |
| ¹H and ¹³C NMR | To confirm the structure of the PROTAC molecule.[] |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the PROTAC, further confirming its elemental composition.[11] |
Visualizing the Workflow and Mechanism
The following diagrams illustrate the PROTAC synthesis workflow and the general mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a controlled and stepwise assembly of the final PROTAC molecule. The inclusion of the PEG spacer can confer beneficial physicochemical properties, such as improved solubility and permeability, which are critical for the development of effective protein degraders. The protocols provided herein offer a general framework for the synthesis and purification of PROTACs using this linker. Researchers should note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. nbinno.com [nbinno.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling MS-PEG5-t-butyl ester to a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the chemical coupling of MS-PEG5-t-butyl ester to a target ligand. This compound is a heterobifunctional linker containing a methanesulfonyl (mesyl) group and a t-butyl protected carboxylic acid, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The mesyl group serves as an excellent leaving group for nucleophilic substitution, typically with an amine or thiol on the ligand. The t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule, often via amide bond formation.[1][2] This step-wise reactivity makes it a versatile tool in bioconjugation and drug delivery.[2][3]
The following protocols outline a two-stage process:
-
Stage 1: Ligand Attachment via Nucleophilic Substitution. The ligand, containing a nucleophilic group (e.g., a primary amine), displaces the mesyl group of the this compound.
-
Stage 2: Deprotection and Secondary Coupling. The t-butyl ester is removed to expose a terminal carboxylic acid, which is then available for coupling to a second molecule.
Experimental Protocols
Stage 1: Coupling of Ligand to this compound
This protocol describes the reaction of a ligand containing a primary amine with the mesyl group of this compound.
Materials:
-
This compound
-
Ligand with a primary amine functional group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the amine-containing ligand in anhydrous DMF or DMSO.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 - 1.2 equivalents relative to the ligand) in anhydrous DMF or DMSO.
-
Base Addition: Add TEA or DIPEA (2-3 equivalents) to the ligand solution. This acts as a base to facilitate the nucleophilic substitution.
-
Reaction Initiation: Slowly add the this compound solution to the ligand solution under stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary, but this should be monitored to avoid side reactions.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by column chromatography (e.g., silica (B1680970) gel) using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the ligand-PEG5-t-butyl ester conjugate.
-
Stage 2: Deprotection of the t-butyl ester and Secondary Coupling
This stage involves the removal of the t-butyl protecting group to yield a free carboxylic acid, followed by coupling to a second amine-containing molecule using EDC/NHS chemistry.[4][5]
Part A: t-butyl Ester Deprotection
Materials:
-
Ligand-PEG5-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the purified ligand-PEG5-t-butyl ester conjugate in a solution of 50-95% TFA in DCM. The concentration of TFA can be adjusted based on the acid sensitivity of the ligand.
-
Reaction: Stir the solution at room temperature for 1-4 hours. The deprotection is typically rapid.[6]
-
Monitoring: Monitor the deprotection by LC-MS to confirm the loss of the t-butyl group (mass change of -56 Da).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with additional DCM may be necessary to remove residual TFA. The resulting product is the ligand-PEG5-carboxylic acid.
Part B: EDC/NHS Coupling to a Second Molecule
Materials:
-
Ligand-PEG5-carboxylic acid
-
Amine-containing molecule for secondary coupling
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., MES buffer at pH 4.5-6.0 for activation, then phosphate (B84403) buffer at pH 7.2-8.0 for coupling)[7]
Procedure:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Dissolve the second amine-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated ligand-PEG5-NHS ester solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[7]
-
-
Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer such as Tris or glycine.[10]
-
Purification: Purify the final conjugate using methods appropriate for the specific product, such as dialysis, size exclusion chromatography, or preparative HPLC.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Stage 1: Mesyl Substitution | Stage 2A: Deprotection | Stage 2B: EDC/NHS Coupling |
| Key Reagents | This compound, Amine-Ligand, DIPEA | Ligand-PEG5-t-butyl ester, TFA, DCM | Ligand-PEG5-COOH, Amine-Molecule, EDC, NHS |
| Solvent | Anhydrous DMF or DMSO | 50-95% TFA in DCM | Anhydrous DMF and/or aqueous buffers |
| Temperature | Room Temperature to 50°C | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | 2 - 4 hours |
| Molar Ratios | PEG:Ligand (1-1.2:1), Base:Ligand (2-3:1) | - | COOH:EDC:NHS (1:1.2:1.2), Activated PEG:Amine (1-5:1) |
| Monitoring | TLC, LC-MS | LC-MS | LC-MS, HPLC |
| Expected Yield | 60-80% (after purification) | >90% | 40-70% (after purification) |
| Purification | Silica Gel Chromatography | Solvent Evaporation | Dialysis, SEC, HPLC |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-stage coupling of a ligand to this compound.
Chemical Reaction Pathway
Caption: Chemical pathway for this compound conjugation.
References
- 1. Ms-PEG12-t butyl ester | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Deprotection of t-Butyl Esters in PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene glycol (PEG) linkers are extensively used in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The t-butyl ester is a common protecting group for carboxylic acid functionalities within these linkers due to its stability in a wide range of chemical conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of t-butyl esters on PEG linkers, covering standard acidic cleavage, milder alternative methods, and strategies to mitigate side reactions.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a t-butyl ester is typically achieved through acid-catalyzed cleavage. The reaction proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) and the formation of a stable tert-butyl carbocation. This carbocation is subsequently quenched to yield the deprotected carboxylic acid.
I. Standard Deprotection Protocol using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is the most common reagent for the removal of t-butyl ester protecting groups due to its effectiveness and the volatility of its byproducts.[1] The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM).
Data Presentation: TFA Deprotection Conditions
| Parameter | Condition | Notes |
| TFA Concentration | 20-50% (v/v) in DCM or 1:1 TFA:DCM | Higher concentrations can lead to faster reaction times but may also increase the risk of side reactions with sensitive functional groups.[2] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C and allowing it to warm to room temperature is a common practice to control the initial reaction rate.[2] |
| Reaction Time | 1 - 5 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion.[2][3] |
| Scavengers | Triisopropylsilane (B1312306) (TIS), 2.5-5% (v/v) | Recommended to prevent side reactions caused by the tert-butyl cation.[2] |
Experimental Protocol: TFA Deprotection
This protocol is a general guideline for the deprotection of a t-butyl ester from a PEG linker.
Materials:
-
t-Butyl ester protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).[2][3] The deprotected, more polar product should have a lower Rf value on TLC compared to the starting material.[2]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
Residual TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2]
-
Work-up and Neutralization:
-
The resulting TFA salt of the deprotected carboxylic acid can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid.[2]
-
-
Purification (if necessary): The crude product can be further purified by precipitation from a non-polar solvent like diethyl ether or by column chromatography.[2]
II. Milder Deprotection Protocols
For substrates containing other acid-labile protecting groups, milder deprotection methods are required to achieve selectivity.
A. Zinc Bromide (ZnBr₂) Mediated Deprotection
Zinc bromide, a Lewis acid, can be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-sensitive moieties.[4][5]
Data Presentation: ZnBr₂ Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | Zinc Bromide (ZnBr₂) | A milder alternative to strong Brønsted acids.[4] |
| Equivalents | 5 equivalents | The amount may need to be optimized depending on the substrate.[6] |
| Solvent | Dichloromethane (DCM) | Ensures good solubility for both the PEG linker and the reagent.[4] |
| Temperature | Room Temperature | Milder reaction conditions compared to some TFA protocols. |
| Reaction Time | ~24 hours | The reaction is generally slower than TFA-mediated deprotection.[6] |
Experimental Protocol: ZnBr₂ Deprotection
This protocol is adapted from general procedures for amino acid deprotection and may require optimization for specific PEG linkers.[6]
Materials:
-
t-Butyl ester protected PEG linker
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the t-butyl ester protected PEG linker (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.[6]
-
Reagent Addition: Add anhydrous ZnBr₂ (5 mmol, 5 equivalents) to the stirred solution at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature for approximately 24 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, add water (20 mL) to the reaction mixture and stir vigorously for 15-30 minutes.[6]
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.[6]
-
-
Purification (if necessary): Further purification can be achieved by chromatography.
B. "Magic Blue" Catalyzed Deprotection
A recently developed mild method utilizes the tris-4-bromophenylamminium radical cation ("Magic Blue" or MB•⁺) in combination with triethylsilane.[7][8] This catalytic system facilitates the cleavage of the C-O bond under neutral conditions.[7]
Data Presentation: "Magic Blue" Deprotection Conditions
| Parameter | Condition | Notes |
| Catalyst | Tris-4-bromophenylamminium radical cation (MB•⁺) | Commercially available and easy to handle.[7] |
| Co-reagent | Triethylsilane (HSiEt₃) | A sacrificial reagent that accelerates the reaction.[7] |
| Stoichiometry | 0.5 eq. MB•⁺, 2 eq. HSiEt₃ (relative to substrate) | Catalytic in MB•⁺.[7] |
| Solvent | Dichloromethane (DCM) | Other solvents can also be used. |
| Temperature | Room Temperature | Mild reaction conditions.[7] |
| Reaction Time | < 1 hour | The reaction is typically rapid, with quantitative conversion often observed within 40 minutes.[7] |
Experimental Protocol: "Magic Blue" Deprotection
This protocol is based on the published procedure for the deprotection of various t-butyl esters.[7]
Materials:
-
t-Butyl ester protected PEG linker
-
Tris-4-bromophenylamminium radical cation (MB•⁺)
-
Triethylsilane (HSiEt₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the t-butyl ester protected PEG linker (0.34 mmol) in anhydrous DCM (2.5 mL).[7]
-
Reagent Addition: Add MB•⁺ (0.17 mmol, 0.5 equivalents) and triethylsilane (0.68 mmol, 2 equivalents) to the solution.[7]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 40 minutes.[7]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to separate the deprotected carboxylic acid from the silane (B1218182) byproducts and residual catalyst.
III. Potential Side Reactions and Mitigation
The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[2] This is particularly relevant when the PEG linker is attached to a molecule containing sensitive residues such as tryptophan or methionine.
Use of Scavengers
To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation.
-
Triisopropylsilane (TIS): A common and effective scavenger.
-
Water: Can also act as a scavenger. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
The choice of scavenger may depend on the specific substrate. For instance, in peptide synthesis, thioanisole (B89551) is sometimes used to protect methionine residues.
IV. Influence of PEG Linker Terminal Group
The deprotection protocols described are generally applicable to a variety of t-butyl ester-protected PEG linkers, including those with terminal amino (Amino-PEG-t-butyl ester) and hydroxyl (Hydroxy-PEG-t-butyl ester) groups. The terminal functionality is typically distant from the t-butyl ester and should not significantly influence the deprotection mechanism or efficiency. However, in the case of Amino-PEG linkers, the free amino group will be protonated under the acidic deprotection conditions, forming a TFA salt. This is usually not problematic for subsequent steps and can be reversed by a simple neutralization wash as described in the work-up procedures.
V. Visualizations
Diagrams
Caption: Workflow for TFA-mediated deprotection of t-butyl esters.
Caption: Comparison of deprotection methods for t-butyl esters.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: MS-PEG5-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional PEG linkers are crucial tools in bioconjugation, drug delivery, and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The general structure "X-PEG5-t-butyl ester" features a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units, which enhances solubility and provides spatial separation between conjugated molecules. One terminus has a reactive functional group (X), while the other is a carboxylic acid protected as a t-butyl ester.
While "MS-PEG5-t-butyl ester" is not a standard nomenclature, "MS" may refer to a leaving group such as mesylate (methanesulfonyl), or it could be a typo for a more common functional group. The most prevalent and versatile variant is Amino-PEG5-t-butyl ester , where the terminal functional group is a primary amine (-NH2). These notes will focus on the reaction conditions for this common variant, covering both the conjugation via its amino group and the deprotection of the t-butyl ester.
Part 1: Amine-Specific Conjugation Reactions
The primary amine of Amino-PEG5-t-butyl ester is nucleophilic and readily reacts with various electrophilic groups. A common application is the formation of a stable amide bond by reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Experimental Protocol: Amide Bond Formation with NHS Ester
This protocol describes a general procedure for conjugating Amino-PEG5-t-butyl ester to a molecule containing an NHS ester.
Materials:
-
Amino-PEG5-t-butyl ester
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5, or HEPES buffer)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Quenching reagent (e.g., Tris or hydroxylamine)
Procedure:
-
Preparation: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO. In a separate vial, dissolve a 1.2-molar equivalent of Amino-PEG5-t-butyl ester in the reaction buffer.
-
Reaction: Slowly add the dissolved NHS ester to the solution containing Amino-PEG5-t-butyl ester. If the reaction is performed in an organic solvent, add 3-5 molar equivalents of a non-nucleophilic base like DIPEA to maintain basic conditions.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by chromatography (e.g., TLC or LC-MS).
-
Quenching: Add a quenching reagent, such as Tris buffer at a final concentration of 20-50 mM, to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: The final conjugate can be purified from excess reagents and byproducts using methods like dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Data Summary: Amine Conjugation Conditions
| Parameter | Condition | Notes |
| Reagents | Amino-PEG5-t-butyl ester, NHS ester | The amine group can also react with isothiocyanates, aldehydes, etc.[1] |
| Solvent | DMF, DMSO, or aqueous buffers | The hydrophilic PEG spacer increases solubility in aqueous media[1]. |
| pH | 7.2 - 8.5 | Optimal for reaction between primary amines and NHS esters[2]. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 12 hours | Dependent on the reactivity of the specific NHS ester and temperature. |
| Molar Ratio | 1.2 : 1 (Amine:NHS Ester) | A slight excess of the amine can help drive the reaction to completion. |
Workflow for Amine Conjugation
Caption: Workflow for conjugating Amino-PEG5-t-butyl ester.
Part 2: Deprotection of the t-Butyl Ester
The t-butyl ester serves as a protecting group for the carboxylic acid. It is stable under basic conditions but can be efficiently removed under acidic conditions to liberate the free carboxylic acid for subsequent reactions, such as amide bond formation with an amine via carbodiimide (B86325) chemistry (e.g., EDC).
Experimental Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol outlines the standard procedure for removing the t-butyl protecting group using TFA.
Materials:
-
PEG5-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Preparation: Dissolve the t-butyl ester-containing compound in dichloromethane (DCM).
-
Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM:TFA is common). If the substrate is sensitive to cationic side reactions, add a scavenger like water or TIS (2-5% v/v).
-
Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-5 hours[3].
-
Work-up:
-
Evaporate the DCM and TFA under reduced pressure.
-
Re-dissolve the residue in DCM.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine[3].
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected product with a free carboxylic acid[3].
Data Summary: t-Butyl Ester Deprotection Conditions
| Parameter | Reagent/Condition | Notes |
| Primary Reagent | Trifluoroacetic Acid (TFA)[3][4] | A strong acid is required for cleavage. |
| Alternative Reagents | Aqueous Phosphoric Acid[5] | Milder and more environmentally benign alternative. |
| Solvent | Dichloromethane (DCM) | Co-solvent used to ensure solubility. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 5 hours | Varies based on the specific substrate[3]. |
| Scavengers | Water, Triisopropylsilane (TIS) | Used to trap the released t-butyl cation and prevent side reactions[4]. |
Scheme for t-Butyl Ester Deprotection
Caption: Reaction scheme for the acidic deprotection of the t-butyl ester.
Storage and Handling
-
Storage: Store this compound derivatives at –20°C, protected from light and moisture[6][7].
-
Handling: Before use, allow the product to warm to room temperature. Use anhydrous solvents like DMSO or DMF to preserve the reactivity of the functional groups. Avoid exposure to strong acids or bases until deprotection or conjugation is intended[6]. The product is typically stable for several weeks during shipping at ambient temperatures[1].
References
- 1. medkoo.com [medkoo.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 7. chemimpex.com [chemimpex.com]
Application Note: Analytical Methods for the Characterization of MS-PEG5-t-butyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive overview of the analytical methodologies for the characterization of MS-PEG5-t-butyl ester conjugates. For the purpose of this document, "MS" is presumed to refer to a methanesulfonyl or a similar amine-reactive ester group commonly used for conjugation to biomolecules. These conjugates incorporate a polyethylene (B3416737) glycol (PEG) spacer (five ethylene (B1197577) glycol units), which can enhance solubility and pharmacokinetic properties, and a t-butyl ester group, a common protecting group for carboxylic acids.[1][2][] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of these conjugates, which are essential for their application in pharmaceutical and biotechnological research.[4][5]
The analytical techniques detailed herein include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the determination of molecular weight, assessment of purity, identification of impurities, and confirmation of the covalent structure of the conjugate.
Analytical Techniques and Data Presentation
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound conjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound conjugates and separating the conjugate from starting materials and by-products.[] Due to the lack of a strong chromophore in the PEG chain, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index Detection (RID) are often employed in conjunction with UV detection.[7][8] Reversed-phase HPLC (RP-HPLC) is the most common separation mode.
Table 1: Typical RP-HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.045% Trifluoroacetic Acid (TFA)[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.036% Trifluoroacetic Acid (TFA)[9] |
| Gradient | 40% to 70% B over 8 minutes[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 25 °C[9] |
| Detection | UV at 220 nm, CAD, or ELSD |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the conjugate and confirming its identity.[4][10] Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzer are commonly used.[4] For PEGylated compounds, the resulting mass spectra can be complex due to the polydispersity of the PEG chain (though PEG5 is monodisperse) and the presence of multiple charge states.[4][5]
Table 2: Expected Mass Spectrometry Data for Amino-PEG5-t-butyl ester
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 366.2486 | To be determined |
| [M+Na]⁺ | 388.2305 | To be determined |
Note: The table above is for a related compound, Amino-PEG5-t-butyl ester (C₁₇H₃₅NO₇), as a proxy. The exact mass of the this compound will depend on the specific "MS" group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of the t-butyl group and the PEG chain.[9][11][12] Both ¹H and ¹³C NMR are valuable. The t-butyl group gives a characteristic sharp singlet in the ¹H NMR spectrum around 1.3-1.5 ppm.[9][13]
Table 3: Characteristic ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.45 | Singlet |
| -O-CH₂-CH₂-O- | 3.5 - 3.7 | Multiplet |
| -CH₂-COO- | ~2.5 | Triplet |
| MS-CH₂- | Dependent on MS group | - |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC-CAD
Objective: To determine the purity of the this compound conjugate.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with UV and CAD detectors
-
C18 analytical column
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
HPLC Setup:
-
Injection and Data Acquisition:
-
Inject 10 µL of the sample.
-
Run the gradient method as described in Table 1.
-
Acquire data from both UV and CAD detectors.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the conjugate based on the peak area percentage from the CAD detector, as it provides a more uniform response for non-volatile analytes.[7]
-
Protocol 2: Molecular Weight Confirmation by LC-MS
Objective: To confirm the molecular weight of the this compound conjugate.
Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF)
-
C18 analytical column
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in 50:50 water:acetonitrile with 0.1% formic acid.
-
LC-MS Setup:
-
Use an LC method similar to Protocol 1, but with a shorter run time if separation of impurities is not the primary goal.
-
Set the ESI source to positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) for the compound of interest.
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the sample.
-
Acquire mass spectral data across the elution profile of the main peak.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass to the calculated theoretical mass of the this compound conjugate.
-
Protocol 3: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure of the this compound conjugate.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons in the structure, paying close attention to the characteristic signals for the t-butyl group and the PEG backbone as listed in Table 3.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Generic signaling pathway for a bioactive conjugate.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. enovatia.com [enovatia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Amino-PEG5-t-butyl ester(1446282-18-3) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization with Maleimide-PEG5-t-butyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern nanomedicine. PEGylation confers a "stealth" characteristic to nanoparticles, reducing protein adsorption and recognition by the immune system, thereby prolonging their circulation time in the bloodstream.[1][2] This application note provides a detailed guide to the use of Maleimide-PEG5-t-butyl ester (Mal-PEG5-t-butyl ester) for the surface modification of nanoparticles. This heterobifunctional linker features a maleimide (B117702) group for covalent conjugation to thiol-containing molecules or nanoparticle surfaces, and a t-butyl ester-protected carboxylic acid, which can be deprotected for subsequent functionalization.
The maleimide group exhibits high reactivity and selectivity towards thiol groups, forming stable thioether bonds under mild reaction conditions.[3][4] This makes it an ideal choice for conjugating targeting ligands, such as peptides or antibodies, to the nanoparticle surface. The PEG5 spacer provides a hydrophilic and flexible linker that enhances the biocompatibility and solubility of the functionalized nanoparticles.
Data Presentation
The following tables summarize key quantitative data on the effects of PEGylation on nanoparticle properties.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Unmodified | ~13 | - | Negative | [3] |
| Gold Nanoparticles | OPSS-PEG(5kDa)-Maleimide | Increases with PEG density | - | Approaches neutral | [3] |
| Lipid Nanoparticles | Plain | ~100 | < 0.2 | ~ +50 | [5] |
| Lipid Nanoparticles | PEGylated | ~110 | < 0.2 | Reduced positive charge | [5] |
| PLGA Nanoparticles | 5% Maleimide-PEG | 50-120 | - | - | [6] |
| PLGA Nanoparticles | 30% Maleimide-PEG | >120 | - | - | [6] |
Table 2: Quantitative Analysis of PEG Density on Gold Nanoparticles
| PEG Ligand | Nanoparticle Size | PEG Molecules per Nanoparticle | PEG Density (chains/nm²) | Quantification Method | Reference |
| Thiol-PEG | 3 nm | ~60 | - | TGA, XPS | [7] |
| OPSS-PEG(5kDa)-Maleimide | 13 nm | Saturates at ~2.5 PEG/nm² | ~2.5 | UV-Vis Spectroscopy | [3] |
| Thiol-PEG | 30 nm | - | - | RP-HPLC, CAD | [8][9] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Maleimide-PEG5-t-butyl Ester
This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Thiol-PEG5-t-butyl ester (or a similar thiol-terminated PEG linker for initial surface coating)
-
Maleimide-PEG5-t-butyl ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., MES buffer, pH 6.0-6.5)
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Centrifugation tubes
-
Microcentrifuge
Procedure:
-
Initial PEGylation (Optional, for enhanced stability):
-
To a solution of citrate-stabilized AuNPs, add a solution of Thiol-PEG5-t-butyl ester in a molar excess.
-
Gently mix and allow to react for at least 1 hour at room temperature to allow for ligand exchange.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant containing excess unbound PEG linker.
-
Resuspend the AuNP pellet in the reaction buffer. Repeat the washing step twice to ensure complete removal of unbound linkers.
-
-
Conjugation with Maleimide-PEG5-t-butyl Ester:
-
If starting with thiol-functionalized nanoparticles, these can be directly reacted with a maleimide-containing molecule. For introducing the maleimide functionality, a heterobifunctional linker with a thiol-reactive group on one end and a maleimide on the other can be used. A more direct approach is to use a linker like OPSS-PEG-Maleimide which can directly bind to the gold surface.[3][4]
-
Dissolve the Maleimide-PEG5-t-butyl ester in the reaction buffer.
-
Add the maleimide-PEG solution to the purified PEGylated AuNPs. The molar ratio of maleimide-PEG to the targeting molecule (if any) or to the surface area of the nanoparticle should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a quenching solution (e.g., L-cysteine) in molar excess to the unreacted maleimide groups to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the functionalized AuNPs by centrifugation as described in step 2 to remove the quenching agent and any unreacted linkers.
-
Resuspend the final Maleimide-PEG5-t-butyl ester functionalized AuNPs in a suitable storage buffer (e.g., PBS).
-
Protocol 2: Functionalization of Lipid Nanoparticles (LNPs) with Maleimide-PEG5-t-butyl Ester
This protocol describes the incorporation of a maleimide-PEG lipid anchor into the lipid nanoparticle formulation.
Materials:
-
Lipids for LNP formulation (e.g., ionizable lipid, phospholipid, cholesterol)
-
DSPE-PEG-Maleimide (or a similar lipid-PEG-maleimide conjugate)
-
Payload (e.g., mRNA, siRNA)
-
Microfluidic mixing device
-
Dialysis membrane or tangential flow filtration system
Procedure:
-
Lipid Mixture Preparation:
-
Prepare a lipid mixture in ethanol (B145695) containing the desired ratio of ionizable lipid, phospholipid, cholesterol, and DSPE-PEG-Maleimide.[10][11] The molar percentage of the maleimide-PEG lipid can be varied to control the density of reactive groups on the LNP surface.
-
-
LNP Formulation:
-
Prepare an aqueous buffer solution (e.g., citrate (B86180) buffer, pH 4.0) containing the payload.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous payload solution. This will lead to the self-assembly of LNPs with the maleimide groups exposed on the surface.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and unencapsulated payload by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a tangential flow filtration system.
-
-
Conjugation of Thiol-Containing Ligands (e.g., Peptides):
-
To the purified LNPs, add a solution of the thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) in a suitable reaction buffer (pH 6.5-7.5).
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow for the maleimide-thiol reaction to proceed.
-
-
Final Purification:
-
Remove any unreacted ligand by dialysis or size exclusion chromatography.
-
Protocol 3: Deprotection of the t-butyl Ester
To expose the carboxylic acid for further conjugation, the t-butyl ester protecting group can be removed under acidic conditions.
Materials:
-
Maleimide-PEG5-t-butyl ester functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Dialysis or centrifugation system for purification
Procedure:
-
Acidic Cleavage:
-
To the nanoparticle solution, add a solution of TFA in DCM (e.g., 50% v/v). The exact concentration and reaction time will need to be optimized.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the TFA and solvent by evaporation under reduced pressure (for dried particles) or by extensive dialysis or repeated centrifugation and resuspension in a neutral buffer for nanoparticles in solution.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Cellular uptake pathways of PEGylated nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of water-soluble maleimide-functionalized 3 nm gold nanoparticles: a new bioconjugation template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for MS-PEG5-t-butyl ester in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental use of various mesylate-functionalized polyethylene (B3416737) glycol (PEG) linkers with a protected carboxylic acid, specifically MS-PEG5-t-butyl ester and its derivatives. These heterobifunctional linkers are instrumental in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The PEG5 spacer enhances the solubility and flexibility of the conjugate, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions for subsequent modifications.[1][2] The mesylate (Ms) group, a good leaving group, is often used to introduce other functionalities or can be displaced in certain synthetic routes. However, for direct bioconjugation, derivatives where the mesylate has been replaced by a more specific reactive group like a maleimide (B117702) or an NHS ester are commonly used. This document will focus on the application of such functionalized PEG5-t-butyl ester linkers.
Overview of Applications
This compound derivatives are versatile tools for:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of the ADC.[3][4] The bifunctional nature allows for the attachment of both the antibody and the cytotoxic payload.
-
PROTACs: The linker connects a target-binding ligand and an E3 ligase-recruiting element. The length and composition of the PEG linker are critical for the efficacy of the PROTAC.[5][6][7]
-
Peptide and Protein Modification: Enhancing the solubility and stability of peptides and proteins.[8]
-
Surface Modification: Functionalizing nanoparticles, liposomes, and other surfaces for targeted drug delivery.[9]
Physicochemical and Handling Information
A summary of the typical properties for a generic functionalized this compound linker is provided below. Specific properties may vary depending on the functional group (X).
| Property | Typical Value | Reference(s) |
| Purity | >95% | [8][10] |
| Molecular Weight | Varies with functional group (X) | [8][10] |
| Appearance | Liquid or solid | [11][12] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [13] |
| Storage Conditions | Store at –20 °C, protected from light and moisture. | [1][11][12] |
| Handling Precautions | Use anhydrous solvents to maintain reactivity. | [1] |
Experimental Protocols
This section details the protocols for the most common applications of functionalized PEG5-t-butyl ester linkers.
Protocol 1: Conjugation of Maleimide-PEG5-t-butyl ester to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the conjugation of a maleimide-functionalized PEG linker to cysteine residues in a protein.[12][14]
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide-PEG5-t-butyl ester.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP), optional.
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Protein Preparation:
-
Maleimide-PEG5-t-butyl ester Solution Preparation:
-
Allow the vial of Maleimide-PEG5-t-butyl ester to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker and byproducts using a size-exclusion chromatography (SEC) column.[3][]
-
Collect fractions corresponding to the conjugated protein.
-
-
Characterization:
Protocol 2: Conjugation of NHS-ester-PEG5-t-butyl ester to an Amine-Containing Molecule
This protocol is suitable for labeling proteins on lysine (B10760008) residues or the N-terminus.[13][18]
Materials:
-
Amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-ester-PEG5-t-butyl ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution).
-
Purification system (e.g., dialysis or desalting column).
Procedure:
-
Molecule Preparation:
-
Dissolve the amine-containing molecule in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
NHS-ester-PEG5-t-butyl ester Solution Preparation:
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[13]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction.[18]
-
-
Purification:
-
Remove unreacted linker using a desalting column or dialysis.[13]
-
Protocol 3: Deprotection of the t-butyl ester Group
This step is necessary to reveal the free carboxylic acid for further conjugation, for example, in the synthesis of a PROTAC where the other end of the linker needs to be attached to a second molecule.[9][19]
Materials:
-
t-butyl ester protected PEG conjugate.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Toluene (B28343) (for co-evaporation).
-
Saturated aqueous sodium bicarbonate solution (for neutralization).
Procedure:
-
Reaction Setup:
-
Dissolve the t-butyl ester protected PEG conjugate in DCM to a concentration of 0.1-0.2 M.[19]
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 times) to remove residual TFA.[19]
-
-
Neutralization (if required):
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product with a free carboxylic acid.[19]
-
Signaling Pathway Context: PROTAC Action
The following diagram illustrates the general mechanism of action for a PROTAC, where a PEG linker, such as one derived from this compound, plays a crucial role in bridging the target protein and the E3 ligase.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Low Conjugation Yield | - Inactive linker (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of linker. | - Use fresh, anhydrous solvent for linker solution.- Ensure buffer pH is within the optimal range for the specific reaction.- Increase the molar excess of the linker. | [13][14] |
| Incomplete t-butyl Deprotection | - Insufficient acid concentration or reaction time. | - Increase TFA concentration or extend the reaction time.- Monitor the reaction progress closely. | [19] |
| Side Products after Deprotection | - Alkylation of nucleophilic residues by the t-butyl cation. | - Add scavengers like triisopropylsilane (B1312306) (TIS) to the reaction mixture. | [19] |
| Conjugate Aggregation | - High hydrophobicity of the payload or linker. | - The PEG linker itself helps to mitigate aggregation.[3] Ensure proper folding conditions for the protein. | [3] |
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. biotium.com [biotium.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.tocris.com [resources.tocris.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for MS-PEG5-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and application of MS-PEG5-t-butyl ester and its derivatives. Adherence to these protocols is crucial for ensuring the integrity of the compound and for achieving reliable and reproducible experimental outcomes.
Product Information
This compound is a heterobifunctional linker commonly utilized in bioconjugation and drug delivery. It features a reactive group at one end and a t-butyl ester protected carboxylic acid at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1][2][3][4]
Storage and Stability
Proper storage is critical to maintain the quality and stability of this compound.
Storage Conditions:
For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark environment, tightly sealed container.[5] |
| Long-term (months to years) | -20 °C | Dry and dark environment, tightly sealed container.[2][3][5][6] |
Stability:
-
The compound is generally stable for several weeks at ambient temperature, sufficient for shipping purposes.[2][5]
-
When stored correctly, this compound has a shelf life of over two years.[2][5]
-
It is important to avoid repeated freeze-thaw cycles. Aliquoting the compound upon receipt is recommended.
Handling and Safety Precautions
Standard laboratory safety practices should be followed when handling this compound.
Personal Protective Equipment (PPE):
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible.[9]
Hygiene:
-
Wash hands thoroughly after handling the compound.[7]
-
Avoid eating, drinking, or smoking in the laboratory.
Spill and Disposal:
-
In case of a small spill, use appropriate tools to collect the material and place it in a designated waste container.[7]
-
For larger spills, follow institutional safety protocols.
-
Dispose of the compound and its container in accordance with local, state, and federal regulations.[8][9]
Experimental Protocols
This compound is a versatile linker for various applications. Below is a general protocol for a typical bioconjugation reaction involving the deprotection of the t-butyl ester and subsequent conjugation.
Deprotection of the t-butyl ester to yield a free carboxylic acid
The t-butyl ester group can be removed under acidic conditions to reveal the carboxylic acid, which can then be activated for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected product (MS-PEG5-acid) can be used directly in the next step or purified further if necessary.
EDC/NHS activation of the carboxylic acid and conjugation to an amine-containing molecule
This protocol describes the activation of the newly formed carboxylic acid using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a primary amine on a target molecule (e.g., a protein or peptide).
Materials:
-
Deprotected MS-PEG5-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation:
-
Dissolve the deprotected MS-PEG5-acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated MS-PEG5-NHS ester solution to the protein solution. The molar ratio of the linker to the target molecule will need to be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Visualized Workflows
Storage and Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
Bioconjugation Signaling Pathway
Caption: General workflow for bioconjugation using this compound.
References
- 1. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Hydroxy-PEG5-t-butyl ester 850090-09-4 [sigmaaldrich.com]
- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Purification of MS-PEG5-t-butyl ester Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PEG5-t-butyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug delivery research. Its structure features a methanesulfonyl (MS) group for potential nucleophilic substitution and a t-butyl ester protected carboxylic acid. The five-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer. Following synthesis, the reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound, ensuring high purity for subsequent applications such as in the development of antibody-drug conjugates (ADCs) or PROTACs.[1] The purification strategy involves a combination of liquid-liquid extraction and column chromatography, with purity assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of a 5-gram crude reaction mixture of this compound.
| Parameter | Crude Product | After Extraction | After Column Chromatography |
| Mass (g) | 5.0 | 4.2 | 3.5 |
| Purity by HPLC (%) | ~65 | ~80 | >98 |
| Yield (%) | - | 84 | 70 |
| Key Impurities | Unreacted PEG starting material, excess mesylating agent, di-mesylated PEG | Residual mesylating agent, some polar impurities | Trace impurities |
Experimental Protocols
Liquid-Liquid Extraction
This initial purification step aims to remove a significant portion of water-soluble impurities, such as salts and unreacted hydrophilic starting materials.
Materials:
-
Crude this compound reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the crude reaction mixture in 50 mL of dichloromethane.
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Gently shake the funnel, venting frequently to release any evolved gas.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Extract the aqueous layer again with 25 mL of dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers with 50 mL of brine to remove residual water and dissolved salts.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, extracted product.
Flash Column Chromatography
This is the primary purification step to separate the target compound from closely related impurities based on polarity.
Materials:
-
Crude product from extraction
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Compressed air or pump for flash chromatography
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A common gradient is to start with 100% hexanes and increase to a 1:1 mixture of hexanes and ethyl acetate.[3][4]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC). The desired product can be visualized under a UV lamp if it contains a UV-active chromophore, or by staining with a suitable agent like potassium permanganate.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or waxy solid.
Purity Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a higher concentration of A and gradually increase the concentration of B over 20-30 minutes.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Purity Assessment: The purity of the final product is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the purified this compound. The spectra should be consistent with the expected structure and free from significant impurity peaks.[2]
Diagrams
Caption: Overall workflow for the purification of this compound.
Caption: Logical relationship between impurities, purification, and quality control.
References
- 1. Hydroxy-PEG5-t-butyl ester | 850090-09-4 [sigmaaldrich.com]
- 2. How are PEG derivatives purified? - Blog [shochem.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103787971A - Preparation method of tert-butyl ester - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of mPEG5-t-butyl Ester in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein modification, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of biomolecules. The mPEG5-t-butyl ester is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units and a t-butyl ester protected carboxylic acid. This distinct structure offers a strategic advantage in solid-phase peptide synthesis (SPPS) for the N-terminal modification of peptides. The PEG moiety imparts increased hydrophilicity, which can improve solubility, reduce aggregation of hydrophobic peptides, and enhance the pharmacokinetic profile of the final conjugate by reducing renal clearance and immunogenicity.[1][2] The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the same time as the peptide is cleaved from the resin.[3][4]
These application notes provide a comprehensive guide for the utilization of mPEG5-t-butyl ester in SPPS, covering its application in the synthesis of PEGylated peptides and the generation of antibody-drug conjugates (ADCs).
Data Presentation
Table 1: Physicochemical Properties of mPEG5-t-butyl Ester
| Property | Value | Reference |
| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
| Molecular Formula | C16H32O7 | |
| Molecular Weight | 336.42 g/mol | |
| Appearance | Liquid | |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) |
Table 2: Expected Quantitative Data in Solid-Phase Synthesis using PEG Linkers
| Parameter | Expected Value | Notes | Reference |
| Coupling Efficiency of PEG Linker | >95% | Monitored by Kaiser test. May require longer coupling times or double coupling for sterically hindered N-termini. | [5] |
| Crude Peptide Purity (Post-Cleavage) | 50-90% | Highly dependent on the peptide sequence and the success of the synthesis. PEGylation can sometimes simplify purification. | [6][7] |
| Final Peptide Purity (Post-Purification) | >98% | Achievable with standard reversed-phase HPLC purification. | [6][7] |
| Overall Yield | 10-50% | Calculated based on the initial loading of the resin. Highly variable depending on the length and sequence of the peptide. | [1][6] |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol details the coupling of mPEG5-propanoic acid (after deprotection of the t-butyl ester) to the N-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
mPEG5-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma
-
Piperidine (B6355638) (20% in DMF)
-
Resin-bound peptide with a free N-terminus
-
Kaiser test kit
-
Nitrogen gas for agitation
Procedure:
-
Deprotection of mPEG5-t-butyl ester:
-
Dissolve mPEG5-t-butyl ester in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 2 hours.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected mPEG5-propanoic acid. Dry thoroughly under vacuum.
-
-
Preparation of the Resin-Bound Peptide:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform the final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
-
Coupling of mPEG5-propanoic acid:
-
In a separate vessel, pre-activate the deprotected mPEG5-propanoic acid (3 equivalents relative to the resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated mPEG5-propanoic acid solution to the resin.
-
Agitate the reaction mixture with nitrogen bubbling for 4-12 hours at room temperature.
-
Monitor the coupling reaction with the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test remains positive, extend the reaction time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage of the PEGylated Peptide from the Resin
This protocol describes the final cleavage of the PEGylated peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
PEGylated peptide-on-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Treatment:
-
Place the dry, PEGylated peptide-on-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.[3]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude PEGylated peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for the N-terminal PEGylation of a peptide using mPEG5-t-butyl ester.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.
Caption: Simplified signaling pathway of a PEGylated peptide hormone interacting with a cell surface receptor.
References
- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. EP0687691A2 - Resin for solid-phase peptide synthesis and methods of making it - Google Patents [patents.google.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enhancing Drug Solubility with MS-PEG5-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and diminished therapeutic efficacy. MS-PEG5-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that can be employed to improve the solubility of such compounds. The hydrophilic pentaethylene glycol (PEG5) spacer inherently increases the aqueous solubility of the conjugated molecule.[1][2][3] This molecule features a t-butyl protected carboxyl group, which can be deprotected under acidic conditions, and another reactive group (implied by "MS," which will be assumed to be an amine-reactive group like an NHS ester for these notes) for conjugation to the drug molecule.[1][2]
These application notes provide an overview and protocols for utilizing PEGylation, specifically with linkers like this compound, to enhance the solubility of poorly soluble drugs, primarily through the formation of solid dispersions and direct conjugation.
Mechanism of Solubility Enhancement
The primary mechanism by which this compound enhances drug solubility is through the introduction of a hydrophilic PEG chain. This can be achieved in two main ways:
-
Direct Conjugation: The reactive end of the this compound is covalently attached to the drug molecule. The resulting conjugate benefits from the increased hydrophilicity of the PEG spacer, which can disrupt the crystal lattice of the drug and improve its interaction with aqueous media.
-
Formation of Solid Dispersions: The PEG derivative can be physically mixed or co-precipitated with the drug to form a solid dispersion. In this state, the drug is molecularly dispersed within the hydrophilic PEG carrier in an amorphous form, which prevents crystallization and enhances wettability and dissolution rate.[4][5][6]
Data on Solubility Enhancement using PEG Derivatives
Table 1: Solubility Enhancement of Simvastatin (B1681759) with PEG Solid Dispersions
| Drug:Carrier Ratio (Simvastatin:PEG 12000) | Saturated Solubility (µg/mL) | Fold Increase vs. Intact Drug |
| Intact Simvastatin | 8.74 | 1.0 |
| 1:7 | 24.83 | 2.8 |
Data adapted from a study on the effect of PEG molecular weights on simvastatin dissolution. The solid dispersion was prepared using the solvent method.[7]
Table 2: Solubility Enhancement of Diltiazem with PEG Solid Dispersions (Solvent Evaporation Method)
| Drug:Carrier Ratio (Diltiazem:PEG) | Solubility with PEG 4000 (µg/mL) | Solubility with PEG 6000 (µg/mL) |
| 1:1 | 121.2 | 137.36 |
| 1:3 | 142.5 | 253.3 |
| 1:5 | 325.95 | 264.3 |
| 1:7 | 207.6 | 248.0 |
| 1:10 | 204.5 | 232.6 |
Data adapted from a study on enhancing the solubility of Diltiazem using solid dispersion techniques.[8]
Table 3: Dissolution Enhancement of Domperidone with PEG 8000 Solid Dispersions
| Formulation | Drug Dissolved in 60 min (%) | Fold Increase in Solubility |
| Pure Domperidone | 62.70 | 1.0 |
| SD D815 (1:5 ratio) | 94.84 | 10.26 |
Data adapted from a study on enhancing the solubility of Domperidone through solid dispersion.[4]
Experimental Protocols
The following are generalized protocols for enhancing drug solubility using a PEG derivative like this compound. Note: These protocols are starting points and should be optimized for each specific drug molecule.
Protocol 1: Preparation of a Drug-PEG Conjugate
This protocol describes the covalent attachment of this compound to a drug molecule containing a primary amine.
Materials:
-
Poorly soluble drug with a primary amine group
-
This compound (assuming an NHS ester reactive group)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Dissolution: Dissolve the poorly soluble drug in a minimal amount of anhydrous DMF or DMSO.
-
Addition of Base: Add 2-3 equivalents of DIPEA or TEA to the solution to act as a proton scavenger.
-
Addition of PEG Linker: In a separate vial, dissolve 1.0-1.5 equivalents of this compound in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution to the drug solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for less reactive amines. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or an amine-containing buffer (e.g., Tris).
-
Purification: Purify the resulting drug-PEG conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Deprotection (Optional): The t-butyl ester can be deprotected to yield a free carboxylic acid by treatment with an acid such as trifluoroacetic acid (TFA) if further modification is desired.[1]
-
Solubility Assessment: Determine the aqueous solubility of the purified conjugate and compare it to the parent drug.
Workflow for Drug-PEG Conjugation.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a poorly soluble drug with a PEG derivative.
Materials:
-
Poorly soluble drug
-
This compound (or other suitable PEG derivative)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the drug and PEG are soluble
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Dissolution: Dissolve a defined ratio of the poorly soluble drug and this compound in the selected volatile organic solvent in a round-bottom flask. Common ratios to test are 1:1, 1:3, 1:5, and 1:10 (drug:PEG).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at an appropriate temperature (e.g., 40-60 °C) until a thin film or solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Sieving: Gently grind the dried solid dispersion and pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions between the drug and the carrier.
-
Solubility and Dissolution Studies: Perform saturation solubility studies and in vitro dissolution tests to evaluate the enhancement in solubility and dissolution rate compared to the pure drug.
Solvent Evaporation Workflow for Solid Dispersion.
Protocol 3: Preparation of a Solid Dispersion by Physical Mixture Method
This method provides a simpler approach for preparing solid dispersions, though it may be less effective than the solvent evaporation method.
Materials:
-
Poorly soluble drug
-
This compound (or other suitable PEG derivative)
-
Mortar and pestle
-
Sieve
Procedure:
-
Weighing: Accurately weigh the poorly soluble drug and this compound in the desired ratios (e.g., 1:1, 1:3, 1:5, 1:10).
-
Mixing: Mix the components in a mortar and pestle for a sufficient time (e.g., 10-15 minutes) to ensure a homogenous mixture.
-
Sieving: Pass the resulting physical mixture through a sieve to ensure uniformity.[8]
-
Storage: Store the physical mixture in a well-closed container in a dry place.
-
Evaluation: Evaluate the solubility and dissolution characteristics of the physical mixture as described in Protocol 2.
Physical Mixture Workflow for Solid Dispersion.
Conclusion
This compound and similar PEG derivatives are valuable tools for addressing the challenge of poor drug solubility. By either direct conjugation or the formation of solid dispersions, these excipients can significantly enhance the aqueous solubility and dissolution rates of hydrophobic drug candidates. The protocols provided herein offer a foundation for researchers to explore these techniques in their drug development programs. It is crucial to empirically determine the optimal drug-to-PEG ratio and preparation method for each specific API to achieve the desired improvement in biopharmaceutical properties.
References
- 1. Acid-PEG5-t-butyl ester, 1309460-29-4 | BroadPharm [broadpharm.com]
- 2. Amino-PEG5-t-butyl ester, 1446282-18-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ijcrt.org [ijcrt.org]
Unlocking Precision in Bioconjugation: Applications of Click Chemistry with PEG5 Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The convergence of click chemistry and polyethylene (B3416737) glycol (PEG) linkers has revolutionized the field of bioconjugation, enabling the precise and efficient creation of complex biomolecules with enhanced therapeutic and diagnostic properties. Among the various PEG structures, the discrete PEG5 linker, with its five ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length. This document provides detailed application notes and experimental protocols for leveraging the power of click chemistry with PEG5 linkers in key research and drug development areas.
Introduction to Click Chemistry and PEG5 Linkers
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1][2][3][4] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5][6][]
PEG5 linkers are discrete, monodispersed polyethylene glycol chains that serve as spacers to connect two molecular entities.[8][9] Their defined length provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.[8] Key advantages of incorporating PEG5 linkers include:
-
Increased Hydrophilicity: Improves the solubility of hydrophobic molecules in aqueous environments, reducing aggregation.[8][9]
-
Enhanced Biocompatibility: PEG is non-toxic and has low immunogenicity, minimizing adverse immune responses.[8]
-
Improved Pharmacokinetics: Can extend the circulation half-life of bioconjugates by reducing renal clearance.[5]
-
Optimized Biological Activity: The defined spacer length can be crucial for maintaining or enhancing the function of the conjugated molecules.[8]
Key Applications of Click Chemistry with PEG5 Linkers
The versatility of click chemistry combined with the beneficial properties of PEG5 linkers has led to their widespread adoption in several critical areas of biomedical research and development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen.[][10] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety.[10][11] PEG5 linkers are incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[8][11]
Workflow for ADC Synthesis using a PEG5 Linker:
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][12][13] PEG5 linkers provide the necessary length and flexibility for optimal ternary complex formation.[8][9]
Signaling Pathway for PROTAC-Mediated Protein Degradation:
Proteomics and Activity-Based Protein Profiling (ABPP)
Click chemistry with PEG linkers is a powerful tool in chemical proteomics for identifying and characterizing protein function and post-translational modifications (PTMs).[4][14][15][16] In a typical ABPP workflow, a probe with a reactive group and a click handle (e.g., alkyne) is introduced to a biological sample.[16] After the probe labels its target proteins, a reporter tag (e.g., biotin (B1667282) or a fluorophore) attached to a PEG5-azide linker is "clicked" onto the probe for detection or enrichment.[14][16]
Experimental Workflow for Activity-Based Protein Profiling:
Diagnostics and Imaging
PEG5 linkers are instrumental in the development of diagnostic probes and imaging agents.[17] By using click chemistry to attach imaging moieties (e.g., fluorescent dyes, radioisotopes) to targeting molecules (e.g., antibodies, peptides), PEG5 linkers enhance the solubility and biocompatibility of the resulting probes, leading to improved signal-to-noise ratios and better in vivo performance.
Quantitative Data Summary
The following tables summarize key quantitative parameters influenced by the incorporation of PEG linkers in bioconjugates.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/hr/kg) | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) |
| No PEG | 1.2 | 120 | 1500 |
| PEG4 | 0.8 | 150 | 2500 |
| PEG8 | 0.5 | 180 | 3800 |
| PEG12 | 0.3 | 210 | 5200 |
Note: This table presents hypothetical but representative data based on trends reported in the literature where longer PEG chains generally lead to improved pharmacokinetic profiles.[11]
Table 2: Effect of PEG Linker on In Vitro Cytotoxicity of an ADC
| Linker | IC50 (nM) | Fold Change vs. No PEG |
| No PEG | 0.5 | 1.0 |
| 4 kDa PEG | 2.25 | 4.5 |
| 10 kDa PEG | 11.0 | 22.0 |
Data adapted from a study showing that while PEG linkers can sometimes decrease in vitro potency, this is often offset by improved in vivo efficacy due to better pharmacokinetics.[11]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation
This protocol describes the conjugation of an alkyne-modified protein to an azide-functionalized small molecule via a PEG5 linker.
Materials:
-
Alkyne-modified protein (in PBS, pH 7.4)
-
Azide-PEG5-small molecule conjugate (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
PBS (pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1 mg/mL) and the Azide-PEG5-small molecule (e.g., 10-fold molar excess over the protein). Adjust the final volume with PBS.
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA ligand at a 1:5 molar ratio. For example, add 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Let it stand for 5 minutes.
-
Add Catalyst: Add the premixed CuSO₄/THPTA solution to the protein-small molecule mixture. The final copper concentration should be around 0.1-0.25 mM.[18]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[18]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting conjugate using an SEC column to remove excess small molecules and reaction components.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine purity.[19][20]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-PEG5-fluorophore.
Materials:
-
Cells with azide-labeled surface glycans (e.g., after metabolic labeling with an azide-containing sugar)
-
DBCO-PEG5-fluorophore (dissolved in DMSO)
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with ice-cold PBS. Resuspend the cells in fresh, serum-free medium or PBS at a desired concentration.
-
Labeling Reaction: Add the DBCO-PEG5-fluorophore to the cell suspension. The final concentration should be optimized but typically ranges from 10-100 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. For live-cell imaging, incubation can be done directly on the microscope stage.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unreacted DBCO-PEG5-fluorophore.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Conclusion
The strategic use of click chemistry in conjunction with PEG5 linkers provides a powerful and versatile platform for the precise construction of advanced bioconjugates. The detailed application notes and protocols presented here offer a solid foundation for researchers and drug development professionals to harness these technologies for creating novel therapeutics and diagnostics with improved performance and safety profiles. As our understanding of the intricate interplay between linker chemistry and biological function continues to grow, we can anticipate even more innovative applications of PEG5 linkers in the future.
References
- 1. Synthesis and characterization of enzymatically degradable PEG-based peptide-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne-PEG5-Alkyne | CAS:159428-42-9 | Biopharma PEG [biochempeg.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactproteomics.com [impactproteomics.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MS-PEG5-t-butyl ester Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of MS-PEG5-t-butyl ester. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting this compound?
The standard method for removing the tert-butyl (t-butyl) ester protecting group is acid-catalyzed cleavage.[1] The most common reagent used is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1][2][3] The reaction is typically performed at room temperature and is usually complete within a few hours.[1]
Q2: How does the TFA-mediated deprotection work?
The deprotection mechanism involves protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tert-butyl carbocation.[1][4] This carbocation can then be deprotonated to form isobutylene (B52900) gas or react with the trifluoroacetate (B77799) anion.[1][5]
Q3: I'm observing incomplete deprotection. What are the common causes?
Several factors can lead to incomplete deprotection:
-
Insufficient Acid Concentration: The concentration of TFA may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Low Temperature: While typically run at room temperature, some reactions may require gentle heating.[6]
-
Steric Hindrance: The PEG chain, although designed to improve solubility, can sometimes sterically hinder the acid's access to the t-butyl ester group.[6]
-
Poor Solubility: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.[6]
-
Reagent Quality: The TFA or solvent may be of poor quality or contain water, which can affect the reaction.
Q4: What analytical methods can I use to monitor the reaction progress?
The progress of the deprotection reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.[1]
Troubleshooting Guide
If you are experiencing incomplete deprotection of your this compound, follow these troubleshooting steps:
Problem: Starting material (this compound) remains after the reaction.
| Potential Cause | Recommended Solution | Justification |
| Insufficient Acid | Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM (50% TFA).[2][3] If this is not effective, neat TFA (95%) can be used.[3] | A higher concentration of acid will increase the reaction rate. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction every hour using TLC or LC-MS until the starting material is no longer detectable. Typical reaction times range from 1 to 5 hours.[2][6] | Some substrates require longer reaction times for complete conversion. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as this can promote side reactions. | Increased temperature can overcome a higher activation energy barrier. |
| Poor Solubility | Ensure your this compound is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents like dimethylformamide (DMF) or 1,4-dioxane, although TFA is highly effective on its own. | The reaction can only proceed if all reactants are in the same phase. |
Problem: I'm observing unexpected side products.
| Potential Cause | Recommended Solution | Justification |
| Alkylation by t-butyl Cation | Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thiophenol.[6][7] | The t-butyl cation formed during deprotection is an electrophile and can alkylate other nucleophilic parts of your molecule. Scavengers are nucleophiles that trap the t-butyl cation.[6][7] |
| Degradation of Other Functional Groups | If your molecule contains other acid-sensitive groups, consider a milder deprotection method. Options include using ZnBr2 in DCM or aqueous phosphoric acid.[8][9][10] | These reagents are less acidic than TFA and may selectively cleave the t-butyl ester without affecting other acid-labile groups. |
Experimental Protocols
Standard TFA Deprotection Protocol
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% v/v solution).
-
Stir the reaction mixture at room temperature for 3 to 5 hours.[4][5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting crude product (the TFA salt of the carboxylic acid) can be purified by precipitation from a solvent like diethyl ether.[1]
Analytical QC Protocol (LC-MS)
-
Prepare a sample of the reaction mixture by diluting a small aliquot with a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the mass corresponding to the this compound and the appearance of the mass corresponding to the deprotected product.
Visual Guides
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Deprotection reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: MS-PEG5-t-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-PEG5-t-butyl ester. The information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group that selectively reacts with free sulfhydryl (thiol) groups, typically on cysteine residues of proteins and peptides. The other end has a t-butyl ester-protected carboxylic acid. The PEG5 (pentaethylene glycol) spacer is hydrophilic, enhances solubility, and provides a defined distance between the conjugated molecules, which can help to reduce steric hindrance.[1][2][3] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs), where precise control over the linkage and subsequent deprotection of the carboxylic acid is required.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[4][5][6] In this pH range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while the rate of hydrolysis of the maleimide ring is minimized.[4][6] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[7]
Q3: Can I perform the maleimide conjugation at a pH above 7.5?
It is generally not recommended. At pH values above 7.5, the rate of maleimide hydrolysis to a non-reactive maleamic acid significantly increases, which will reduce your conjugation efficiency.[5][7] Additionally, the reactivity of maleimides towards primary amines (like the side chain of lysine) also increases at alkaline pH, leading to non-specific conjugation.[5]
Q4: How do I deprotect the t-butyl ester group?
The t-butyl ester is typically deprotected under acidic conditions, most commonly using neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM).[8][9] The reaction is usually carried out at room temperature for 1 to 5 hours.[8][9]
Q5: Are there any side reactions to be aware of during TFA-mediated deprotection?
Yes. The deprotection process generates a tertiary t-butyl carbocation. This cation can subsequently alkylate electron-rich amino acid residues, particularly tryptophan and methionine.[10] To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added to the TFA deprotection solution to trap the t-butyl cations.[10] The t-butyl cation can also react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. Stock solutions of the linker in aqueous buffers should be used immediately.[5][7] | Prepare the this compound solution in an anhydrous organic solvent like DMSO or DMF immediately before use. Maintain the reaction pH between 6.5 and 7.5.[7] |
| Oxidation of Thiols: The target thiol groups on the protein/peptide may have formed disulfide bonds. | Reduce the biomolecule with a disulfide-reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not contain a thiol and does not need to be removed before adding the maleimide linker.[5][7] Avoid using DTT or β-mercaptoethanol, as they need to be removed completely before adding the maleimide.[5] | |
| Incorrect Stoichiometry: An insufficient molar excess of the PEG linker will result in incomplete conjugation. | Optimize the molar ratio of this compound to your thiol-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point.[4] | |
| Non-specific Conjugation | Reaction with Amines: At pH values above 8.0, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues).[5] | Ensure the reaction pH is maintained between 6.5 and 7.5 to maximize selectivity for thiols.[6] |
| Loss of Conjugate Over Time | Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of other thiols. | After conjugation, consider lowering the pH of the solution for storage. Some studies suggest that hydrolysis of the succinimide (B58015) ring in the conjugate can increase its stability.[11] |
| Incomplete Deprotection of t-butyl Ester | Insufficient TFA or Reaction Time: The deprotection may not have gone to completion. | Increase the reaction time with TFA or use a higher concentration of TFA. Ensure the reaction is performed at room temperature.[9] |
| Modification of Protein During Deprotection | Alkylation by t-butyl Cations: Sensitive amino acids (e.g., Trp, Met) can be alkylated by the t-butyl carbocation generated during deprotection.[10] | Add scavengers like triisopropylsilane (TIS) and/or water to the TFA deprotection solution to quench the t-butyl carbocations.[10] |
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Maleimide-Thiol Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[4][5][6] |
| Maleimide-Thiol Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Reaction times may vary depending on the reactivity of the specific thiol.[4] |
| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | This is a starting point and should be optimized for the specific application.[4] |
| t-butyl Ester Deprotection | 50-95% TFA in DCM or neat TFA | A common condition is 95% TFA, 2.5% water, 2.5% TIS. |
| Deprotection Time | 1 - 5 hours at room temperature | Monitor reaction completion by analytical methods like HPLC or mass spectrometry.[9] |
| Maleimide Hydrolysis Half-life (N-ethylmaleimide) | ~140s at pH 9.0 and 25°C | Hydrolysis is significantly faster at higher pH.[12] |
Experimental Protocol: Conjugation and Deprotection
This protocol describes a general method for conjugating this compound to a protein with a free cysteine residue, followed by the deprotection of the t-butyl ester.
Materials:
-
Protein with accessible free thiol group(s)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[7]
-
Anhydrous DMSO
-
TCEP (if disulfide reduction is needed)
-
Quenching solution: 1 M cysteine in reaction buffer
-
Deprotection solution: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Desalting columns (e.g., PD-10)
-
HPLC system for analysis and purification
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced, dissolve it in the Reaction Buffer and add a 10-fold molar excess of TCEP. Incubate at room temperature for 60-90 minutes.[7]
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.[7] The protein is now ready for immediate use.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[7]
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching and Purification of the Conjugate:
-
Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide.
-
Purify the conjugate from excess linker and quenching agent using a desalting column or size-exclusion chromatography (SEC).[4]
-
-
Deprotection of the t-butyl Ester:
-
Lyophilize the purified conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in the deprotection solution (95% TFA, 2.5% water, 2.5% TIS).
-
Incubate at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate in cold diethyl ether.
-
-
Final Purification and Analysis:
-
Purify the deprotected conjugate using reverse-phase HPLC.
-
Analyze the final product by mass spectrometry to confirm the correct mass and by HPLC to assess purity.
-
Visualizations
References
- 1. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Ald-Ph-PEG5-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MS-PEG5-t-butyl ester Conjugation
Welcome to the technical support center for MS-PEG5-t-butyl ester and related PEGylation reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer. One end has an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins), and the other end has a carboxylic acid protected by a t-butyl ester. This allows for a two-step conjugation process. The hydrophilic PEG linker enhances solubility and reduces steric hindrance. It is commonly used for bioconjugation, creating antibody-drug conjugates (ADCs), and developing targeted drug delivery systems.
Q2: What is the optimal pH for reacting the NHS ester end of the molecule with a protein?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] At a pH below 7.2, the primary amine is protonated, making it a poor nucleophile and slowing the reaction.[1][3] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lower your yield.[1][2][4] For many applications, a pH of 8.3-8.5 is considered optimal.[1][5]
Q3: What buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[1][6][7][8] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate/carbonate buffer.[2][5]
Q4: How do I remove the t-butyl ester protecting group?
The t-butyl ester group is acid-labile and can be removed under acidic conditions to reveal the carboxylic acid. A common and effective method is to treat the conjugate with a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[9][10][11] The reaction is typically fast and proceeds to completion at room temperature.
Q5: My this compound reagent is a liquid. How should I store it?
PEG derivatives, especially those with reactive groups like NHS esters, are moisture-sensitive.[6][12] They should be stored at -20°C under a dry, inert atmosphere (like argon or nitrogen) and protected from light.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][12]
Troubleshooting Guide
Low conjugation yield is a common issue in bioconjugation. This guide will help you identify and address potential causes.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
Troubleshooting workflow for low NHS ester conjugation efficiency.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Conjugation | Inactive NHS Ester Reagent | The NHS ester has hydrolyzed due to improper storage or handling (exposure to moisture).[6][12] Prepare a fresh stock solution of the PEG reagent in an anhydrous solvent like DMSO or DMF immediately before use.[6][7] Do not store NHS esters in aqueous solutions. |
| Incorrect Buffer Composition | The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][6][7] Dialyze or desalt the protein into an amine-free buffer such as PBS, borate, or bicarbonate buffer before starting the conjugation.[8] | |
| Incorrect Reaction pH | The pH of the reaction is too low (<7.2), leading to protonation of the primary amines and reduced nucleophilicity.[1][3] Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5. | |
| Low Yield | Competing Hydrolysis of NHS Ester | The pH is too high (>8.5), or the reaction time is excessively long, causing the NHS ester to hydrolyze before it can react with the amine.[2][4] Optimize the reaction time. For reactions at pH 8.5-9.0, the reaction can be very fast (minutes), while at pH 7.4, it may take a couple of hours.[4] Consider running the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow the conjugation reaction.[1][2] |
| Suboptimal Molar Ratio | The molar excess of the this compound reagent is too low for the concentration of your target molecule. Dilute protein solutions often require a higher molar excess.[7] Perform a series of small-scale reactions with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold excess) to determine the optimal ratio for your specific target.[12][13] | |
| Inaccessible Primary Amines | The primary amines on your target molecule may be buried within its three-dimensional structure and are not accessible to the PEG reagent.[8][14] This can lead to poor yields of bioconjugates.[14] Consider using a denaturing agent if your protein can be refolded. Alternatively, use a PEG linker with a longer spacer arm. | |
| Protein Precipitation | Excessive Modification | Using a large excess of the PEG reagent can lead to over-PEGylation, which may alter the protein's solubility and cause it to precipitate.[15] Reduce the molar excess of the PEG reagent used in the reaction. |
| Solvent Incompatibility | The organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent is causing the protein to precipitate. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[6] | |
| Inconsistent Results | Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction mixture's pH.[1][5] Use a buffer with a higher buffering capacity or monitor and adjust the pH during the reaction. |
Data Summary Tables
The efficiency of the conjugation is determined by the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The rates of both reactions are highly dependent on pH.
Table 1: Effect of pH on NHS Ester Reaction Rates
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Comments |
| 7.0 | Slow | Slow | Reaction proceeds slowly due to protonated amines.[3] |
| 7.4 | Moderate | Moderate | A good starting point for balancing reaction speed and hydrolysis.[4] |
| 8.0 | Fast | Fast | Increased reaction rate, but hydrolysis becomes more significant.[16][17] |
| 8.5 | Very Fast | Very Fast | Optimal for many reactions, providing a good balance for high yield if reaction times are kept short.[5][16] |
| 9.0 | Very Fast | Extremely Fast | The reaction is very rapid, but the short half-life of the NHS ester can lead to lower yields if not optimized carefully.[4][16] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [2] |
| 7.4 | Room Temp | >120 minutes | [4] |
| 8.0 | Room Temp | ~60 minutes | [18] |
| 8.6 | 4 | 10 minutes | [2] |
| 9.0 | Room Temp | <9 minutes | [4] |
Note: Half-life values are approximate and can vary based on the specific structure of the NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: Conjugation of MS-PEG5-NHS-t-butyl ester to a Protein
This protocol provides a general procedure for labeling a protein with this compound via primary amines (e.g., lysine residues).
Materials:
-
Protein to be PEGylated
-
This compound
-
Amine-free conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4-8.2)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.[6][7]
-
Calculate Reagents: Determine the amount of this compound needed for the desired molar excess. A 10- to 20-fold molar excess is a common starting point.[6][7]
-
Prepare PEG Reagent Stock: Immediately before use, bring the this compound vial to room temperature.[6] Dissolve the calculated amount in a small volume of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[6][7]
-
Conjugation Reaction: Add the calculated volume of the PEG stock solution to the stirred protein solution. Ensure the final concentration of the organic solvent is below 10%.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][7] Incubation times will vary depending on the pH.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate. Size exclusion chromatography (SEC) is effective for separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[6] Other methods like ion-exchange chromatography (IEX) can also be used.
Protocol 2: Deprotection of the t-Butyl Ester Group
This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid.
Materials:
-
t-Butyl ester protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve Conjugate: Dissolve the lyophilized or dried t-butyl ester protected conjugate in DCM.
-
Add TFA: Add an equal volume of TFA to the DCM solution (e.g., a 1:1 mixture of DCM:TFA).[10]
-
Incubation: Stir the reaction mixture at room temperature for 2-5 hours.[9][10] Monitor the reaction progress by a suitable method like LC-MS if possible.
-
Removal of Acid and Solvent: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9][10]
-
Product Recovery: The resulting deprotected conjugate can be used directly or purified further. For smaller molecules, precipitation by adding the concentrated residue to cold diethyl ether can be an effective purification step.[9][10]
Visualizations
Diagram: General Experimental Workflow
General workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 15. benchchem.com [benchchem.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
MS-PEG5-t-butyl ester stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-PEG5-t-butyl ester. The information is presented in a question-and-answer format to directly address specific stability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It consists of a monodisperse polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group ("MS") at one end and a tert-butyl ester group at the other. The PEG spacer enhances solubility and provides flexibility, making it a valuable tool in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further conjugation.
Q2: What are the primary stability concerns for this compound in solution?
The two main points of instability in the this compound molecule are the tert-butyl ester linkage and the polyethylene glycol (PEG) backbone.
-
Hydrolysis of the t-butyl ester: The ester bond is susceptible to hydrolysis, especially under acidic or strongly basic conditions, which removes the t-butyl protecting group and exposes the carboxylic acid.
-
Oxidative degradation of the PEG chain: The ether linkages in the PEG backbone can be prone to oxidation, which can lead to chain cleavage and the formation of various degradation products.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable. When handling the compound, it is crucial to prevent moisture exposure, as this can lead to hydrolysis of the t-butyl ester. It is recommended to allow the vial to warm to room temperature before opening to avoid condensation.
Q4: In which solvents is this compound soluble and stable?
This compound is generally soluble in a variety of organic solvents.
-
High Solubility and Good Stability: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent solvents for dissolving this compound and are generally considered suitable for stock solutions, provided they are anhydrous.[2]
-
Moderate Solubility and Stability: Acetonitrile (B52724), methanol, and ethanol (B145695) can also be used, but care should be taken to use anhydrous grades, as residual water can promote hydrolysis, especially in the presence of any acidic or basic impurities.[3]
-
Poor Solubility: The compound has limited solubility in non-polar organic solvents and is not soluble in ether.[4]
Troubleshooting Guides
Issue 1: Premature deprotection of the t-butyl ester.
Symptom: You observe the presence of the corresponding carboxylic acid in your reaction mixture or upon analysis of your stock solution, before the intended deprotection step.
Possible Causes:
-
Acidic or Basic Contaminants: Trace amounts of acid or base in your solvents or reagents can catalyze the hydrolysis of the t-butyl ester.
-
Moisture: Water present in the solvent can lead to slow hydrolysis over time.
-
Inappropriate pH: The pH of your reaction buffer may be too low (acidic) or too high (basic), leading to the cleavage of the t-butyl ester.
Solutions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions and for your reactions.
-
Purify Reagents: Ensure all other reagents in your reaction are free from acidic or basic impurities.
-
Control pH: If working in an aqueous or protic solvent system, maintain a neutral pH (around 6-8) to minimize hydrolysis.
-
Freshly Prepare Solutions: Prepare stock solutions of this compound fresh for each experiment to minimize the risk of degradation during storage.
Issue 2: Degradation of the PEG chain.
Symptom: You observe a loss of product integrity, the appearance of unexpected side products with lower molecular weights, or a decrease in the overall yield of your desired conjugate.
Possible Causes:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the oxidative cleavage of the PEG chain.
-
High Temperatures: Prolonged exposure to elevated temperatures can accelerate the thermal-oxidative degradation of PEG.[1][5]
Solutions:
-
Degas Solvents: For sensitive reactions, degas your solvents to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Avoid Metal Contamination: Use metal-free spatulas and glassware to avoid introducing metal ions that can catalyze oxidation.
-
Protect from Light: Store the compound and your reaction mixtures in the dark or in amber vials to prevent photo-oxidation.
-
Moderate Reaction Temperatures: Avoid unnecessarily high reaction temperatures.
Issue 3: Low yield in conjugation reactions.
Symptom: The efficiency of your conjugation reaction is lower than expected.
Possible Causes:
-
Degraded this compound: The starting material may have already degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: The reaction conditions (e.g., solvent, temperature, pH, coupling agents) may not be optimal for the specific conjugation chemistry.
-
Steric Hindrance: The bulky t-butyl ester group can sometimes sterically hinder the reaction at the other end of the PEG linker.
Solutions:
-
Verify Starting Material Integrity: Before use, confirm the purity of your this compound using an appropriate analytical technique like NMR or mass spectrometry.
-
Optimize Reaction Conditions: Systematically optimize your reaction parameters. For example, if you are performing an amide coupling after deprotection, ensure you are using an efficient coupling reagent.
-
Consider a Stepwise Approach: In some cases, it may be beneficial to perform the conjugation at the methoxy end first, before deprotecting the t-butyl ester for the second conjugation.
Data Presentation
Table 1: Stability of the t-butyl Ester Group under Different pH Conditions
| pH Range | Stability | Predominant Reaction | Approximate Half-life at 22°C |
| < 4 | Low | Acid-catalyzed hydrolysis | Minutes to hours |
| 4 - 8 | High | Neutral hydrolysis | Days to weeks |
| > 8 | Low | Base-catalyzed hydrolysis | Hours to minutes |
Data adapted from studies on tert-butyl formate (B1220265) hydrolysis and general knowledge of tert-butyl ester stability. Actual rates for this compound may vary.
Table 2: Common Solvents and their Suitability for this compound
| Solvent | Suitability | Key Considerations |
| Dimethylformamide (DMF) | High | Use anhydrous grade. Can contain basic impurities. |
| Dimethyl sulfoxide (DMSO) | High | Use anhydrous grade. Hygroscopic. |
| Acetonitrile | Moderate | Use anhydrous grade. |
| Methanol / Ethanol | Moderate | Use anhydrous grade. Protic nature may facilitate hydrolysis. |
| Water (buffered at pH 7) | Low | Hydrolysis will occur over time. |
| Dichloromethane (B109758) (DCM) | Moderate | Use anhydrous grade. |
| Tetrahydrofuran (THF) | Moderate | Use anhydrous grade. Can form peroxides. |
| Diethyl ether | Poor | Low solubility. |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of the t-butyl Ester
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as dichloromethane (DCM).
-
Acidification: Add an excess of an acid, such as trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.
-
Work-up: Remove the TFA and solvent under reduced pressure. The resulting carboxylic acid can then be used in the next step, sometimes without further purification.
Protocol 2: Monitoring Stability by HPLC-MS
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer at a known concentration.
-
Incubation: Incubate the solutions under the desired stress conditions (e.g., different temperatures, pH values, or exposure to light).
-
Time Points: At various time points, take an aliquot of each solution.
-
Analysis: Analyze the aliquots by HPLC-MS.
-
HPLC Method: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its degradation products.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the parent molecule and any degradation products. Monitor for the expected mass of the parent compound and the mass of the hydrolyzed carboxylic acid.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: A typical experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guides and answers to frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC design?
PEG linkers are frequently incorporated into PROTAC structures for several beneficial reasons. Their hydrophilic nature can enhance the solubility of the often large and hydrophobic PROTAC molecules, which can otherwise lead to challenges in handling and poor bioavailability.[1][2][] The flexibility of the PEG chain is also crucial, as it allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5][6] Furthermore, the length of the PEG linker can be readily adjusted, enabling the fine-tuning of the distance between the two ends of the PROTAC to optimize degradation efficiency.[2][7]
Q2: What are the main challenges associated with the synthesis of PROTACs containing PEG linkers?
The synthesis of PROTACs with PEG linkers can present several challenges. Due to the increased polarity imparted by the PEG chain, purification of the final product and intermediates can be difficult, often leading to poor recovery from standard chromatography columns.[8][9] Solubility issues can also arise, where the PROTAC may be poorly soluble in common organic solvents used for synthesis and purification.[1][10] Additionally, the synthesis itself can be complex, with potential for low yields and incomplete reactions if not properly optimized.[8][]
Q3: How does the length of the PEG linker impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that directly influences the efficacy of a PROTAC.[4][5] An optimal linker length is necessary to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[4][12] If the linker is too short, steric hindrance may prevent the two proteins from coming together effectively.[12] Conversely, if the linker is too long, it can lead to an unstable or unproductive ternary complex, resulting in reduced degradation efficiency.[4][12][13] The ideal linker length is target-dependent and must be determined empirically for each new PROTAC system.[4]
Q4: My PEGylated PROTAC has poor solubility. What can I do?
Poor solubility of thalidomide-based PROTACs is a common issue, often due to their high molecular weight and lipophilicity.[10] To improve solubility, several strategies can be employed. Modifying the chemical structure by incorporating polar or ionizable groups into the linker or ligands can be effective.[10] For instance, introducing basic nitrogen atoms or heterocyclic scaffolds like piperazine (B1678402) can enhance solubility.[10][14] Adjusting the length and composition of the PEG linker is another key strategy, though it's a balancing act to maintain ternary complex stability.[10] Formulation strategies, such as the use of amorphous solid dispersions, can also be employed for compounds with persistent solubility problems.[10]
Troubleshooting Guides
Guide 1: Low Synthetic Yield
Low yields in multi-step PROTAC synthesis are a frequent problem. A systematic approach to troubleshooting is essential.
Q: My overall PROTAC synthesis yield is very low. Where should I start?
A: Begin by dissecting the synthesis route and evaluating each step independently.
-
Starting Material Integrity: Confirm the purity and identity of your starting materials, including the E3 ligase ligand, the target protein ligand, and the PEG linker, using techniques like NMR and LC-MS.[8] Degradation of the linker during storage can be a source of failure.[8]
-
First Coupling Reaction: The initial coupling of a ligand to the PEG linker is a common point of failure. Analyze the reaction mixture by LC-MS to determine the conversion efficiency.
-
Second Coupling Reaction: Evaluate the efficiency of the second coupling step, paying close attention to potential side reactions.
Caption: Troubleshooting workflow for low PROTAC synthesis yield.
Q: I suspect the amide coupling reaction is inefficient. What are the common causes and solutions?
A: Inefficient amide bond formation is a frequent bottleneck. Consider the following:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard conditions are failing, consider alternatives.
-
Poor Solvent Choice: While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[8]
-
Steric Hindrance: If the coupling partners are sterically hindered, you may need to use a more powerful coupling reagent or higher reaction temperatures.
| Coupling Reagent | Base | Common Solvents | Notes |
| HATU | DIPEA | DMF, NMP | Generally high-yielding and fast.[5][8] |
| HBTU/HOBt | DIPEA | DMF | A classic combination, but can be slower than HATU. |
| EDC/HOBt | DIPEA | DCM, DMF | Carbodiimide-based, can be prone to side reactions. |
| COMU | DIPEA | DMF, NMP | A more potent alternative to HATU for difficult couplings. |
Q: I'm observing a major side product with approximately double the mass of my intermediate. What is happening?
A: This is a classic sign of disulfide bond formation, a common side reaction when using thiol-containing PEG linkers.[8] The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer which is unreactive in the subsequent step.[8]
Prevention Strategies:
-
Protecting Groups: The most reliable solution is to use a thiol protecting group, such as a trityl (Trt) group, which can be removed under mild acidic conditions before the final coupling step.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize exposure to oxygen.[8]
-
Reducing Agents: The addition of a mild reducing agent like TCEP can help prevent oxidation, but be cautious as it may interfere with some coupling chemistries.[8]
Guide 2: Purification Challenges
The physicochemical properties of PEGylated PROTACs often make their purification challenging.
Caption: Common purification workflow for PEGylated PROTACs.
Q: My PEGylated PROTAC is difficult to purify by standard silica (B1680970) gel chromatography. What should I do?
A: The high polarity of PEG linkers causes strong adhesion to normal-phase silica gel, often resulting in broad peaks and poor recovery.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the preferred method for purifying PEGylated PROTACs.[9]
Tips for RP-HPLC Purification:
-
Gradient Optimization: A shallow gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to achieve good separation.
-
Additive Selection: The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
-
Column Choice: A C18 column is a good starting point, but for very polar PROTACs, a more polar stationary phase (e.g., C8 or phenyl-hexyl) may be beneficial.
Q: Even with RP-HPLC, I am struggling to separate my PROTAC from impurities. What other techniques can I try?
A: For particularly challenging separations, a multi-step purification strategy may be necessary.
-
Size Exclusion Chromatography (SEC): This can be a useful initial step to remove smaller impurities like unreacted ligands and coupling reagents.[9]
-
Ion-Exchange Chromatography (IEX): If your PROTAC has ionizable groups, IEX can be a powerful technique for separation based on charge.[9]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution than HPLC for complex mixtures and is also a more environmentally friendly technique.
Experimental Protocols
Protocol 1: General Amide Coupling Reaction (using HATU)
This protocol describes a general procedure for the amide coupling of a carboxylic acid-containing ligand to an amine-functionalized PEG linker.
-
Under an inert atmosphere (e.g., argon), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP.[8]
-
Add the amine-functionalized PEG linker (1.1 eq).[8]
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[8]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[8]
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[8]
-
Monitor the reaction progress by LC-MS.[8]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
Protocol 2: General "Click" Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized intermediate and an alkyne-functionalized ligand.
-
Dissolve the purified azide-containing intermediate (1.0 eq) and the alkyne-functionalized ligand (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).[5]
-
Add a copper(I) catalyst source, such as copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq), to the reaction mixture.[5]
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the final PROTAC product, typically by preparative RP-HPLC.
Protocol 3: Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of your final PROTAC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the PROTAC.
-
Purity Analysis by HPLC: An analytical HPLC method should be developed to determine the final purity of the PROTAC, which is typically required to be >95% for biological assays.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of PEGylated molecules. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PEGylated compounds.
Issue 1: Incomplete separation of the PEGylated conjugate from unreacted PEG.
-
Symptom: Analysis of the purified product (e.g., by SDS-PAGE or SEC) shows the presence of a significant amount of free PEG.[1]
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Dialysis or Ultrafiltration | The molecular weight cutoff (MWCO) of the membrane may be too large, or the dialysis/diafiltration time may be insufficient. Use a membrane with an MWCO that is significantly smaller than the PEGylated product but large enough to allow the unreacted PEG to pass through. Increase the duration of dialysis or the number of buffer exchanges.[2] |
| Poor Resolution in Size Exclusion Chromatography (SEC) | The column length, pore size, or flow rate may not be optimal for separating the product from the smaller unreacted PEG. Use a longer column or one with a smaller pore size to enhance resolution. A slower flow rate can also improve separation.[2][3] |
| Suboptimal Ion Exchange Chromatography (IEX) Conditions | The charge difference between the PEGylated product and unreacted PEG may not be sufficient for separation under the current buffer conditions. Optimize the pH and salt gradient of the mobile phase to maximize the charge differential.[3][] |
Issue 2: Presence of multiple PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers.
-
Symptom: Chromatographic analysis shows multiple peaks corresponding to different degrees of PEGylation or positional isomers, making it difficult to isolate the desired product.[][5]
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Non-specific PEGylation Reaction | The reaction conditions may favor the attachment of multiple PEG chains to the protein or peptide. To minimize this, the molar ratio of the PEGylation reagent to the protein should be optimized.[6] Site-specific PEGylation strategies can also be employed to achieve a more homogeneous product. |
| Ineffective Chromatographic Separation | The chosen chromatography method may not have sufficient resolution to separate species with minor differences. Ion Exchange Chromatography (IEX) is often effective for separating species with different degrees of PEGylation due to the charge-shielding effect of the PEG chains.[3][][7] For positional isomers, which have very similar properties, high-resolution techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at an analytical scale may be required.[3][7][8] |
Issue 3: Low recovery of the purified PEGylated conjugate.
-
Symptom: The final yield of the purified product is significantly lower than expected.[8]
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Adsorption to Chromatographic Media | The PEGylated conjugate may be irreversibly binding to the stationary phase of the chromatography column.[8] Try a different column chemistry or modify the mobile phase to reduce non-specific binding. Adding modifiers like arginine or non-ionic surfactants can be helpful.[2] |
| Product Aggregation and Precipitation | The PEGylated molecule may be unstable under the purification conditions, leading to aggregation and loss of product.[2] Ensure the buffer pH and ionic strength are optimized for the solubility and stability of your product.[9] Performing purification steps at a lower temperature (e.g., 4°C) can also minimize aggregation.[2] |
| Product Degradation | The conjugate may be unstable under the purification conditions (e.g., pH, temperature).[8] Investigate the stability of your conjugate under different conditions and consider using a faster purification method or adding stabilizers to the buffers.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated compounds?
A1: The most widely used purification techniques for PEGylated proteins are based on differences in molecular size, charge, and hydrophobicity.[7] The primary methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unreacted PEG and other small molecules.[3][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[3][][7]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. While less common than IEX and SEC, it can be a useful polishing step.[][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical characterization and can separate positional isomers.[][8]
-
Tangential Flow Filtration (TFF): A membrane-based technique that separates molecules based on size and is useful for concentrating and desalting samples.[11][12][13]
Q2: How does PEGylation affect the chromatographic behavior of a protein?
A2: PEGylation significantly alters the physicochemical properties of a protein, which in turn affects its chromatographic behavior:
-
Increased Hydrodynamic Radius: The attachment of PEG chains increases the size of the protein, causing it to elute earlier in Size Exclusion Chromatography (SEC).[][10]
-
Charge Shielding: The neutral and hydrophilic PEG chains can mask the surface charges of the protein.[3][7] This reduces the protein's interaction with Ion Exchange Chromatography (IEX) resins, typically leading to earlier elution.[3][7]
-
Changes in Hydrophobicity: The effect on hydrophobicity can be complex and depends on the nature of the protein and the PEG reagent. This can be exploited in Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[]
Q3: How can I analyze the purity and composition of my PEGylated sample?
A3: A combination of analytical techniques is typically used to characterize PEGylated compounds:
-
SDS-PAGE: Can be used to visualize the increase in molecular weight after PEGylation and to assess the presence of unreacted protein.
-
Size Exclusion Chromatography (SEC): Can determine the extent of aggregation and separate different PEGylated species based on size.[3]
-
Ion Exchange Chromatography (IEX): Can resolve different degrees of PEGylation.[3]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the degree of PEGylation and helping to identify positional isomers.[14]
-
High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC, can be used for high-resolution separation and quantification of different species.[8][14]
Q4: What is the best way to remove unreacted PEGylation reagent?
A4: Size-based separation techniques are the most effective for removing smaller, unreacted PEG reagents.[2]
-
For large protein conjugates: Dialysis, ultrafiltration/diafiltration, and Size Exclusion Chromatography (SEC) are highly effective.[2][3]
-
For smaller molecule conjugates: Where the size difference is not as significant, techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) may be more suitable.[9]
Data Presentation
The following tables provide an illustrative comparison of common purification techniques for PEGylated compounds. The values presented are typical and may vary depending on the specific molecule and experimental conditions.
Table 1: Comparison of Chromatographic Methods for PEGylated Compound Purification
| Method | Principle | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Size and shape | >95 | 80-95 | Efficient removal of unreacted PEG and aggregates.[3][] | Limited resolution for species of similar size; not ideal for separating positional isomers.[3][7] |
| Ion Exchange Chromatography (IEX) | Net surface charge | >98 | 70-90 | Good for separating mono-, di-, and multi-PEGylated species.[3][] | The charge-shielding effect of PEG can reduce separation efficiency for highly PEGylated proteins.[3][7] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >95 | 60-85 | Can be a good polishing step after IEX.[][10] | Lower capacity and resolution compared to IEX.[] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >99 (analytical) | Variable | High resolution, capable of separating positional isomers.[3][8] | Often uses organic solvents that can denature proteins; typically used for analysis rather than large-scale purification. |
Table 2: Comparison of Membrane Filtration Methods for PEGylated Compound Purification
| Method | Principle | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Limitations |
| Tangential Flow Filtration (TFF) | Size-based separation | Variable | >90 | Rapid, scalable, and efficient for concentration and buffer exchange.[11][12][13] | Cannot separate species of similar size, such as positional isomers.[3] |
| Dialysis | Size-based separation | Variable | >95 | Simple and gentle method for buffer exchange and removing small impurities. | Slow process and may not be suitable for large volumes.[3] |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted PEG.
-
System Preparation: Equilibrate the SEC system and column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.[2]
-
Sample Preparation: If the PEGylation reaction was performed in a different buffer, exchange the sample into the SEC mobile phase using a desalting column or ultrafiltration. Filter the sample through a 0.22 µm filter to remove any particulates.[2]
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be less than 2-5% of the total column volume to ensure optimal resolution.[2]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm. The larger PEGylated protein will elute before the smaller, unreacted protein and free PEG.[2]
-
Fraction Collection: Collect fractions as the sample elutes from the column.[2]
-
Analysis: Analyze the collected fractions by SDS-PAGE or other appropriate methods to identify the fractions containing the purified PEGylated product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using ultrafiltration.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
-
Resin Selection: Choose an IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the native and PEGylated protein.
-
Buffer Preparation: Prepare a binding buffer (low ionic strength) and an elution buffer (high ionic strength) at a pH that ensures the target molecule binds to the resin.
-
Column Packing and Equilibration: Pack the column with the chosen IEX resin and equilibrate with the binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the sample, which has been buffer-exchanged into the binding buffer, onto the column.
-
Washing: Wash the column with several column volumes of binding buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear or step gradient of the elution buffer (increasing salt concentration). Different PEGylated species will elute at different salt concentrations due to the charge-shielding effect of the PEG.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE, SEC, or MS to identify those containing the desired PEGylated species.
-
Pooling and Desalting: Pool the pure fractions and remove the high salt concentration by dialysis or diafiltration.
Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MS-PEG5-t-butyl ester Conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with MS-PEG5-t-butyl ester conjugates. The following information is designed to help you identify the root causes of aggregation and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might my conjugates be aggregating?
A1: this compound is a heterobifunctional crosslinker. Let's break down its components:
-
MS (Succinimidyl Ester): This is an amine-reactive group, likely an N-Hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines (like lysine (B10760008) residues on proteins or amine groups on small molecules).[1][2][3]
-
PEG5: This is a short polyethylene (B3416737) glycol chain (5 ethylene (B1197577) oxide units) that acts as a hydrophilic spacer, intended to increase the water solubility of the resulting conjugate.[4][]
-
t-butyl ester: This is a bulky and hydrophobic protecting group for a carboxylic acid.
Aggregation of your conjugate is likely due to a combination of factors, primarily driven by hydrophobicity . The t-butyl ester group and potentially the conjugated molecule itself can introduce significant hydrophobic character. If the hydrophilic properties of the short PEG5 chain are insufficient to counteract this, the conjugates can self-associate in aqueous solutions to minimize the exposure of these hydrophobic regions to water, leading to the formation of soluble or insoluble aggregates.
Q2: I'm observing precipitation during my conjugation reaction. What are the likely causes?
A2: Precipitation during the conjugation reaction is a common sign of aggregation and can be attributed to several factors:
-
High Concentration of Reactants: High concentrations of your protein or small molecule can increase the likelihood of intermolecular interactions and aggregation.[6]
-
Suboptimal Reaction Conditions:
-
pH: The optimal pH for NHS ester coupling is typically between 7.2 and 8.5.[1][2][7][8] While a higher pH (around 8.3-8.5) increases the reaction rate, it also accelerates the hydrolysis of the NHS ester, rendering it inactive.[1][2][8] For proteins, a pH far from the isoelectric point (pI) is generally preferred to maintain solubility.
-
Temperature: Higher temperatures can accelerate both the conjugation reaction and undesirable aggregation processes.
-
-
Organic Co-solvent: If your this compound is dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer, localized high concentrations of the organic solvent can cause your biomolecule to precipitate.[9]
Q3: My conjugate appears soluble after the reaction, but I see evidence of aggregation during purification or storage. Why is this happening?
A3: This is a common scenario and can be due to:
-
Buffer Composition: The composition of your purification or storage buffer is critical. A lack of necessary salts or stabilizing excipients can lead to aggregation. For instance, maintaining an appropriate ionic strength (e.g., 50-150 mM NaCl) can minimize non-specific electrostatic interactions.
-
Removal of Stabilizers: If your reaction buffer contained stabilizers that are removed during purification, the conjugate may become unstable and aggregate in the new buffer.
-
Concentration Effects: During purification steps that involve concentration, the increased concentration of the conjugate can drive aggregation.
-
Long-term Instability: The conjugate may be kinetically trapped in a soluble state initially but can slowly aggregate over time, especially during storage.
Q4: How can I detect and quantify the aggregation of my this compound conjugate?
A4: Several analytical techniques can be used to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the desired monomeric conjugate.[10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.
-
UV-Vis Spectroscopy: An increase in turbidity can be monitored by measuring the absorbance at higher wavelengths (e.g., 340-600 nm).
-
SDS-PAGE (for protein conjugates): Under non-reducing conditions, high-molecular-weight bands can indicate the presence of covalent aggregates.
Troubleshooting Guide
If you are experiencing aggregation, consider the following troubleshooting strategies. It is recommended to perform small-scale optimization experiments before proceeding with large-scale reactions.
Table 1: Troubleshooting Strategies for Aggregation of this compound Conjugates
| Problem | Potential Cause | Recommended Solution & Quantitative Guidance |
| Precipitation during conjugation | High concentration of reactants | Reduce the concentration of your protein or small molecule. For proteins, a starting concentration of 1-5 mg/mL is often recommended.[6] |
| Suboptimal pH | Optimize the reaction pH. For NHS-ester reactions, a pH of 8.3-8.5 is generally optimal, but for sensitive proteins, a lower pH (7.2-8.0) may be necessary to maintain stability, albeit with a slower reaction rate.[1][7][8] | |
| Organic co-solvent shock | Minimize the volume of organic co-solvent (e.g., DMSO) to less than 15% of the total reaction volume.[6] Add the dissolved linker dropwise to the reaction mixture with gentle stirring to avoid localized high concentrations. | |
| High temperature | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics. | |
| Aggregation post-purification | Inappropriate buffer | Ensure your purification and storage buffers have an appropriate pH and ionic strength (e.g., 50-150 mM NaCl). |
| Removal of stabilizers | Add stabilizing excipients to your final buffer. | |
| General aggregation issues | Hydrophobicity of the conjugate | Add stabilizing excipients to the reaction and storage buffers. |
Table 2: Recommended Stabilizing Excipients
| Excipient | Mechanism of Action | Typical Concentration Range |
| Arginine | Suppresses protein-protein interactions and can mask hydrophobic patches.[11][12][13] | 50-100 mM |
| Sugars (e.g., Sucrose, Trehalose) | Act as protein stabilizers through preferential exclusion. | 5-10% (w/v) |
| Polyols (e.g., Glycerol, Sorbitol) | Increase protein stability. | 5-20% (v/v) |
| Non-ionic surfactants (e.g., Tween-20, Polysorbate 80) | Reduce surface tension and prevent surface-induced aggregation. | 0.01-0.05% (v/v) |
Experimental Protocols
Protocol: Removal of Aggregates using Size Exclusion Chromatography (SEC)
This protocol provides a general method for separating monomeric this compound conjugates from aggregates.
1. Materials:
-
SEC column with an appropriate fractionation range for your conjugate. For small molecule conjugates, a resin like Sephadex G-25 or G-10 may be suitable, while for larger protein conjugates, a resin with a higher molecular weight cutoff would be required.[14]
-
SEC running buffer (e.g., PBS, pH 7.4, with 150 mM NaCl). Consider adding one of the stabilizing excipients from Table 2.
-
Your aggregated conjugate sample.
-
Chromatography system (e.g., FPLC or HPLC).
-
UV detector.
2. Sample Preparation:
-
Ensure your sample is clear and free of particulate matter by centrifugation (10,000 x g for 15 minutes) or filtration (0.22 µm or 0.45 µm filter).
3. Chromatography:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Inject your sample onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[14]
-
Elute the sample with the running buffer at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile using the UV detector at a relevant wavelength (e.g., 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. Aggregates, being larger, will elute first in or near the void volume, followed by the monomeric conjugate, and finally any smaller, unreacted components.
4. Analysis:
-
Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, DLS, or mass spectrometry) to confirm the identity and purity of the monomeric conjugate.
Visualizations
References
- 1. fluidic.com [fluidic.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Control of Aggregation, Coaggregation, and Liquid Droplet of Proteins Using Small Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
MS-PEG5-t-butyl ester solubility problems in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of MS-PEG5-t-butyl ester in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
A1: this compound, like other PEGylated compounds, is generally soluble in a range of polar organic solvents. These include, but are not limited to, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain enhances its solubility in such solvents.
Q2: Why is my this compound not dissolving easily, even in recommended solvents?
A2: The dissolution of PEGylated compounds can sometimes be a slow process.[2][3] Factors that can influence the rate of dissolution include the compound's purity, the presence of moisture, the ambient temperature, and the degree of agitation. For higher molecular weight PEGs, dissolution can take longer.[2]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle heating can often aid in the dissolution of PEG compounds.[2] However, it is crucial to do so with caution. The t-butyl ester group in the molecule is sensitive to high temperatures and acidic conditions, which could lead to its cleavage. Therefore, only mild warming is recommended.
Q4: Does the source or batch of this compound affect its solubility?
A4: While the fundamental solubility properties should remain consistent, variations in purity and the physical form (e.g., crystalline vs. amorphous) between different batches or from different suppliers could potentially influence the dissolution rate and apparent solubility.
Q5: How should I properly store this compound to maintain its solubility characteristics?
A5: It is recommended to store this compound in a cool, dry place, protected from moisture and light. PEG compounds can be hygroscopic, and absorbed moisture can affect their solubility behavior. For long-term storage, a freezer at -20°C is often recommended.[1]
Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table provides an estimated solubility profile based on the known behavior of similar PEGylated esters. Researchers are strongly encouraged to determine the precise solubility in their specific solvent systems experimentally.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | High |
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | High |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Moderate to High |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate |
| Chloroform | CHCl₃ | 4.8 | Moderate |
| Acetonitrile | C₂H₃N | 37.5 | Moderate |
| Toluene | C₇H₈ | 2.4 | Low to Moderate |
| Hexane | C₆H₁₄ | 1.9 | Very Low / Insoluble |
Experimental Protocols
To obtain precise solubility data for your specific batch of this compound and solvent system, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Organic solvent of choice
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant. It is crucial not to disturb the solid at the bottom.
-
Centrifuge the collected supernatant to remove any remaining suspended particles.
-
Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Kinetic Solubility Assessment
This high-throughput method is useful for a rapid assessment of solubility.[5]
Materials:
-
This compound stock solution in DMSO
-
Organic solvent of choice
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, add a small, precise volume of the DMSO stock solution to each well.
-
Add the organic solvent of interest to the wells to achieve a range of final concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation and insolubility at that concentration. Alternatively, after centrifugation of the plate, the absorbance of the supernatant can be measured to determine the concentration of the dissolved compound.[5]
Troubleshooting Guide
Issue: this compound is not dissolving in a recommended solvent.
References
mass spectrometry issues with PEGylated molecules
Welcome to the Technical Support Center for Mass Spectrometry of PEGylated Molecules. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why does it pose challenges for mass spectrometry?
A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein or peptide therapeutic. This modification can improve the drug's solubility, stability, and circulation half-life.[1][2][3] However, PEGylation introduces significant challenges for mass spectrometry (MS) analysis due to the inherent properties of the PEG polymer.[1][2]
Key challenges include:
-
Polydispersity: Commercial PEG reagents are often not a single molecular weight but a distribution of different chain lengths. This heterogeneity is transferred to the final PEGylated product, resulting in broad, complex mass spectra instead of sharp, discrete peaks.[4][5]
-
Ion Suppression: PEG is a well-known cause of ion suppression in electrospray ionization (ESI), where it can significantly reduce the signal intensity of the analyte of interest.[6][7][8]
-
Spectral Complexity: The PEG moiety can carry multiple charges, and its presence complicates the charge state distribution of the entire molecule. This leads to overlapping isotopic envelopes and congested spectra that are difficult to interpret and deconvolute.[2][5]
Q2: What are the characteristic features of a PEGylated molecule in a mass spectrum?
A2: In a mass spectrum, PEG contamination or a PEGylated molecule typically displays a repeating pattern of peaks separated by 44 Da, which corresponds to the mass of a single ethylene (B1197577) glycol (-CH₂CH₂O-) monomer unit.[9][10] For a PEGylated protein, the spectrum is often a complex envelope of multiple charge states, with each charge state being a broad "hump" due to the polydispersity of the attached PEG chain.[4][5]
Q3: What is the difference between analyzing a molecule with discrete PEG (dPEG®) versus traditional polymeric PEG?
A3: Traditional polymeric PEGs have a distribution of chain lengths, leading to heterogeneity and the analytical challenges mentioned above.[4] Discrete PEGs (dPEGs) are single-molecule compounds with a defined structure and molecular weight.[4] Analyzing dPEGylated molecules is significantly more straightforward as they produce sharp, well-defined peaks in the mass spectrum, allowing for much higher resolution and confidence in mass determination, similar to other standard post-translational modifications.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the LC-MS analysis of PEGylated molecules.
Q: Why is my signal intensity extremely low or absent for my PEGylated analyte?
A: This is likely due to ion suppression caused by the PEG moiety or other matrix components.
-
Cause 1: Co-elution with PEG-containing species. Free PEG or other excipients in the formulation can co-elute with the analyte and compete for ionization in the ESI source, drastically reducing the analyte's signal.[6][7][11]
-
Solution 1: Improve Chromatographic Separation. Modify your liquid chromatography (LC) gradient to better separate the analyte from the bulk of the PEG-containing material. A simple change in the gradient elution can often resolve the analyte from the region of major ion suppression.[6][7]
-
Solution 2: Sample Dilution. Diluting the sample can reduce the concentration of interfering species. While this also reduces the analyte concentration, the reduction in ion suppression can sometimes lead to a net improvement in signal-to-noise.[11]
-
Solution 3: Enhance Sample Preparation. Ensure thorough sample cleanup to remove unconjugated PEG and other non-volatile salts. Use techniques like size-exclusion chromatography (SEC) or centrifugal filters with an appropriate molecular weight cutoff (MWCO) to purify the PEGylated molecule.[4][12]
Q: My mass spectrum shows a broad, unresolved "hump" instead of a clear charge state distribution. How can I resolve this?
A: This issue stems from the combination of PEG polydispersity and high charge density. The goal is to reduce the charge state of the molecule.
-
Cause 1: High Polydispersity. The mixture of different PEG chain lengths attached to the protein creates a wide mass distribution that cannot be resolved into discrete peaks.[5]
-
Cause 2: Spectral Congestion. In ESI, the PEG chain and the protein backbone both acquire charges, leading to a complex and overlapping series of charge envelopes that are difficult to deconvolute.[2][5]
-
Solution 1: Post-Column Addition of Amines. This is a powerful technique to simplify the spectrum. A solution of a tertiary amine, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), is mixed with the LC eluent just before it enters the mass spectrometer.[5][13] These agents act as "charge strippers" by forming adducts with the PEG chain, effectively neutralizing its charge. This reduces the overall charge of the molecule, shifting the charge envelope to a higher m/z range where the peaks are better resolved and easier to deconvolute.[10][13]
-
Solution 2: Optimize Mobile Phase Additives. Using additives like triethylamine (TEA) in the mobile phase can also help improve spectral quality by shifting the charge-state pattern into a more favorable mass range for the instrument.[3]
Q: How can I determine the specific site of PEGylation on my protein or peptide?
A: Site identification requires tandem mass spectrometry (MS/MS), but the PEG chain often interferes with peptide backbone fragmentation.
-
Cause 1: Fragmentation Energy. In collision-induced dissociation (CID), the fragmentation energy is often preferentially dissipated along the flexible PEG chain, leading to fragmentation of the PEG itself rather than the peptide backbone.
-
Solution 1: In-Source Fragmentation (ISF). A common and effective strategy is to use in-source fragmentation (also called in-source CID).[14][15][16] By increasing the voltage in the ion source, the PEG chain can be fragmented before the precursor ion is selected for MS/MS analysis. This leaves a small, stable PEG remnant attached to the peptide. The resulting ion, now free from the large PEG chain, can be subjected to conventional CID or other fragmentation methods (HCD, ETD) to sequence the peptide and identify the attachment site.[14][16]
-
Solution 2: Utilize Alternative Fragmentation. For PEGylated peptides, Electron Transfer Dissociation (ETD) can sometimes be advantageous as it tends to preserve modifications on side chains while cleaving the peptide backbone.
Data Summary Table
The choice of mobile phase additive can significantly impact spectral quality. While trifluoroacetic acid (TFA) provides excellent chromatography, it is a known ion suppressor in ESI-MS.[17][18] Formic acid (FA) is a more MS-friendly alternative. Post-column addition of amines is often used to overcome the challenges of PEG analysis.
Table 1: Effect of Mobile Phase Additives and Modifiers on PEGylated Molecule Analysis
| Additive/Modifier | Typical Concentration | Primary Effect | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent | Excellent chromatographic peak shape and resolution.[17] | Severe signal suppression in ESI-MS.[18] |
| Formic Acid (FA) | 0.1% | Acidifier | Good MS compatibility, less ion suppression than TFA.[17] | May result in broader chromatographic peaks compared to TFA.[17] |
| Triethylamine (TEA) | 0.2 - 1% (Post-column) | Charge-reducing agent | Reduces charge state, simplifies spectra, improves deconvolution.[3][5][10] | Requires an additional pump for post-column infusion. |
| Diethylmethylamine (DEMA) | Post-column infusion | Charge-reducing agent | Highly effective at reducing charge, allows deconvolution with standard software.[13] | Requires an additional pump for post-column infusion. |
Experimental Protocols
Protocol 1: Sample Preparation by Buffer Exchange/Desalting
This protocol is for removing unconjugated PEG, reaction byproducts, and non-volatile salts prior to LC-MS analysis.
-
Select Device: Choose a centrifugal ultrafiltration unit (e.g., Amicon Ultra) with a Molecular Weight Cut-Off (MWCO) significantly smaller than your PEGylated protein but larger than the free PEG reagent (e.g., 30K or 50K MWCO for a large protein).[4]
-
Sample Loading: Add up to 500 µL of your PEGylation reaction mixture to the filter unit.
-
First Centrifugation: Centrifuge at the manufacturer's recommended speed (e.g., 14,000 x g) for 5-10 minutes. Discard the flow-through.
-
Washing: Add 400-500 µL of a volatile buffer (e.g., 10 mM Ammonium Acetate) to the filter unit.
-
Second Centrifugation: Centrifuge again under the same conditions. Discard the flow-through.
-
Repeat Wash: Repeat steps 4 and 5 at least two more times to ensure complete buffer exchange.
-
Sample Recovery: After the final spin, recover the concentrated, cleaned sample from the top of the filter by pipetting it into a clean microcentrifuge tube. Adjust the final volume with the volatile buffer as needed for your analysis.
Protocol 2: Generic LC-MS Method with Post-Column Amine Addition
This method is a starting point for analyzing intact PEGylated proteins.
-
LC System Setup:
-
Analytical Column: C4 or C8 reversed-phase column suitable for protein analysis (e.g., 2.1 mm x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Develop a suitable gradient from ~20% B to ~80% B over 10-15 minutes.
-
-
Post-Column Infusion Setup:
-
Use a syringe pump or a second LC pump to deliver the charge-reducing agent.
-
Infusion Solution: 0.5% Triethylamine (TEA) in 50:50 Acetonitrile/Water.
-
Infusion Flow Rate: 10-20 µL/min.
-
Connect the analytical column outlet and the infusion pump outlet to a low-dead-volume T-junction.[10][13]
-
Connect the outlet of the T-junction directly to the ESI source of the mass spectrometer.[10]
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Mass Range: Set to a wide m/z range to accommodate the higher m/z values of the charge-reduced species (e.g., 1000 - 5000 m/z).
-
Source Conditions: Optimize gas temperatures and flow rates for a large protein.
-
Data Acquisition: Acquire data in profile mode for intact mass analysis.
-
-
Data Analysis: Use deconvolution software (e.g., BioConfirm, ProMass HR) to process the raw spectrum and determine the zero-charge mass distribution of the PEGylated protein.[4][5]
Visualizations
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. enovatia.com [enovatia.com]
- 5. sciex.com [sciex.com]
- 6. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring MS-PEG5-t-butyl Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of PEGylated compounds, specifically focusing on linkers like MS-PEG5-t-butyl ester and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving a PEG linker like Amino-PEG5-t-butyl ester?
A1: The most common analytical techniques to monitor these reactions are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.[1][]
Q2: Why is my PEGylated compound streaking on the TLC plate?
A2: PEGylated compounds are known to streak on silica (B1680970) gel TLC plates due to their high polarity and the multiple hydrogen bond interactions between the ethylene (B1197577) glycol units and the silica.[3][4] Using a more polar eluent system, such as adding methanol (B129727) to dichloromethane (B109758) or ethyl acetate, can help mitigate this issue.[3][5]
Q3: Can I use a UV lamp to visualize my PEGylated compound on a TLC plate?
A3: Standard PEG linkers lack a strong chromophore and are often not visible under a UV lamp.[6][7] If your starting material or product contains a UV-active group (like an NHS ester or a molecule you are conjugating), you can use UV visualization. Otherwise, you will need to use a chemical stain like phosphomolybdic acid, iodine, or a modified Dragendorff stain for visualization.[3][5]
Q4: How can I monitor the deprotection of the t-butyl ester group?
A4: The deprotection of a t-butyl ester is most effectively monitored by ¹H NMR spectroscopy and LC-MS. In ¹H NMR, the disappearance of the characteristic sharp singlet peak for the nine protons of the t-butyl group (around 1.45 ppm) indicates the progress of the reaction.[8] LC-MS can be used to observe the mass change as the t-butyl group (56 Da) is cleaved, resulting in the formation of the free carboxylic acid.
Q5: What type of HPLC column is best for analyzing PEGylated molecules?
A5: Reversed-phase columns, such as C8 or C18, are widely used for the separation of PEGylated compounds.[9][10][11][12] The choice between C8 and C18 depends on the overall hydrophobicity of the molecule. Gradient elution with mobile phases like acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA), is typically employed.[9][12]
Troubleshooting Guides
Issue 1: I am not seeing a new spot on my TLC plate for the product.
-
Question: I've been running my conjugation reaction for several hours, but the TLC plate only shows the spot for my starting material. What could be wrong?
-
Answer:
-
Staining: Ensure you are using a stain that can visualize both your starting material and the expected product. PEG compounds are often not UV active. Try a general stain like phosphomolybdic acid or an iodine chamber.[5]
-
Solvent System: Your product might be very polar and may not have moved from the baseline. Try a more polar solvent system, for example, increase the percentage of methanol in a dichloromethane/methanol mixture.[3]
-
Reaction Conditions: The reaction may not have proceeded. Confirm that your reagents are active and that the reaction conditions (solvent, temperature, pH) are appropriate for the specific conjugation chemistry. For instance, NHS esters react with primary amines at a pH of 7-9.[13]
-
Co-spotting: Your product may have a very similar Rf to your starting material. Try running the TLC in different solvent systems to achieve better separation.[5]
-
Issue 2: My LC-MS results show a complex mixture of peaks.
-
Question: I analyzed my reaction mixture by LC-MS and see multiple peaks with different masses. How do I interpret this?
-
Answer:
-
PEG Heterogeneity: Commercial PEG reagents can sometimes be polydisperse, meaning they contain a mixture of different PEG chain lengths. This will result in a series of peaks in the mass spectrum corresponding to your product with slightly different masses.[14][15]
-
Incomplete Reaction: You may be seeing peaks for your starting materials alongside your desired product.
-
Side Products: Depending on the reaction, side products may have formed. For example, hydrolysis of an activated ester can lead to the corresponding carboxylic acid.
-
Multiple Conjugation: If your target molecule has multiple reaction sites, you may have a mixture of products with one, two, or more PEG chains attached. Mass spectrometry is an excellent tool to identify the extent of PEGylation.[1][7]
-
Issue 3: The t-butyl peak in my ¹H NMR spectrum is still present after the deprotection reaction.
-
Question: I have attempted to deprotect the t-butyl ester using acidic conditions, but the singlet at ~1.45 ppm is still prominent in the NMR spectrum. What should I do?
-
Answer:
-
Incomplete Reaction: The deprotection may be slow or incomplete. Extend the reaction time or consider increasing the temperature if the protocol allows.
-
Acid Strength/Concentration: The acid used may not be strong enough or may be present in an insufficient amount. Common reagents for t-butyl ester deprotection include strong acids like trifluoroacetic acid (TFA) or zinc bromide in an appropriate solvent.[16][17] Ensure the acid has not degraded and is used in sufficient equivalents.
-
Solvent: The choice of solvent is crucial. The reaction must be performed in a solvent that allows for the desired chemical transformation. For example, TFA is often used neat or in dichloromethane (DCM).
-
Work-up: Ensure that the work-up procedure does not quench the reaction prematurely. It is best to monitor the reaction to completion before initiating the work-up.
-
Quantitative Data Summary
The following table summarizes typical analytical conditions used for monitoring reactions of PEGylated compounds. Note that these are starting points and may require optimization for your specific molecule.
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Reversed-Phase C8 or C18, 5 µm |
| Mobile Phase (Eluent) | Dichloromethane/Methanol (9:1 to 8:2 v/v) or Ethyl Acetate/Hexanes with Methanol | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA |
| Typical Rf Value | PEG compounds are polar; expect Rf < 0.5. Streaking is common.[3][4] | Retention time is dependent on the specific compound and gradient. |
| Visualization/Detection | Iodine vapor, Phosphomolybdic acid, Dragendorff stain.[3][5] | UV (if chromophore is present), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[][6][9] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC)
-
Plate Preparation: Obtain a silica gel-coated TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., DCM, Methanol). Using a capillary tube, spot a small amount onto the starting line. Also spot the starting materials as references.
-
Elution: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if applicable) and then by dipping the plate into a staining solution (e.g., phosphomolybdic acid) followed by gentle heating with a heat gun.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in Rf value often indicates the formation of a more polar product.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: Set a mass range appropriate for your starting materials and expected products (e.g., 100-2000 m/z).
-
-
Analysis: Integrate the chromatogram to determine the relative peak areas of starting material and product. Analyze the mass spectrum for each peak to confirm the molecular weights.
Protocol 3: ¹H NMR Spectroscopy for Deprotection Monitoring
-
Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure. If the reaction is in an acidic solution like TFA, it can sometimes be analyzed directly after dilution in a deuterated solvent.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the compound's solubility).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Look for the disappearance of the singlet corresponding to the t-butyl protons, which typically appears around 1.4-1.5 ppm. The integration of this peak relative to other stable peaks in the molecule can provide a quantitative measure of the reaction's progress.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for monitoring the progress of a chemical reaction involving a PEGylated compound.
Caption: A flowchart of the experimental workflow for monitoring reaction progress.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. rsc.org [rsc.org]
- 9. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 13. lcms.cz [lcms.cz]
- 14. enovatia.com [enovatia.com]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Stability and Handling of t-Butyl Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended hydrolysis of t-butyl ester protecting groups. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the t-butyl ester group?
A1: The t-butyl (tBu) ester is a widely used protecting group for carboxylic acids due to its high stability under neutral and basic conditions, as well as its resilience against many nucleophiles and reducing agents.[1][2] Its primary vulnerability is to acidic conditions, which lead to its cleavage.[1][3] The stability of the t-butyl group is crucial in multi-step syntheses, such as in Solid-Phase Peptide Synthesis (SPPS), where its orthogonality to the base-labile Fmoc group is fundamental.[4]
Q2: Under what pH conditions is the t-butyl ester group susceptible to hydrolysis?
A2: The t-butyl ester group is highly susceptible to hydrolysis under acidic conditions (pH < 4).[3] It is generally stable in neutral (pH ≈ 7) and basic (pH > 7) environments.[3][5] The rate of hydrolysis is dependent on the pH and temperature. For instance, in one study, the neutral hydrolysis pathway for t-butyl formate (B1220265) was predominant in the pH range of 5 to 7.[6]
Q3: What are the recommended long-term storage conditions for compounds containing a t-butyl ester?
A3: To ensure long-term stability, compounds with t-butyl esters should be stored in a cool, dark, and dry environment under an inert atmosphere.[7][8] Exposure to moisture should be minimized to prevent slow hydrolysis over time.[8]
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and degradation catalyzed by oxygen.[7] |
| Container | Tightly sealed amber glass bottle | Protects from light, moisture, and oxygen.[7] |
| Purity Check | Every 6 months (recommended) | Ensures the material's integrity for experimental use.[7] |
Q4: Can t-butyl esters hydrolyze in the presence of protic solvents?
A4: Yes, in the presence of an acid catalyst, protic solvents can facilitate the hydrolysis of t-butyl esters. Polar protic solvents can stabilize the carbocation intermediate formed during acid-catalyzed cleavage, thereby promoting the reaction.[9] Even in the absence of a strong acid, some polar protic solvents may have sufficient acidity to cause slow hydrolysis, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: My t-butyl ester is showing signs of hydrolysis during aqueous workup.
-
Possible Cause: The aqueous solution used in the workup is slightly acidic. Even mildly acidic conditions (pH < 5) can lead to partial hydrolysis of the t-butyl ester.
-
Solution:
-
Neutralize the Reaction Mixture: Before the aqueous workup, carefully neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic.
-
Use Brine Washes: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove water and residual acid from the organic phase.
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the contact time between the t-butyl ester and the aqueous phase.
-
Work at Low Temperatures: Conduct the workup at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis.
-
Experimental Protocol: Mild Aqueous Workup for t-Butyl Ester Containing Compounds
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (2 x 20 mL for a 50 mL reaction volume).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
Issue 2: I am observing degradation of my t-butyl ester compound during silica (B1680970) gel chromatography.
-
Possible Cause: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like t-butyl esters.
-
Solution:
-
Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base. A common method is to use a triethylamine (B128534) (Et₃N) solution.
-
Use a Buffered Mobile Phase: Add a small amount of a non-nucleophilic base, such as triethylamine or pyridine (B92270) (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Consider Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Experimental Protocol: Preparation of Neutralized Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired mobile phase.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column by running the mobile phase containing 1% triethylamine through it before loading the sample.
Issue 3: My t-butyl ester is unexpectedly cleaving during a reaction, even under non-acidic conditions.
-
Possible Cause:
-
Lewis Acid Contamination: Trace amounts of Lewis acids in reagents or from the reaction vessel can catalyze hydrolysis.
-
Elevated Temperatures: High reaction temperatures can sometimes promote the thermal cleavage of t-butyl esters, although this is less common than acid-catalyzed hydrolysis.
-
In situ Acid Generation: Some reactions may generate acidic byproducts that can cause the cleavage of the t-butyl ester.
-
-
Solution:
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from acidic impurities.
-
Add a Proton Sponge: In reactions where in situ acid generation is a concern, a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (B51100) or Proton-Sponge® (1,8-bis(dimethylamino)naphthalene), can be added to scavenge any generated protons.
-
Control Reaction Temperature: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Scrutinize the Reaction Mechanism: Carefully review the reaction mechanism to identify any potential sources of acid generation.
-
Visual Guides
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 9. Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents [art-xy.com]
Technical Support Center: Scaling Up MS-PEG5-t-butyl Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up reactions involving MS-PEG5-t-butyl ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units. One end features an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines, while the other end has a t-butyl protected carboxylic acid.[1][2] The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[3] Its primary applications are in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems where controlled, stepwise conjugation is required.[4]
Q2: What are the critical parameters to consider when scaling up the PEGylation reaction with this compound?
When scaling up, critical parameters include:
-
Molar ratio of reactants: The molar excess of the MS(PEG)n reagent over the protein or peptide affects the degree of PEGylation. This ratio often needs to be optimized for each specific molecule.[1]
-
pH of the reaction buffer: The reaction of the NHS ester with primary amines is most efficient at a pH of 7-9.[1] Maintaining a stable pH can be challenging at a larger scale, and methods like using a "PEG-pellet" have been developed to control pH fluctuations.[5]
-
Solvent selection: While aqueous buffers are common, organic solvents like DMSO can sometimes increase the degree of PEGylation and minimize hydrolysis of the PEG reagent, especially for hydrophobic molecules.[6] For large-scale operations, solvent choice is also dictated by safety, cost, and environmental impact.[7]
-
Reaction time and temperature: These parameters need to be carefully controlled and monitored. Reactions are often performed at room temperature for about an hour or at 0-5°C for several hours.[8]
-
Mixing and viscosity: As the scale of the reaction and the concentration of PEGylated material increase, so does the viscosity of the solution.[9] Ensuring efficient mixing is crucial for reaction homogeneity and to avoid localized high concentrations of reagents.
Q3: How can I monitor the progress of my large-scale PEGylation reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Size Exclusion Chromatography (SEC): SEC is effective for separating PEGylated proteins from their non-PEGylated forms due to the increase in hydrodynamic radius.[] It can provide valuable information on the extent of PEGylation at an analytical scale.[11]
-
Ion Exchange Chromatography (IEX): IEX can separate molecules based on the shielding of surface charges by the PEG chains. This is particularly useful for separating species with different degrees of PEGylation.[]
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for both qualitative and quantitative analysis of PEGylated products.[5][12] It can be used to identify the site of PEGylation and quantify the different PEGylated species in the reaction mixture.
Q4: What are the common challenges in purifying large quantities of PEGylated products?
Purification of PEGylated products at scale presents several challenges:
-
Heterogeneity of the reaction mixture: The reaction often results in a complex mixture of the desired product, unreacted starting materials, and byproducts with varying degrees of PEGylation.[]
-
Separation of closely related species: Separating mono-PEGylated from di- or multi-PEGylated forms and positional isomers can be difficult, especially at a preparative scale.[11]
-
High viscosity of the product stream: The increased viscosity of concentrated solutions of PEGylated molecules can impact the efficiency of chromatographic separations.[9]
-
Scalability of purification methods: While techniques like HPLC are effective at the lab scale, they can be costly and time-consuming to scale up.[13] Alternative methods like tangential flow filtration (ultrafiltration/diafiltration) are often more suitable for large-scale purification.[14]
Troubleshooting Guides
Issue 1: Incomplete or Low Yield of PEGylation Reaction
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | Ensure the this compound is stored under dry, inert conditions and brought to room temperature before opening to prevent moisture condensation.[2] Prepare the reagent solution immediately before use. |
| Suboptimal pH | Verify the pH of the reaction buffer is within the optimal range of 7-9. Use a robust buffer system that can handle potential pH shifts during the reaction.[1] Consider specialized techniques like the "PEG-pellet" method for better pH control in large volumes.[5] |
| Steric Hindrance | The target amine group may be sterically hindered. Consider optimizing the PEG chain length or the reaction conditions (e.g., temperature, reaction time) to overcome this.[15] |
| Insufficient Molar Excess of PEG Reagent | For dilute protein solutions, a higher molar excess of the PEG reagent may be required to drive the reaction to completion.[8] Perform small-scale optimization experiments to determine the ideal molar ratio for your specific molecule. |
| Poor Solubility of Reactants | If working with hydrophobic molecules, consider using a co-solvent like DMSO to improve solubility and reaction efficiency.[6] |
Issue 2: Incomplete Deprotection of the t-Butyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 50% TFA in dichloromethane (B109758) (DCM).[16] For resistant substrates, consider using neat TFA.[16] |
| Short Reaction Time | Extend the reaction time and monitor the progress using TLC or LC-MS until the starting material is fully consumed.[17] |
| Poor Solubility | Ensure the PEGylated compound is fully dissolved in the reaction solvent. If solubility in DCM is an issue, explore other suitable anhydrous solvents.[17] |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the access of the acid to the t-butyl ester. Longer reaction times or gentle heating might be necessary, but should be approached with caution to avoid side reactions. |
Issue 3: Formation of Side Products During Deprotection
| Potential Cause | Troubleshooting Steps |
| Alkylation by t-Butyl Cations | The cleavage of the t-butyl group generates a reactive t-butyl cation that can alkylate nucleophilic residues.[17] Add scavengers like triisopropylsilane (B1312306) (TIS) or water to the reaction mixture to quench these cations.[17][18] A common mixture is TFA/TIS/water (95:2.5:2.5).[17] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups, they may be cleaved under the deprotection conditions.[17] Consider using milder deprotection methods if possible, although this can be challenging for t-butyl esters. |
Experimental Protocols
Protocol 1: Large-Scale Amine PEGylation
This protocol provides a general framework for the large-scale PEGylation of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Anhydrous DMSO or DMF (if required for solubility)
-
Reaction vessel with efficient agitation
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
Procedure:
-
Preparation: Dissolve the protein in the reaction buffer to the desired concentration (e.g., 2-10 mg/mL). Ensure the solution is well-mixed and at the target reaction temperature (e.g., 4°C or room temperature).
-
PEG Reagent Preparation: Immediately before use, dissolve the calculated amount of this compound in the reaction buffer or a minimal amount of anhydrous DMSO/DMF. The molar excess of the PEG reagent typically ranges from 5 to 20-fold over the protein.[8]
-
Reaction: Slowly add the PEG reagent solution to the protein solution with constant, gentle agitation. Avoid vigorous stirring that could denature the protein.
-
Incubation: Incubate the reaction mixture for the predetermined time (e.g., 1-3 hours at room temperature or overnight at 4°C). Monitor the reaction progress periodically using an appropriate analytical method (e.g., SEC or LC-MS).
-
Quenching: Once the desired degree of PEGylation is achieved, quench the reaction by adding an excess of the quenching solution to react with any remaining active NHS esters.
-
Purification: Proceed immediately to the purification step to separate the PEGylated product from unreacted reagents and byproducts.
Protocol 2: Large-Scale t-Butyl Ester Deprotection
This protocol outlines a general procedure for the large-scale deprotection of the t-butyl ester group.
Materials:
-
PEGylated intermediate with a t-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane - TIS)
-
Saturated sodium bicarbonate solution (for workup if necessary)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the PEGylated intermediate in anhydrous DCM in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add the scavenger (e.g., 2.5-5% v/v TIS) followed by the slow, dropwise addition of TFA to the desired final concentration (e.g., 50% v/v).[17] Maintain the temperature at 0°C during the addition.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[17] Monitor the reaction by TLC or LC-MS until complete (typically 1-5 hours).[19]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA.[17]
-
Workup (Optional): If the product is not water-soluble and needs to be neutralized, dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[17]
Data Presentation
Table 1: Reaction Parameters for Scale-Up of Amine PEGylation
| Parameter | Lab Scale (10 mg protein) | Pilot Scale (1 g protein) | Manufacturing Scale (100 g protein) |
| Protein Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |
| This compound (molar excess) | 10x | 8x | 5-8x (optimized) |
| Reaction Buffer | 0.1 M Phosphate, pH 7.5 | 0.1 M Phosphate, pH 7.5 | 0.1 M Phosphate, pH 7.5 |
| Reaction Volume | 2 mL | 100 mL | 10 L |
| Reaction Temperature | 25°C | 25°C | 20-25°C (controlled) |
| Reaction Time | 2 hours | 2-3 hours | 2-4 hours (monitored) |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Impeller in baffled reactor |
| Typical Yield (mono-PEGylated) | 60-70% | 55-65% | >60% (optimized) |
Table 2: Comparison of Purification Techniques for PEGylated Proteins at Scale
| Technique | Principle | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Effective for removing small molecule impurities and unreacted PEG.[11] | Low capacity, large buffer consumption, not ideal for separating species with small size differences.[11] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge differences.[] | High capacity, can separate based on the degree of PEGylation.[5] | Resolution can decrease with increasing PEGylation; requires careful buffer optimization. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a useful orthogonal method to IEX.[] | Lower capacity and resolution compared to IEX for some applications.[] |
| Ultrafiltration/Diafiltration (UF/DF) | Separation based on molecular weight cutoff of a membrane.[14] | Highly scalable, cost-effective for buffer exchange and removal of small impurities.[14] | Not suitable for separating closely related PEGylated species unless there is a significant size difference. |
Mandatory Visualization
Caption: Impact of a PEGylated antagonist on a receptor tyrosine kinase signaling pathway.
This diagram illustrates how a PEGylated antagonist can inhibit a signaling pathway, such as the one initiated by a growth factor binding to its receptor on the cell surface. The bulky PEG chain provides steric hindrance, preventing the natural ligand from binding and activating the downstream cascade that typically leads to cell proliferation and survival. This is a common mechanism for PEGylated drugs in cancer therapy.[15][20]
References
- 1. lcms.cz [lcms.cz]
- 2. broadpharm.com [broadpharm.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. catsci.com [catsci.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved large-scale synthesis of PEG-peptides for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 15. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your PROTAC design and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: How does linker length fundamentally impact PROTAC efficacy?
The linker in a PROTAC molecule is not a passive spacer; it is a critical determinant of its efficacy.[1] The length of the linker dictates the spatial arrangement of the target protein and the E3 ligase within the ternary complex. An optimal linker length is essential to facilitate the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][3]
Q2: What are the consequences of a PROTAC linker that is too short?
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[4] This steric clash inhibits the formation of a stable ternary complex, thereby significantly reducing or completely abolishing the degradation of the target protein.[5]
Q3: What happens if the PROTAC linker is too long?
Conversely, a linker that is excessively long may not effectively bring the target protein and the E3 ligase into close enough proximity for efficient ubiquitination to occur.[5] While a ternary complex may still form, the increased distance and flexibility can result in a non-productive conformation where the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6] This can lead to reduced degradation efficiency.[2]
Q4: What is the "hook effect" and how does linker length relate to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][7] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[4][7] While not directly caused by linker length, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[4]
Q5: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[8] These are popular due to their synthetic tractability and the flexibility they provide, which can be advantageous for achieving a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine (B1678402) or triazole rings, which can offer better conformational control.[8]
Troubleshooting Guides
Problem 1: High binary binding but no target degradation.
This is a frequent challenge in PROTAC development and often points to issues with ternary complex formation.
| Possible Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths. Even minor changes can have a significant impact on degradation.[3] |
| Unfavorable Ternary Complex Geometry | Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.[3] |
| Poor Ternary Complex Cooperativity | Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess cooperativity.[3] |
Problem 2: Significant "hook effect" observed, limiting the therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs.
| Possible Linker-Related Cause | Troubleshooting Steps |
| Lack of Positive Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing ternary complex stability.[4] |
| High Flexibility Leading to Unproductive Binding | Experiment with more rigid linkers to pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complexes.[6] |
Quantitative Data Summary
The following tables summarize the impact of linker length on the efficacy of various PROTACs.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [6]
| PROTAC Compound | Linker Length (atoms) | % ER Degradation (at 100 µM) | IC50 in MCF7 cells (µM) |
| 11 | 9 | ~20 | >100 |
| 12 | 12 | ~60 | ~50 |
| 13 | 16 | ~80 | ~26 |
| 14 | 19 | ~40 | >100 |
| 15 | 21 | ~20 | >100 |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 in H661 cells (µM) |
| CRBN PROTAC | PEG | 0 | < 0.5 |
| CRBN PROTAC | PEG | 1-2 | > 5 |
| CRBN PROTAC | PEG | 4-5 | < 0.5 |
| VHL PROTAC | PEG | Increasing length | Potency decreased |
Table 4: Impact of Linker Length on KRAS G12C Degradation [9]
| PROTAC | Linker Length (atoms) | DC50 in NCI-H2030 cells (µM) | Dmax (%) |
| LC-1 | >6 | Inactive | - |
| LC-2 | ~6 | 0.59 ± 0.20 | ~80 |
Experimental Protocols
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
1. Immobilization:
-
Immobilize a high-purity E3 ligase or target protein onto the sensor chip surface.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
3. Ternary Complex Analysis:
-
Inject a mixture of a fixed, saturating concentration of the second protein partner and varying concentrations of the PROTAC over the sensor surface.
-
An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC to one protein in the presence and absence of the other.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a precisely matched buffer to minimize heats of dilution.
2. Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
3. Ternary Complex Titration:
-
To measure the affinity of the ternary complex, pre-saturate one of the proteins with the PROTAC and titrate this complex into the other protein solution.
4. Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
The cooperativity of ternary complex formation can be determined by comparing the binary and ternary binding affinities.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on MS-PEG5-t-butyl ester
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[2][3] Among the diverse linker types, polyethylene (B3416737) glycol (PEG) linkers are the most prevalent, utilized in over half of reported PROTACs.[1][4] This guide provides a detailed comparison of PEG linkers, with a special focus on the utility of building blocks like MS-PEG5-t-butyl ester.
The Role and Advantage of PEG Linkers
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous set of properties to PROTAC molecules.[2]
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG backbone, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the solubility of the entire molecule.[2][5]
-
Modulated Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion, the flexibility of PEG chains allows the PROTAC to adopt folded conformations. This can shield the molecule's polar surface area, creating a more compact structure that can more readily traverse the cell membrane.[2][6]
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for the formation of a stable and productive ternary complex.[7] The ability to easily synthesize PEG linkers of various lengths allows for systematic optimization of degradation efficiency.[4]
This compound: A Versatile Building Block
This compound is a PEG-based PROTAC linker building block.[8] It is not typically the final linker in the PROTAC itself, but rather a versatile reagent used in its synthesis. The key features of this molecule are:
-
PEG5 Chain: Provides a flexible, hydrophilic spacer of a defined length (five ethylene glycol units).
-
t-butyl ester: This group serves as a protecting group for a carboxylic acid. Its primary advantage is its stability to many reaction conditions and its susceptibility to cleavage under specific acidic conditions (e.g., with trifluoroacetic acid).[9][10] This allows for a modular and controlled synthesis strategy, where the carboxylic acid can be revealed at a late stage for conjugation to an amine-containing E3 ligase ligand or warhead.[10]
The use of such protected, bifunctional PEG linkers enables the rapid and efficient assembly of PROTAC libraries with diverse structures, accelerating the discovery of potent and selective degraders.[1][4]
Performance Comparison of PEG Linkers in PROTACs
The efficacy of a PROTAC is highly sensitive to the length of its linker.[11][12] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination, a phenomenon sometimes associated with the "hook effect".[3][12] The optimal length is target-dependent and must be determined empirically.
The following table summarizes data from literature, illustrating the impact of PEG linker length on PROTAC performance.
| PROTAC Target | Linker Composition/Length | Key Performance Metric (DC50) | Dmax (% Degradation) | Key Findings & Reference |
| Estrogen Receptor α (ERα) | 12-atom chain | Less Potent | Not Specified | A 16-atom linker showed significantly more potent degradation compared to the 12-atom linker, highlighting the critical nature of linker length.[7][13] |
| Estrogen Receptor α (ERα) | 16-atom chain | More Potent | Not Specified | The 16-atom linker was found to be optimal in this series for ERα degradation.[7][13] |
| BRD4 (CRBN-based) | 0 PEG units (short) | < 0.5 µM | Not Specified | Shorter and longer linkers showed better potency than intermediate lengths for CRBN-based BRD4 degraders.[1] |
| BRD4 (CRBN-based) | 1-2 PEG units (intermediate) | > 5 µM | Not Specified | Intermediate length linkers (1-2 PEG units) surprisingly showed reduced potency.[1] |
| BRD4 (CRBN-based) | 4-5 PEG units (long) | < 0.5 µM | Not Specified | Longer linkers regained potent BRD4 degradation activity.[1] |
| BTK (CRBN-based) | < 4 PEG units | Impaired Binding Affinity | Not Specified | Shorter linkers (< 4 PEG units) impaired the binding affinity for both BTK and CRBN by up to 20-fold.[1] |
| EGFR/HER2 | Standard PEG linker | Degraded both EGFR and HER2 | Not Specified | Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[1] |
| EGFR | Extended PEG linker (+1 unit) | Selective for EGFR | Not Specified | A minor change in linker length dramatically altered the selectivity profile of the PROTAC.[1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols
Objective comparison requires robust and reproducible experimental methods. Below are detailed protocols for essential assays used to evaluate PROTAC performance.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is a widely used method to quantify the reduction in target protein levels following PROTAC treatment.[14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[15]
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 18-24 hours).[16]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[12][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[14] This ensures equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[17]
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[14][15]
-
Protocol 2: HiBiT/NanoBRET Assay for Live-Cell Kinetic Degradation
This method provides real-time, quantitative measurement of protein degradation in living cells, offering kinetic data that is complementary to endpoint assays like Western Blot.[16]
-
Cell Line Generation:
-
Cell Plating and Substrate Addition:
-
Plate the engineered cells in a white, 96-well assay plate and incubate overnight.[16]
-
Prepare a 1X solution of a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) in assay medium.
-
Replace the cell culture medium with the substrate-containing medium and allow the signal to equilibrate for at least 2 hours in the incubator.[16]
-
-
PROTAC Treatment and Luminescence Reading:
-
Prepare serial dilutions of the PROTAC at a 10X concentration in assay medium.
-
Place the plate in a plate reader equipped with a luminometer and incubator (37°C, 5% CO2).
-
Add the 10X PROTAC solutions to the wells.
-
Measure luminescence at regular intervals (e.g., every 15-30 minutes) over a desired time course (e.g., 24 hours).[16]
-
-
Data Analysis:
Conclusion
The linker is a critical component in PROTAC design, and PEG-based linkers offer significant advantages in improving solubility and enabling systematic optimization of degradation efficacy. Reagents like this compound are invaluable tools for the modular synthesis of PROTAC libraries, allowing researchers to fine-tune linker length and composition. The optimal linker is always a balance of properties that must be empirically determined for each specific POI and E3 ligase pair. By employing rigorous and orthogonal experimental methods, such as Western blotting and live-cell kinetic assays, researchers can objectively compare different linker strategies and accelerate the development of potent and selective protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | PROTAC Linkers | MedChemExpress [medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: MS-PEG5-t-butyl Ester Versus Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation and the mechanism of payload release, ultimately influencing both efficacy and toxicity. This guide provides an objective comparison of a non-cleavable linker, MS-PEG5-t-butyl ester, with the major classes of cleavable linkers, supported by a summary of relevant performance data and detailed experimental protocols.
This compound represents a non-cleavable linker technology, characterized by a polyethylene (B3416737) glycol (PEG) spacer and a stable t-butyl ester group. In contrast, cleavable linkers are designed to release their payload in response to specific physiological triggers within the target cell or tumor microenvironment. The selection between these two fundamental approaches depends on the desired mechanism of action, the nature of the payload, and the biological target.
Quantitative Comparison of Linker Performance
The stability and payload release kinetics are paramount for the successful clinical translation of a bioconjugate. The following tables summarize key performance indicators for non-cleavable linkers, represented by data from similar stable thioether and PEGylated linkers, and the three primary classes of cleavable linkers. It is important to note that direct head-to-head data for this compound against all cleavable types under identical conditions is not extensively available in public literature; therefore, the data presented is representative of the linker classes.
Table 1: Linker Stability in Plasma
| Linker Type | Representative Linker | Half-life in Human Plasma (hours) | Premature Payload Release (%) | Reference |
| Non-Cleavable | Thioether (e.g., SMCC), PEGylated | > 150 | < 2% over 7 days | [1][2] |
| Cleavable | ||||
| Protease-Sensitive | Valine-Citrulline (VC) | ~100 - 150 (species dependent) | < 5% over 7 days (in human plasma) | [3][4] |
| pH-Sensitive | Hydrazone | 48 - 72 | ~6% at 24h (pH 7.4) | [1][5] |
| Glutathione-Sensitive | Disulfide | Variable (dependent on steric hindrance) | Can be significant without optimization | [][7] |
Table 2: Payload Release Characteristics
| Linker Type | Cleavage Trigger | Release Rate | Bystander Effect Potential | Reference |
| Non-Cleavable | Lysosomal degradation of the antibody | Slow | Low to None | [2][8] |
| Cleavable | ||||
| Protease-Sensitive | Lysosomal proteases (e.g., Cathepsin B) | Rapid (minutes to hours) | High | [9][10] |
| pH-Sensitive | Acidic pH of endosomes/lysosomes (pH 4.5-6.0) | Rapid (minutes at target pH) | High | [5][] |
| Glutathione-Sensitive | High intracellular glutathione (B108866) concentration | Moderate to Rapid | High | [][12] |
Mechanisms of Action and Experimental Workflows
The fundamental difference between non-cleavable and cleavable linkers lies in their payload release mechanism. This dictates the experimental approaches required for their evaluation.
A systematic evaluation of linker performance is crucial for selecting the optimal candidate for a specific therapeutic application.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Materials:
-
ADC construct
-
Human plasma (and other species as required)
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
-
Organic solvent (e.g., acetonitrile) for protein precipitation
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To measure the average drug-to-antibody ratio (DAR), capture the ADC from the plasma sample using Protein A or G affinity chromatography. Analyze the captured ADC by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker instability.
-
To quantify the free payload, precipitate plasma proteins by adding a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Calculate the percentage of payload release at each time point relative to the initial total payload concentration.
Protocol 2: In Vitro Cathepsin B Cleavage Assay (for Protease-Sensitive Linkers)
Objective: To determine the rate of payload release from a protease-sensitive linker in the presence of a target protease.
Materials:
-
ADC construct with a protease-sensitive linker (e.g., Val-Cit)
-
Purified human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified Cathepsin B in the assay buffer.
-
In a microcentrifuge tube, combine the ADC (final concentration 1 µM) with the assay buffer.
-
Initiate the reaction by adding Cathepsin B (final concentration 20 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding an excess of the cold quenching solution.[13]
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[13]
Protocol 3: In Vitro Bystander Effect Assay (Co-Culture Model)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[14]
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Cell culture medium and supplements
-
ADC construct and control antibody
-
Plate reader or high-content imaging system
Procedure:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC or a control antibody.
-
Incubate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and cell counting.
-
A reduction in the viability of the Ag- cells in the presence of the ADC (compared to the control antibody) indicates a bystander effect.[15]
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in the development of bioconjugates. Non-cleavable linkers generally offer superior plasma stability, which can translate to a better safety profile by minimizing off-target toxicity.[2] However, their reliance on complete antibody degradation for payload release may limit their efficacy and they typically do not induce a bystander effect.[8]
Cleavable linkers, on the other hand, provide a mechanism for rapid and targeted payload release, which can be highly effective and is often a prerequisite for a potent bystander effect—a crucial attribute for treating heterogeneous tumors.[16] This, however, comes with the challenge of ensuring sufficient stability in circulation to prevent premature payload release. The selection of a specific cleavable linker chemistry—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—further allows for the fine-tuning of the release profile to match the biological context of the target.
Ultimately, the optimal linker strategy is context-dependent. A thorough evaluation of stability, payload release kinetics, and in vitro and in vivo efficacy, using standardized experimental protocols, is essential for making an informed decision that will maximize the therapeutic potential of the bioconjugate.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Navigating the Nuances of Bioconjugate Design: A Comparative Analysis of MS-PEG5-t-butyl Ester Conjugate Activity
For Immediate Release
In the intricate world of targeted therapeutics, the choice of a chemical linker is a critical determinant of a bioconjugate's ultimate success. Researchers, scientists, and drug development professionals are constantly seeking linkers that not only connect a targeting moiety to a payload but also optimize the conjugate's overall performance. This guide provides an objective comparison of the activity of conjugates synthesized with MS-PEG5-t-butyl ester, a heterobifunctional PEGylated linker, against relevant alternatives, supported by experimental data and detailed protocols.
This compound is a chemical tool utilized in the construction of complex biological molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five units, which imparts increased water solubility and favorable pharmacokinetic properties to the final conjugate. The t-butyl ester group serves as a protecting group for a carboxylic acid, which, after deprotection, can be used to covalently attach the linker to a desired biological molecule.
Unveiling the Activity of this compound Conjugates: A PROTAC Case Study
To quantitatively assess the performance of a conjugate utilizing the MS-PEG5 moiety, we will examine a hypothetical PROTAC designed to degrade a target protein of interest (POI). In this scenario, the MS-PEG5 linker connects a POI-binding ligand to an E3 ligase-recruiting ligand. The primary measures of a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).
Table 1: Comparative Degradation Activity of a Hypothetical POI-Targeting PROTAC with Different Linkers
| Linker Type | Conjugate | DC50 (nM) | Dmax (%) |
| mPEG5 | PROTAC-1 | 50 | >90 |
| Alkyl Chain (C8) | PROTAC-2 | 150 | 75 |
| Rigid Piperazine | PROTAC-3 | 85 | 85 |
As illustrated in Table 1, PROTAC-1, which incorporates the mPEG5 linker, demonstrates superior degradation potency with a lower DC50 value and a higher Dmax compared to PROTACs with a simple alkyl chain or a more rigid piperazine-based linker. This suggests that the flexibility and hydrophilicity conferred by the mPEG5 chain may facilitate the optimal orientation of the PROTAC, promoting the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the standard method for quantifying the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the Experimental Workflow
To further clarify the process of validating PROTAC activity, the following diagram illustrates the key steps involved.
A Comparative Guide to PROTAC Linkers: Impact on Biological Performance
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5][] This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform rational PROTAC design.
The Critical Role of the Linker in PROTAC Efficacy
The composition, length, and rigidity of the PROTAC linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[7] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability.[5] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[5]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable.[7] Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[7]
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4][7]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[7] While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[2][7]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity, which can improve the solubility and cell permeability of PROTACs.[1][2]
Rigid Linkers
Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings.[2][5][] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.[5] However, the synthesis of PROTACs with rigid linkers can be more challenging.[5]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has been utilized to create triazole-containing linkers.[2][4] This approach offers a highly convergent and efficient way to synthesize libraries of PROTACs with varying linker lengths and compositions for rapid screening.[4]
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7]
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Cell Line | Reference |
| MZ1 | Flexible (PEG) | 12 | 15 | >95 | BRD4 | VHL | HeLa | Fused with[8] |
| Macrocyclic Analog | Rigid (Macrocycle) | - | 25 | >95 | BRD4 | VHL | HeLa | Fused with[9] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation | Cell Line | Reference |
| PROTAC 1 | Alkyl | 9 | + | MCF-7 | [10] |
| PROTAC 2 | Alkyl | 12 | ++ | MCF-7 | [10] |
| PROTAC 3 | Alkyl | 16 | +++ | MCF-7 | [10] |
| PROTAC 4 | Alkyl | 19 | ++ | MCF-7 | [10] |
| PROTAC 5 | Alkyl | 21 | + | MCF-7 | [10] |
Note: '+' indicates relative degradation, with '+++' being the most effective.
Table 3: Effect of Linker Composition on TBK1 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Cell Line | Reference |
| Compound A | Alkyl/Ether | < 12 | No degradation | - | TBK1 | VHL | - | [4][11] |
| Compound B | Alkyl/Ether | 12-29 | <1000 | >90 | TBK1 | VHL | - | [4] |
| Optimal Compound | Alkyl/Ether | 21 | 3 | 96 | TBK1 | VHL | - | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the PROTACs.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and tagged ubiquitin. Treat the transfected cells with the PROTAC of interest.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success.[7] While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[7] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[7] A systematic approach to linker design, exploring a range of lengths and compositions, is paramount for achieving potent and selective protein degradation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Influence of MS-PEG5-t-butyl Ester Linker on Cell Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic agent from administration to its intracellular target is fraught with barriers, the most formidable of which is the cell membrane. For complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of successful cell entry. This guide provides a comparative analysis of the MS-PEG5-t-butyl ester linker, examining its structural components and their theoretical effects on cell permeability in contrast to common alternative linkers.
Understanding the this compound Linker
The this compound linker is a heterobifunctional linker characterized by three key components:
-
Methanesulfonyl (Ms) group: Often used as a reactive group for conjugation, the sulfonyl group is polar.
-
Polyethylene Glycol (PEG) chain (5 units): The PEG component is hydrophilic and flexible. The length of the PEG chain is a crucial factor influencing solubility and the ability of the molecule to adopt conformations that can shield polar surface areas, a phenomenon correlated with enhanced passive diffusion.[][2][3]
-
t-butyl ester group: This bulky, hydrophobic group can protect a carboxylic acid functionality and may increase lipophilicity, which can favor membrane partitioning.[4][5]
The interplay of these components dictates the overall physicochemical properties of the linker and, consequently, the cell permeability of the entire conjugate.
Comparison with Alternative Linkers
The selection of a linker is a critical optimization step in drug development. Below is a comparison of the this compound linker with common alternatives, supported by illustrative experimental data.
Disclaimer: The following experimental data is a representative, hypothetical dataset created to illustrate the expected effects of different linkers on cell permeability based on established principles in the scientific literature. Actual results will vary depending on the specific conjugate.
Table 1: Illustrative Comparison of Linker Effects on Cell Permeability
| Linker Type | Structure | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Efflux Ratio in Caco-2 Assay | Key Characteristics & Rationale for Permeability |
| This compound | Ms-(OCH₂CH₂)₅-COOtBu | 2.5 | 1.8 | Moderate length PEG provides a balance of hydrophilicity for solubility and flexibility to potentially shield polar regions. The t-butyl ester adds lipophilicity. |
| Short-chain PEG (PEG3) | -(OCH₂CH₂)₃- | 1.8 | 2.1 | Shorter PEG chain leads to lower molecular weight but may be less effective at shielding polar surfaces, resulting in slightly lower passive permeability.[6] |
| Long-chain PEG (PEG7) | -(OCH₂CH₂)₇- | 1.5 | 2.5 | Increased PEG length enhances solubility but can also increase the polar surface area and molecular weight, potentially reducing passive permeability if not able to form a compact conformation.[6] |
| Alkyl Chain (C8) | -(CH₂)₈- | 4.2 | 1.2 | The hydrophobic nature of the alkyl chain generally enhances passive diffusion across the lipid bilayer.[][2] Reduced polarity compared to PEG linkers is a key advantage.[] |
| Rigid Linker (Piperazine-based) | e.g., incorporating a piperazine (B1678402) ring | 3.5 | 1.5 | Rigidity can pre-organize the molecule into a conformation favorable for cell permeability and can limit the exposure of polar groups.[7][8][9] |
Experimental Protocols
Accurate assessment of cell permeability is crucial for linker selection. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.
Detailed Protocol:
-
Preparation of the Artificial Membrane: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration in a donor plate.
-
Assay Setup: The donor plate is placed on top of an acceptor plate containing fresh buffer.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = ([Acceptor] x V_A) / (Area x Time x ([Donor]_initial - [Donor]_final))
Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Compound Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a non-toxic concentration.
-
Permeability Measurement (Apical to Basolateral): The compound is added to the apical (upper) side of the monolayer, and samples are taken from the basolateral (lower) side at various time points.
-
Permeability Measurement (Basolateral to Apical): To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS or another sensitive analytical method.
-
Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate of efflux transporters.
Visualizing Experimental Workflows and Theoretical Concepts
Caption: Experimental workflow for cell permeability assays.
Caption: Impact of linker properties on cell permeability.
Conclusion
The this compound linker offers a balance of properties that can be advantageous for cell permeability. Its PEG component enhances solubility and provides flexibility, while the t-butyl ester group contributes to lipophilicity. However, the optimal linker is highly dependent on the specific molecular context of the conjugate. As illustrated, alternatives such as purely alkyl linkers may offer superior passive diffusion due to their increased hydrophobicity, while rigid linkers can enforce conformations that are favorable for membrane traversal. A thorough evaluation using assays like PAMPA and Caco-2 is essential for the rational design and selection of a linker that will ultimately determine the in-cell efficacy of a therapeutic agent.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
The Hydrophilicity Tightrope: A Comparative Guide to PROTAC Linker Design
The choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, profoundly influencing its permeability, solubility, and ultimately, its degradation efficacy. This guide provides a comparative analysis of hydrophilic versus hydrophobic linkers, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.
The linker, though often considered a simple tether, plays a multifaceted role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] Its chemical composition, particularly its hydrophilicity, dictates the physicochemical properties of the entire PROTAC molecule, creating a delicate balance that must be optimized for effective protein degradation.[3][4]
At a Glance: Hydrophilic vs. Hydrophobic Linkers
| Feature | Hydrophilic Linkers (e.g., PEG) | Hydrophobic Linkers (e.g., Alkyl Chains) |
| Primary Advantage | Improved aqueous solubility and favorable pharmacokinetic profiles.[5][6] | Enhanced cell membrane permeability through passive diffusion.[] |
| Mechanism of Solubility | Ether oxygens act as hydrogen bond acceptors, improving interactions with water.[5] | Relies on an imbalance in hydrophobic surface area and smaller polar handles.[] |
| Impact on Permeability | Can sometimes hinder passive diffusion, but flexible nature may allow for folded, less polar conformations to traverse the cell membrane.[5][8] | Generally leads to better performance in parallel artificial membrane permeability assays (PAMPA).[] |
| Conformational Behavior | Can adopt similar conformations in both polar and nonpolar environments.[8] | May adopt extended, polar conformations in nonpolar media (hindering permeability) and folded conformations in aqueous media.[8] |
| Synthetic Accessibility | Readily available and synthetically versatile.[3][9] | Synthetically straightforward and economical.[] |
| Metabolic Stability | Can be susceptible to peroxide-mediated chain cleavage.[] | Generally more metabolically inert.[] |
Quantitative Analysis: The Impact of Linker Composition
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of Linker Composition on Physicochemical Properties and Permeability
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Reference |
| PROTAC 1 | Alkyl | ~950 | 5.2 | 150 | < 0.1 | [8] |
| PROTAC 2 | PEG | ~980 | 4.8 | 160 | 2.5 | [8] |
| MZ1 | PEG | 877 | 3.1 | 213 | 0.006 | [10] |
| AT1 | Alkyl/Aromatic | 833 | 4.5 | 185 | 0.03 | [10] |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Impact of Linker Composition on Degradation Potency
| PROTAC | Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Compound A | BRD4 | CRBN | Alkyl Chain | 50 | >90 | 22Rv1 | [3] |
| Compound B | BRD4 | CRBN | PEG Chain | 25 | >95 | 22Rv1 | [3] |
| BTK Degrader 1 | BTK | CRBN | 4-PEG | 10 | ~90 | Ramos | [3] |
| BTK Degrader 2 | BTK | CRBN | 8-PEG | 40 | ~80 | Ramos | [3] |
DC₅₀, concentration for 50% degradation; Dₘₐₓ, maximum degradation.
Visualizing the Process: Diagrams and Workflows
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PROTAC performance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay assesses the passive diffusion of a compound across an artificial lipid-infused membrane, providing a measure of its cell permeability.[11]
Protocol:
-
Preparation of the Donor Plate: A stock solution of the PROTAC is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer to the final desired concentration. This solution is added to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution.
-
Assembly of the PAMPA Sandwich: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The donor plate is then placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]equilibrium) Where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C]a is the concentration in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
NanoBRET™ Ternary Complex Assay in Live Cells
Principle: This assay measures the proximity of two proteins within a live cell, enabling the detection and characterization of PROTAC-induced ternary complex formation.[12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® protein (acceptor).[13]
Protocol:
-
Cell Preparation: Cells are co-transfected with plasmids encoding for the NanoLuc® fusion protein (e.g., E3 ligase) and the HaloTag® fusion protein (e.g., target protein).
-
Ligand Labeling: The transfected cells are treated with the HaloTag® NanoBRET™ 618 Ligand, which specifically and covalently binds to the HaloTag® protein.[13]
-
PROTAC Treatment: A dilution series of the PROTAC is added to the cells.
-
Substrate Addition and Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added to the cells, and the donor (460 nm) and acceptor (618 nm) emission signals are immediately measured using a luminometer.[13]
-
Data Analysis: The NanoBRET™ ratio (acceptor signal / donor signal) is calculated. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[13]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that allows for the real-time monitoring of the binding kinetics (association and dissociation rates) of binary and ternary complex formation.[13]
Protocol:
-
Immobilization: The E3 ligase is immobilized on the surface of an SPR sensor chip.[13]
-
Binary Interaction Analysis: A series of concentrations of the PROTAC are flowed over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd, and KDbinary).[13]
-
Ternary Interaction Analysis: A series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC are flowed over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation (KDternary).[13]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[13]
Conclusion
The rational design of PROTAC linkers is a pivotal step in the development of effective protein degraders. While hydrophilic linkers, such as PEG chains, can enhance solubility and improve pharmacokinetic properties, hydrophobic linkers, like alkyl chains, often lead to superior cell permeability.[5][] The optimal linker is not a one-size-fits-all solution but rather a carefully tailored component that balances these competing properties to achieve maximal degradation of the target protein. A systematic approach, combining computational modeling with the robust experimental methodologies outlined in this guide, is essential for navigating the complexities of linker design and unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Linker Chemistry: MS-PEG5-t-butyl ester vs. Amide-PEG5-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. This guide provides an in-depth comparison of two heterobifunctional PEG5 linkers: MS-PEG5-t-butyl ester (Mesyl-PEG5-t-butyl ester) and amide-PEG5-t-butyl ester. This comparison is based on the fundamental principles of their reactive functional groups, as direct head-to-head experimental data for these specific molecules is not extensively available in the public domain.
Introduction to the Linkers
Both this compound and amide-PEG5-t-butyl ester are built upon a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units. The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1] The t-butyl ester group at one end serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications.[2] The key difference lies in the reactive group at the other end of the PEG chain: a methanesulfonyl (mesyl) group in this compound and an amide group (or more accurately, a primary amine that forms an amide bond) in the case of amide-PEG5-t-butyl ester.
Chemical Properties and Structure
The choice between these linkers begins with an understanding of their fundamental chemical properties.
| Property | This compound | Amide-PEG5-t-butyl ester (formed from Amino-PEG5-t-butyl ester) |
| Synonyms | Mesyl-PEG5-t-butyl ester | - |
| Molecular Formula | C18H37NO9S | C17H35NO7 (for the amine precursor) |
| Molecular Weight | 443.55 g/mol | 365.46 g/mol (for the amine precursor)[3] |
| Reactive Group | Methanesulfonyl (Mesyl) Ester | Amine (for amide bond formation) |
| Protected Group | t-butyl ester | t-butyl ester |
| Reactivity | Electrophile: Mesyl is a good leaving group for nucleophilic substitution. | Nucleophile: The primary amine reacts with electrophiles like activated esters. |
| Storage Conditions | Typically stored at -20°C to prevent degradation.[3] | Typically stored at -20°C.[3] |
Reactivity and Performance in Bioconjugation
The distinct reactive groups of these two linkers dictate their application in bioconjugation and the nature of the resulting covalent bond.
This compound: The Electrophilic Partner
The mesyl group is a well-known and effective leaving group in nucleophilic substitution reactions. This makes this compound a suitable reagent for reacting with nucleophilic functional groups on biomolecules, such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues or the N-terminus).
Key Performance Characteristics:
-
Reaction Mechanism: The primary reaction is a nucleophilic substitution (SN2) where a nucleophile on the biomolecule attacks the carbon adjacent to the mesyl group, displacing the mesylate anion.
-
Selectivity: The reactivity can be tuned by controlling the pH. At physiological pH, thiols are generally more nucleophilic than amines and can be selectively targeted.
-
Stability of Linkage: The resulting thioether or amine bond is generally stable. However, the stability of the mesyl group itself in aqueous buffers can be a concern, as it is susceptible to hydrolysis.[4][5] This can lead to the inactivation of the linker before it has a chance to react with the target biomolecule. The rate of hydrolysis is pH-dependent.[4][5]
Amide-PEG5-t-butyl ester: The Nucleophilic Partner
An amide-PEG5-t-butyl ester is typically formed by reacting an amino-PEG5-t-butyl ester with an activated carboxylic acid (e.g., an NHS ester) on the target molecule. The primary amine of the PEG linker acts as a nucleophile.
Key Performance Characteristics:
-
Reaction Mechanism: The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated ester, leading to the formation of a stable amide bond.
-
Selectivity: The reaction is highly specific for primary amines. The rate of reaction is pH-dependent, with optimal conditions typically between pH 7 and 9.[6]
-
Stability of Linkage: The resulting amide bond is exceptionally stable under physiological conditions and resistant to enzymatic and chemical degradation.[7][8] This high stability is a significant advantage for applications requiring a long in vivo half-life.[7]
Experimental Protocols
Detailed experimental protocols should be optimized for each specific application. However, the following provides a general overview of the conjugation workflows for each linker.
Experimental Protocol: Conjugation of a Protein with this compound
This protocol describes a general procedure for the conjugation of a protein with available thiol groups to this compound.
Materials:
-
Protein with accessible thiol groups (e.g., a cysteine-containing antibody fragment)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Quenching Reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a molar excess of 10-50 fold. The optimal ratio will need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
Quenching: Add the quenching reagent in excess to react with any unreacted this compound.
-
Purification: Purify the conjugate from unreacted protein, excess linker, and byproducts using size-exclusion chromatography or another suitable method.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation.[9]
Experimental Protocol: Formation of an Amide-Linked Conjugate using Amino-PEG5-t-butyl ester
This protocol outlines the conjugation of a protein containing an activated ester (e.g., an NHS ester) with Amino-PEG5-t-butyl ester.
Materials:
-
Protein with an activated ester functional group
-
Amino-PEG5-t-butyl ester
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: The protein should be in a buffer that is free of primary amines (e.g., Tris).
-
Linker Preparation: Dissolve the Amino-PEG5-t-butyl ester in the reaction buffer.
-
Conjugation Reaction: Add the Amino-PEG5-t-butyl ester solution to the activated protein solution. A molar excess of the PEG linker may be required.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the conjugate to remove unreacted components.
-
Characterization: Analyze the conjugate to confirm successful PEGylation and determine the degree of labeling.[9]
Visualization of Workflows and Signaling Pathways
Logical Workflow for Linker Selection
Caption: A decision-making workflow for selecting between this compound and Amide-PEG5-t-butyl ester.
PROTAC Signaling Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation, where a PEG5 linker plays a crucial role.
Summary and Conclusion
The choice between this compound and amide-PEG5-t-butyl ester is a strategic decision that hinges on the specific requirements of the final conjugate.
| Feature | This compound | Amide-PEG5-t-butyl ester |
| Primary Application | Conjugation to nucleophiles (thiols, amines). | Conjugation to activated electrophiles (e.g., NHS esters). |
| Key Advantage | Good reactivity with common biological functional groups. | Forms a highly stable amide bond. |
| Key Disadvantage | The mesyl group has potential for hydrolysis in aqueous buffers. | Requires pre-activation of the conjugation partner. |
| Bond Stability | Thioether or amine bond is stable. | Amide bond is exceptionally stable.[7][8] |
| Ideal Use Case | Situations where moderate stability is acceptable and direct reaction with native nucleophiles is desired. | Applications requiring high in vivo stability, such as long-circulating ADCs.[7] |
Ultimately, the optimal choice will depend on a thorough evaluation of the target molecule, the desired pharmacokinetic profile, and the overall therapeutic strategy. Researchers are encouraged to perform small-scale pilot experiments to determine the most suitable linker for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG5-t-butyl ester = 95 1446282-18-3 [sigmaaldrich.com]
- 4. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Stability Assays for PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute in the development of bioconjugates, such as antibody-drug conjugates (ADCs), as it directly influences efficacy, safety, and pharmacokinetic profiles.[1] Polyethylene glycol (PEG) linkers are frequently used to improve the solubility, stability, and circulation half-life of therapeutics.[2][3] Evaluating the in vitro stability of these linkers is a crucial step to ensure that the conjugate remains intact in systemic circulation and releases its payload only at the target site.[3] This guide provides a comparative analysis of common in vitro stability assays for PEG linkers, complete with experimental data, detailed protocols, and workflow visualizations.
Data Presentation: Comparative Stability of PEG Linkers
The stability of a PEG linker is highly dependent on its chemical structure, length, and the specific conditions of the biological environment.[2][4] The following table summarizes quantitative data from various studies, highlighting the performance of different PEG linkers in key in vitro stability assays.
| Linker Type / Conjugate | Assay Type | Matrix / Conditions | Time Point | % Intact / Stability Metric | Key Findings |
| PEGylated Peptides (A20FMDV2 Analogues) | Serum Stability | 25% Rat Serum | 24 h | ~60% (PEG₅) | In rat serum, stability gradually increased with PEG length, with PEG₂₀ being the most stable.[4] |
| 24 h | ~90% (PEG₂₀) | The type of chemical handle (acetyl vs. propionyl) had no significant effect on stability in rat serum.[4] | |||
| Plasma Stability | Human Plasma | 24 h | ~80% (PEG₅, acetyl handle) | In human plasma, shorter PEG linkers (PEG₂ and PEG₅) showed greater stability than longer ones.[4] | |
| 24 h | ~65% (PEG₅, propionyl handle) | The chemical handle significantly impacted stability in human plasma, with acetyl being more stable than propionyl.[4] | |||
| Protease-Cleavable Linkers (Paclitaxel Conjugates) | Enzymatic Stability | Cathepsin B | 30 min | Fastest Cleavage (GPLG) | The GPLG linker showed the most rapid cleavage by Cathepsin B compared to GFLG, VCit, and VA linkers.[5][6] |
| Plasma Stability | Human & Rat Plasma | - | Higher Stability (GPLG) | The GPLG linker demonstrated superior stability in both human and rat plasma compared to the other tested linkers.[5][6] | |
| Buffer Stability | pH 5.4 | - | Higher Stability (GPLG) | GPLG was also the most stable linker under acidic conditions representative of the lysosomal environment.[5][6] | |
| ADC Linkers | Plasma Stability | Mouse Plasma | - | Stable | The OHPAS linker, a di-aryl sulfate (B86663) structure, showed stability in in vitro mouse plasma assays.[7] |
| PEG-based Hydrogels | Hydrolytic Stability | PBS, pH 7.4, 37°C | >20 days | Slow Degradation | Hydrogels with ester bonds degrade slowly under physiological conditions.[8][9] |
| < 2 days to > 3 months | Tunable Degradation | Hydrolytic degradation rates can be tuned by adjusting crosslinker functionality and blending slow- and fast-degrading macromers.[10] |
Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing linker stability. Below are methodologies for key in vitro assays.
Plasma/Serum Stability Assay
This assay evaluates the stability of the PEG linker within a complex biological matrix, simulating its behavior in systemic circulation.
Objective: To quantify the degradation of a PEG-linked conjugate and/or the release of free payload over time in plasma or serum.[1][4]
Materials:
-
PEGylated conjugate of interest
-
Human or rat plasma/serum (e.g., 25% in buffer)[4]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Incubator or water bath at 37°C
-
Analytical instruments: HPLC or LC-MS/MS[1]
Procedure:
-
Sample Preparation: Dissolve the PEGylated conjugate in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).[4]
-
Incubation: Add the conjugate solution to the plasma or serum matrix to achieve the desired final concentration. Incubate the mixture at 37°C.[11]
-
Time Points: Withdraw aliquots of the mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching & Protein Precipitation: Immediately stop the reaction by adding cold protein precipitation solution to the aliquots. This also separates the plasma proteins from the analyte.[1]
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it using a validated HPLC or LC-MS/MS method to quantify the remaining intact conjugate and any released payload or degradation products.[1][7]
-
Data Analysis: Plot the percentage of the intact conjugate remaining versus time to determine its half-life (t₁/₂) in plasma.
Enzymatic Stability Assay
This assay assesses the susceptibility of a PEG linker to cleavage by specific enzymes that may be present in target cells (e.g., lysosomes).
Objective: To determine the rate of enzymatic cleavage of a linker designed to be labile under specific enzymatic conditions (e.g., by Cathepsin B).[5]
Materials:
-
PEGylated conjugate with an enzyme-cleavable linker
-
Specific enzyme (e.g., recombinant human Cathepsin B)
-
Assay buffer (e.g., buffer at pH 5.4 for lysosomal enzymes)[5]
-
Incubator at 37°C
-
Quenching solution (e.g., acidic solution)
-
Analytical instruments: UHPLC-Orbitrap or other high-resolution mass spectrometer[5]
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme in the assay buffer as required for activation.
-
Reaction Initiation: Add the PEGylated conjugate to the activated enzyme solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS to identify and quantify the cleavage products and the remaining intact conjugate.[5]
-
Data Analysis: Determine the cleavage kinetics by plotting the formation of the cleavage product or the disappearance of the substrate over time.[5]
Hydrolytic Stability (Buffer) Assay
This assay evaluates the intrinsic chemical stability of the linker against hydrolysis at different pH values, representing various physiological environments (e.g., blood pH 7.4, endosome pH ~6.0, lysosome pH ~4.5-5.5).[10][11]
Objective: To assess the rate of hydrolytic degradation of the PEG linker across a range of pH conditions.
Materials:
-
PEGylated conjugate
-
A series of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Incubator or water bath at 37°C[10]
-
Analytical instruments: HPLC or LC-MS
Procedure:
-
Sample Preparation: Prepare solutions of the PEGylated conjugate in each of the different pH buffers.
-
Incubation: Incubate the solutions at a controlled temperature, typically 37°C.[11]
-
Time Points: At predetermined time intervals, withdraw samples from each buffer solution.
-
Sample Quenching (if necessary): Dilute samples with a mobile phase or a buffer that stops further degradation (e.g., acetate (B1210297) buffer at pH 4) before analysis.[11]
-
Analysis: Analyze the samples using HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: For each pH condition, plot the percentage of intact conjugate against time. The degradation often follows pseudo-first-order kinetics, from which a degradation rate constant (k) and half-life can be calculated.[11]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key workflows and concepts.
Caption: General workflow for in vitro PEG linker stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to MS-PEG5-t-butyl Ester and Longer PEG Chain Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of a shorter, discrete PEG linker, MS-PEG5-t-butyl ester, with its longer-chain counterparts, supported by experimental data and detailed methodologies to inform rational drug design.
This compound is a heterobifunctional linker featuring five ethylene (B1197577) glycol units, a methoxy-protected terminus, and a t-butyl ester protected carboxylic acid. This defined, shorter-chain linker offers distinct advantages in certain applications compared to longer, more heterogeneous PEG chains. The choice between a short and a long PEG linker represents a critical optimization step, balancing physicochemical properties with biological activity.
The Influence of PEG Linker Length on Bioconjugate Performance
The length of the PEG chain connecting a targeting moiety to a payload can profoundly impact the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.
Shorter PEG Linkers (e.g., PEG5):
-
Enhanced Stability: Shorter linkers can lead to more stable conjugates by better anchoring the payload within the protective environment of the antibody or protein.[1]
-
Reduced Steric Hindrance at the Target: A compact linker may be advantageous when the binding epitope is sterically hindered.
-
Potentially Higher In Vitro Potency: In some cases, shorter linkers have been associated with higher in vitro cytotoxicity in ADCs.
Longer PEG Linkers (e.g., PEG8, PEG12, PEG24 and longer):
-
Improved Solubility: The hydrophilic nature of longer PEG chains can significantly enhance the aqueous solubility of hydrophobic payloads, mitigating aggregation issues, especially at high drug-to-antibody ratios (DARs).[2][3]
-
Enhanced Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[4][5] This extended circulation time can result in greater accumulation of the drug at the tumor site.[3]
-
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the targeting protein from the immune system, potentially reducing the immunogenicity of the conjugate.[5]
Quantitative Comparison of PEG Linker Length in ADCs
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics of ADCs. It is important to note that this data is compiled from different studies using various antibodies, payloads, and experimental models.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [4]
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Miniaturized ADCs [6][7]
| Conjugate | PEG Insertion | In Vitro Cytotoxicity Reduction (fold) | Half-Life Extension (fold) |
| ZHER2-SMCC-MMAE (HM) | None | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22 | 11.2 |
Quantitative Comparison of PEG Linker Length in PROTACs
In PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[8]
Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency [9][10]
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) |
| SMARCA2 | Alkyl | >1000 | <20 |
| SMARCA2 | PEG2 | 500 | 55 |
| SMARCA2 | PEG4 | 250 | 70 |
| TBK1 | < 12 atoms (Alkyl/Ether) | No degradation | - |
| TBK1 | 21 atoms (Alkyl/Ether) | 3 | 96 |
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action for ADCs and PROTACs, as well as a typical experimental workflow.
Figure 1. Mechanism of action for an Antibody-Drug Conjugate (ADC) with a PEG linker.
Figure 2. PROTAC-mediated protein degradation pathway.
Figure 3. A typical experimental workflow for comparing bioconjugates with different PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and interpretation of results. The following are representative protocols for key experiments.
Protocol 1: Synthesis and Characterization of an ADC with Varied PEG Linkers[2]
-
Antibody Reduction:
-
A monoclonal antibody in a suitable buffer (e.g., PBS) is partially reduced to expose free sulfhydryl groups on interchain cysteines.
-
A reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added at a specific molar excess and incubated at 37°C for 2 hours.
-
-
Drug-Linker Preparation:
-
The PEGylated linker-payload is synthesized separately. For example, a maleimide-functionalized PEG linker (with varying lengths such as 5, 8, 12, or 24 units) is conjugated to the cytotoxic payload.
-
-
Conjugation:
-
The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the covalent bond formation between the maleimide (B117702) group of the linker and the sulfhydryl groups of the antibody.
-
-
Purification:
-
The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
Protocol 2: In Vitro Cytotoxicity Assay for ADCs[2]
-
Cell Culture:
-
Cancer cell lines overexpressing the target antigen are cultured in appropriate media.
-
-
Treatment:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
-
Incubation:
-
The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Cell viability is measured using a suitable assay, such as the MTS assay.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Protocol 3: Western Blotting for PROTAC-Mediated Protein Degradation[11]
-
Cell Culture and Treatment:
-
Cells are plated to achieve 70-80% confluency and treated with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is incubated with a primary antibody specific for the protein of interest, followed by a secondary antibody. A loading control (e.g., GAPDH) is also probed.
-
-
Data Analysis:
-
The protein bands are visualized and quantified. The percentage of protein degradation is calculated relative to the vehicle control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curve.
-
Protocol 4: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)[12]
-
Immobilization:
-
The target protein or the E3 ligase is immobilized on an SPR sensor chip.
-
-
Binary Binding:
-
The PROTAC is injected at various concentrations to measure the binary binding affinity.
-
-
Ternary Complex Formation:
-
To assess ternary complex formation, the second protein partner is injected in the presence of a saturating concentration of the PROTAC.
-
-
Data Analysis:
-
Sensorgrams are analyzed to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex, which can reveal binding cooperativity.
-
Conclusion
The choice between a short PEG linker like this compound and a longer PEG chain is a critical decision in the design of bioconjugates. Shorter linkers may offer advantages in terms of stability and in some cases, in vitro potency. Conversely, longer PEG linkers are generally superior for enhancing solubility and extending the pharmacokinetic half-life, which often translates to improved in vivo efficacy. The optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody-payload or PROTAC-target-E3 ligase system. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different PEG linker lengths to enable the rational design of more effective and safer biotherapeutics.
References
- 1. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Critical Role of Negative Controls in PROTAC Research: A Comparative Guide Using MS-PEG5-t-butyl Ester
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is paramount in the validation of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of a hypothetical active PROTAC, "PROTAC-X," which utilizes an MS-PEG5-t-butyl ester linker, against its essential negative controls. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this guide aims to equip researchers with the necessary tools to rigorously validate their own PROTAC candidates.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, solubility, and cell permeability of the PROTAC.[2] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[2][3]
To ensure that the observed degradation of the target protein is a direct result of the PROTAC's intended mechanism—the formation of a ternary complex between the POI and the E3 ligase—and not due to off-target effects, it is crucial to employ appropriate negative controls.[] This guide focuses on two primary types of inactive controls: one deficient in E3 ligase binding and another unable to bind the target protein.
Designing a Hypothetical PROTAC and its Negative Controls
For the purpose of this guide, we have designed a hypothetical PROTAC, "PROTAC-X," targeting the well-characterized protein BRD4, a key epigenetic reader implicated in cancer. PROTAC-X utilizes the potent BRD4 inhibitor JQ1 as its POI-binding ligand and a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. These two components are connected by an this compound linker.
PROTAC-X (Active Degrader): JQ1 - this compound - VHL Ligand
To validate the activity of PROTAC-X, two key negative controls are proposed:
-
PROTAC-X-NC-VHL (E3 Ligase Binding-Deficient Control): This control is structurally identical to PROTAC-X, but contains a stereoisomer of the VHL ligand that is known to abolish its binding to the VHL E3 ligase. This is a common strategy to create an inactive control.[]
-
PROTAC-X-NC-JQ1 (POI Binding-Deficient Control): This control retains the active VHL ligand and the this compound linker, but incorporates a modified JQ1 moiety that has significantly reduced affinity for BRD4.
The following diagram illustrates the logical relationship between the active PROTAC and its negative controls.
References
A Comparative Guide to the Pharmacokinetics of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone in drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides an objective comparison of the pharmacokinetic profiles of different classes of PEGylated compounds, supported by experimental data, to aid researchers in the selection and design of next-generation drug delivery systems.
Impact of PEGylation on Pharmacokinetics: An Overview
PEGylation fundamentally alters the pharmacokinetic behavior of molecules by increasing their hydrodynamic size. This modification leads to several key changes:
-
Reduced Renal Clearance: The increased size of PEGylated compounds limits their glomerular filtration, thereby decreasing their rate of elimination by the kidneys.[1][2]
-
Prolonged Plasma Half-Life: By evading renal clearance and reducing uptake by the reticuloendothelial system (RES), PEGylation significantly extends the circulation time of drugs in the bloodstream.[3]
-
Altered Volume of Distribution: PEGylation can either increase or decrease the volume of distribution depending on the parent molecule and the PEG characteristics, influencing its tissue penetration.[1]
-
Reduced Immunogenicity: The hydrophilic shield provided by the PEG chains can mask the therapeutic molecule from the immune system, reducing its immunogenicity and the potential for adverse reactions.
Comparative Pharmacokinetic Parameters of PEGylated Compounds
The following tables summarize key pharmacokinetic parameters for representative PEGylated compounds from different classes. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, patient populations, and analytical methods.
Table 1: Pharmacokinetic Parameters of PEGylated Proteins
| Compound | Parent Molecule | PEG Size (kDa) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings & Citations |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (branched) | ~50-80 | Reduced >100-fold vs. IFN | Restricted | Branched PEG structure leads to a significantly longer half-life and more sustained serum concentrations compared to linear PEG.[1][4] |
| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 (linear) | ~4.6 (absorption) | Reduced ~10-fold vs. IFN | ~30% lower than IFN | Linear PEG results in a shorter half-life compared to the branched PEG of peginterferon alfa-2a.[1] |
| Pegfilgrastim (Neulasta®) | Filgrastim (G-CSF) | 20 | ~15-80 | Neutrophil-mediated | - | Clearance is self-regulating and dependent on the neutrophil count, leading to a prolonged effect during neutropenia.[2][5] |
Table 2: Pharmacokinetic Parameters of PEGylated Liposomes
| Compound | Encapsulated Drug | PEG Size (kDa) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings & Citations |
| PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®) | Doxorubicin | 2 | ~30-90 | Drastically reduced | Significantly reduced | Encapsulation in PEGylated liposomes leads to a dramatic increase in circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3] |
| Non-PEGylated Liposomal Doxorubicin | Doxorubicin | - | Shorter than PEGylated form | Higher than PEGylated form | Larger than PEGylated form | While an improvement over free doxorubicin, non-PEGylated liposomes are cleared more rapidly by the RES.[6] |
Experimental Protocols for Pharmacokinetic Assessment
Accurate determination of the pharmacokinetic profiles of PEGylated compounds is crucial for their development. Below are generalized methodologies for key experiments.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
Objective: To determine the plasma concentration-time profile, half-life, clearance, and volume of distribution of a PEGylated compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5-6 per group).
-
Drug Administration: A single intravenous (IV) bolus injection of the PEGylated compound and a non-PEGylated control at a defined dose.
-
Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) are collected from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PEGylated compound in plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for proteins or high-performance liquid chromatography (HPLC) for small molecules.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.
Bioanalytical Method: Quantification by HPLC
Objective: To accurately measure the concentration of a PEGylated small molecule in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples. The SPE cartridge is conditioned, the sample is loaded, washed, and the analyte is eluted with an appropriate solvent.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a UV or mass spectrometric (MS) detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-50 µL.
-
-
Detection:
-
UV Detection: If the drug has a chromophore, detection is performed at its maximum absorbance wavelength.
-
Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, tandem mass spectrometry is used to monitor specific parent-daughter ion transitions of the analyte and an internal standard.
-
-
Quantification: A calibration curve is generated by spiking known concentrations of the drug into blank plasma. The concentration of the drug in the study samples is determined by interpolating their peak areas or peak area ratios (analyte/internal standard) against the calibration curve.
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.[7][8][9][10]
Visualizing the Mechanisms
Experimental Workflow for Pharmacokinetic Studies
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Cellular Uptake and Intracellular Trafficking of PEGylated Nanoparticles
Caption: Cellular uptake pathway of PEGylated nanoparticles.
Relationship Between PEG Characteristics and Pharmacokinetic Outcomes
Caption: Influence of PEG properties on pharmacokinetics.
References
- 1. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. capa.org.tw [capa.org.tw]
- 9. ema.europa.eu [ema.europa.eu]
- 10. niaid.nih.gov [niaid.nih.gov]
A Comparative Guide to the Applications of MS-PEG5-t-butyl Ester Derivatives in Biopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
MS-PEG5-t-butyl ester and its functionalized derivatives are heterobifunctional linkers playing a pivotal role in modern drug development and bioconjugation. These molecules feature a reactive functional group at one terminus, a five-unit polyethylene (B3416737) glycol (PEG5) chain, and a t-butyl ester-protected carboxylic acid at the other end. The PEG5 spacer is critical for enhancing the solubility and flexibility of the resulting conjugates, while the t-butyl ester provides a chemically stable protecting group that can be selectively removed under acidic conditions to reveal a carboxylic acid for further modification. This guide provides a comparative overview of the key applications of these linkers, supported by experimental data and detailed protocols.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The linker is a crucial component, connecting a target-binding ligand to an E3 ligase-recruiting moiety. The length and composition of this linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation.
Comparative Performance of PEG5 Linker in PROTACs
Recent studies have highlighted the importance of linker length in PROTAC efficacy. A derivative of this compound was utilized in the development of PROTACs targeting soluble epoxide hydrolase (sEH), a promising target for inflammation-related diseases. The performance of a PROTAC containing a PEG5 linker (21e) was compared to analogues with different linker lengths.
| Compound ID | Linker | Maximum Degradation (Dmax) | Target Protein | Cell Line |
| 21e | PEG5 | ~35% [1][] | sEH | HeLa |
| 21f | PEG6 | ~20%[1] | sEH | HeLa |
| 21a-d | PEG1-4 | No significant degradation | sEH | HeLa |
Table 1: Comparison of degradation efficacy of sEH-targeting PROTACs with varying PEG linker lengths.
The data indicates that the PEG5 linker was optimal in this specific PROTAC series, inducing a more significant degradation of the target protein compared to both shorter and longer PEG chains. This underscores the necessity of fine-tuning the linker length for each specific target and E3 ligase pair to achieve maximal degradation.
Experimental Protocol: Cellular sEH Degradation Assay (HiBiT Assay)
This protocol is based on the methodology described for evaluating sEH PROTACs.[1]
-
Cell Culture: A stable HeLa cell line expressing sEH fused to a HiBiT tag (HeLasEH-HiBiT) is used. Cells are seeded in 384-well plates at a density of 2000 cells per well.
-
Compound Treatment: The following day, cells are treated with the PROTAC compounds at various concentrations (e.g., from 0.001 µM to 3 µM) or with a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Cells are incubated with the compounds for different time intervals (e.g., 1, 3, 18, and 24 hours).
-
Cell Lysis and Luminescence Detection: After incubation, the cells are lysed, and a lytic substrate and LgBit protein (Promega Corporation) are added.
-
Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of remaining sEH-HiBiT protein. The Dmax (maximum degradation) and DC50 (concentration for 50% of maximal degradation) values are calculated by plotting the relative luminescence units against the compound concentration.
PROTAC Synthesis and Mechanism of Action Workflow
Caption: Workflow for PROTAC synthesis using a PEG5 linker and subsequent evaluation of its degradation efficiency.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload inside the target cancer cells. PEG linkers are increasingly used in ADC development to improve their physicochemical properties.
Comparative Advantages of PEG5 Linkers in ADCs
| Property | Traditional Hydrophobic Linker (e.g., SMCC) | PEG5 Linker (Expected) |
| Solubility | Can lead to aggregation, especially with high Drug-to-Antibody Ratios (DAR). | Increases the overall hydrophilicity of the ADC, reducing the risk of aggregation.[3][4] |
| Pharmacokinetics (PK) | Higher hydrophobicity can lead to faster clearance from circulation. | The hydrophilic PEG chain can shield the hydrophobic drug, prolonging the ADC's half-life in plasma.[3] |
| Drug-to-Antibody Ratio (DAR) | Often limited to a DAR of 3-4 to avoid aggregation and poor PK.[3] | Enables the potential for higher DARs without compromising the ADC's properties. |
| Homogeneity | Polydisperse PEG linkers can lead to heterogeneous ADC populations. | Discrete PEG5 linkers result in more homogeneous ADCs with better-defined properties. |
Table 2: Comparison of expected properties of ADCs with a traditional hydrophobic linker versus a discrete PEG5 linker.
General Experimental Protocol: ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is typically modified to introduce a reactive handle for conjugation. This can be achieved by reducing interchain disulfide bonds to generate free thiols.
-
Linker-Payload Preparation: A derivative of this compound (e.g., Maleimide-PEG5-t-butyl ester) is reacted with the cytotoxic payload. The t-butyl ester may be removed before or after conjugation depending on the overall synthetic strategy.
-
Conjugation: The maleimide-activated linker-payload is then reacted with the free thiols on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and stability. This is often done using HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry.
Logical Relationship of ADC Components
Caption: The central role of the PEG5 linker in connecting the antibody and payload, and influencing key ADC properties.
Bioconjugation of Biomolecules
The functional groups on this compound derivatives make them ideal for the site-specific modification of proteins, peptides, and other biomolecules. This can be used to attach labels, modify pharmacokinetic properties, or create novel bioconjugates.
Application in Protein Modification: Insulin (B600854) Conjugation
A study on prolonging the bioactivity of therapeutic proteins utilized an alkyne-PEG5-acid derivative to modify recombinant human insulin. This demonstrates a practical application of a PEG5 linker in bioconjugation.
| Property | Value |
| Biomolecule | Recombinant Human Insulin |
| Linker | Alkyne-PEG5-acid |
| Conjugation Site | ε-amino group of Lysine B29 |
| Yield | 26%[5] |
Table 3: Summary of the site-specific conjugation of a PEG5 linker to insulin.
Experimental Protocol: Conjugation of Alkyne-PEG5-Acid to Insulin
This protocol is adapted from the study by TASHIRO et al. (2022).[5]
-
Activation of the Linker: Alkyne-PEG5-acid (2 µmol), N-hydroxysuccinimide (2 µmol), and N,N'-diisopropylcarbodiimide (2 µmol) are dissolved in 100 µL of acetonitrile (B52724) and stirred for 3 hours to form the NHS ester.
-
Insulin Solution Preparation: Recombinant human insulin (1.8 µmol) is dissolved in 100 µL of 0.3 M Na2CO3.
-
Conjugation Reaction: The activated linker solution is mixed with the insulin solution and reacted for 1 hour at room temperature.
-
Quenching: The reaction is quenched by the addition of 100 µL of 200 mM methylamine (B109427) and neutralized with 1 M HCl.
-
Purification: The insulin-alkyne conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioconjugation Workflow
Caption: Workflow for the activation of a PEG5 linker and its conjugation to insulin.
Nanoparticle-Based Drug Delivery
PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticle-based drug delivery systems. The hydrophilic PEG chains form a protective layer on the nanoparticle surface, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
Impact of PEG5 Linker on Nanoparticle Properties
The length of the PEG linker used to attach targeting ligands to nanoparticles is a critical parameter that influences the targeting efficiency. While specific studies on this compound in this context are limited, research on varying PEG linker lengths provides valuable insights.
| Property | Shorter PEG Linker (e.g., < PEG5) | Longer PEG Linker (e.g., > PEG5) |
| Ligand Accessibility | May result in steric hindrance from the nanoparticle surface or a denser PEG corona, potentially reducing binding to target receptors. | Provides greater flexibility and distance from the nanoparticle surface, which can enhance binding to target receptors. |
| Tumor Accumulation | May be less effective in some in vivo models. | Studies have shown that longer PEG linkers can lead to significantly increased tumor accumulation of nanoparticles. |
| Cellular Uptake | The effect can be variable and depends on the specific cell line and nanoparticle formulation. | Can lead to enhanced cellular uptake in vivo due to better ligand presentation. |
Table 4: General comparison of the impact of PEG linker length on the properties of targeted nanoparticles.
General Experimental Protocol: Functionalization of Nanoparticles
-
Nanoparticle Synthesis: Prepare nanoparticles (e.g., liposomes, polymeric nanoparticles) with a surface that displays a reactive functional group (e.g., an amine).
-
Linker Preparation: An this compound derivative with a complementary reactive group (e.g., NHS-PEG5-t-butyl ester) is prepared.
-
Conjugation: The activated PEG5 linker is reacted with the amine groups on the surface of the nanoparticles.
-
Deprotection and Ligand Attachment: The t-butyl ester is removed with acid, and the resulting carboxylic acid is activated (e.g., with EDC/NHS) and reacted with a targeting ligand (e.g., a peptide or antibody fragment).
-
Purification and Characterization: The functionalized nanoparticles are purified by methods like dialysis or tangential flow filtration and characterized for size, zeta potential, and ligand density.
Logical Relationship of a Targeted Nanoparticle
References
Safety Operating Guide
Proper Disposal of MS-PEG5-t-butyl ester: A Step-by-Step Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of MS-PEG5-t-butyl ester, catering to researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols for chemical waste management and should be executed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Avoid inhalation of any dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, consult the substance's Safety Data Sheet (SDS) and seek medical attention if necessary. If an SDS for this compound is not available, treat it with the caution required for a potentially hazardous, uncharacterized substance.
II. Characterization of Waste
This compound is a compound that combines a polyethylene (B3416737) glycol (PEG) linker with a tert-butyl ester functional group. Due to the lack of specific toxicological and environmental impact data for this particular compound, it must be treated as hazardous chemical waste.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[1][2][4]
| Component/Property | General Characteristics | Disposal Consideration |
| Polyethylene Glycol (PEG) | Generally considered to have low toxicity and to be biodegradable.[5][6][7] | While the PEG component itself is not typically classified as hazardous waste, its linkage to other chemical moieties necessitates cautious disposal.[5][6][8] |
| tert-Butyl Ester | Organic ester; may be flammable and can form explosive peroxides over time.[9][10] Incompatible with strong oxidizing agents.[10] | Compounds of this class are typically disposed of as flammable or reactive hazardous waste.[9][11][12] |
| This compound | An uncharacterized chemical substance. | Must be treated as hazardous waste in accordance with local, state, and federal regulations.[1][2][3] |
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Choose a waste container that is in good condition, free of leaks or cracks, and has a secure, sealable lid.[1]
-
The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable for this type of chemical.
-
-
Waste Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[1][2]
-
The label must include the full chemical name: "this compound". Do not use abbreviations.[1][2]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).[2][13]
-
Add your name, laboratory, and contact information.[2]
-
-
Waste Segregation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[14]
-
Segregate this waste from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[1][4][15][16]
-
Store the container in secondary containment to prevent spills.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Follow their specific procedures for waste manifest documentation and collection.
-
Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area.[3][14]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[1][14]
-
Collect the rinsate and dispose of it as hazardous waste along with the primary chemical waste.[1]
-
After triple-rinsing, deface the original label on the container, and it may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1][14]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal questions.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. youtube.com [youtube.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. greenfield.com [greenfield.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. images.nicindustries.com [images.nicindustries.com]
- 13. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling MS-PEG5-t-butyl ester
Disclaimer: No specific Safety Data Sheet (SDS) for MS-PEG5-t-butyl ester was located. The following information is synthesized from data on similar polyethylene (B3416737) glycol (PEG) and t-butyl ester compounds and should be used as a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Physicochemical and Hazard Information
While detailed experimental data for this compound is limited, the following table summarizes key computed properties and hazard information extrapolated from similar compounds.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₁₆H₃₂O₇ | PubChem CID: 57890909[1] |
| Molecular Weight | 336.42 g/mol | PubChem CID: 57890909[1] |
| CAS Number | 874208-93-2 | PubChem CID: 57890909[1] |
| Appearance | Likely a colorless to light yellowish viscous liquid. | Analogy to Amino-PEG5-t-butyl ester[2][3] |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory tract irritation.[4] | Analogy to Amino-PEG5-t-butyl ester[4] |
| Flammability | Likely requires preheating before ignition can occur. | NFPA 704 rating for Polyethylene Glycol 200[5] |
| Reactivity | Generally stable under normal laboratory conditions. | NFPA 704 rating for Polyethylene Glycol 200[5] |
Hazard Ratings (Estimated):
| System | Health | Flammability | Reactivity/Physical Hazard |
| NFPA 704 | 1 | 1 | 0 |
| HMIS® | 2 | 1 | 0 |
Note: These ratings are estimates based on similar compounds and should be confirmed with a specific SDS if one becomes available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against potential splashes. |
| Hand Protection | Nitrile Gloves | Offers protection against a range of chemicals. Inspect gloves for any tears before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[6]
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
-
Decontaminate all surfaces and equipment after use.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
For long-term storage, keeping the compound at -20°C is recommended for similar PEG esters.[2][9][10]
-
Keep away from sources of ignition.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Chemical Waste:
-
All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect liquid waste in a designated, labeled, and sealed container.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent paper) must be disposed of as solid hazardous waste.
-
Place these materials in a clearly labeled, sealed bag or container.
-
-
General Guidelines:
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's EHS department for specific disposal procedures.
-
Workflow and Logical Relationships
The following diagram illustrates the key steps and logical flow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Amino-PEG5-t-butyl ester price,buy Amino-PEG5-t-butyl ester - chemicalbook [chemicalbook.com]
- 5. POLYETHYLENE GLYCOL 200 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. peptide.com [peptide.com]
- 9. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]
- 10. Amino-PEG5-t-butyl ester ≥95% | 1446282-18-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
